molecular formula C19H34O3S B15546555 Alpha linolenyl methane sulfonate

Alpha linolenyl methane sulfonate

Cat. No.: B15546555
M. Wt: 342.5 g/mol
InChI Key: WMRVMJFCNBEQCI-YSTUJMKBSA-N
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Description

Alpha linolenyl methane sulfonate is a useful research compound. Its molecular formula is C19H34O3S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H34O3S

Molecular Weight

342.5 g/mol

IUPAC Name

[(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] methanesulfonate

InChI

InChI=1S/C19H34O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h4-5,7-8,10-11H,3,6,9,12-19H2,1-2H3/b5-4-,8-7-,11-10-

InChI Key

WMRVMJFCNBEQCI-YSTUJMKBSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis of Alpha-Linolenyl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of alpha-linolenyl methanesulfonate (B1217627). The synthesis is a two-step process commencing with the reduction of an alpha-linolenic acid ester to alpha-linolenyl alcohol, followed by its conversion to the corresponding methanesulfonate. This document outlines detailed experimental protocols for each step, based on established methodologies for structurally similar long-chain unsaturated lipids. It includes representative data for reaction yields and purity, presented in tabular format for clarity. Furthermore, this guide features a visualization of the synthetic pathway to facilitate a deeper understanding of the chemical transformations involved. The content is specifically tailored for professionals in research, and drug development who require a practical, in-depth understanding of this synthesis.

Introduction

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, is a precursor to vital bioactive lipids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). The chemical modification of ALA and its derivatives is a subject of significant interest in medicinal chemistry and drug development for creating novel therapeutic agents. The conversion of the terminal carboxylic acid functionality to other chemical moieties can alter the compound's physicochemical properties, bioavailability, and pharmacological activity.

This guide focuses on the synthesis of alpha-linolenyl methanesulfonate. The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions, making alpha-linolenyl methanesulfonate a versatile intermediate for the synthesis of a wide range of alpha-linolenyl derivatives.[1][2][3] The synthesis involves two key transformations: the reduction of an alpha-linolenic acid ester to alpha-linolenyl alcohol and the subsequent mesylation of the alcohol.

Synthetic Pathway

The overall synthesis of alpha-linolenyl methanesulfonate proceeds in two main steps as illustrated below.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Mesylation Ethyl_Linolenate Ethyl α-linolenate Alpha_Linolenyl_Alcohol α-Linolenyl alcohol Ethyl_Linolenate->Alpha_Linolenyl_Alcohol 1. LiAlH4, THF 2. H2O workup Alpha_Linolenyl_Methanesulfonate α-Linolenyl Methanesulfonate Alpha_Linolenyl_Alcohol->Alpha_Linolenyl_Methanesulfonate MsCl Methanesulfonyl Chloride MsCl->Alpha_Linolenyl_Methanesulfonate Base Pyridine or Triethylamine Base->Alpha_Linolenyl_Methanesulfonate Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Mesylation Start1 Ethyl α-linolenate + LiAlH4 in THF Reaction1 Reflux Start1->Reaction1 Quench1 Quench with Ethyl Acetate Reaction1->Quench1 Workup1 Aqueous Workup & Extraction Quench1->Workup1 Purification1 Purification (Distillation) Workup1->Purification1 Product1 α-Linolenyl Alcohol Purification1->Product1 Start2 α-Linolenyl Alcohol + MsCl + Pyridine in Chloroform Product1->Start2 Intermediate Reaction2 Stir at 0°C to RT Start2->Reaction2 Workup2 Aqueous Wash Reaction2->Workup2 Purification2 Crystallization Workup2->Purification2 Product2 α-Linolenyl Methanesulfonate Purification2->Product2

References

An In-depth Technical Guide on the Putative Compound: Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "alpha-linolenyl methane (B114726) sulfonate" is not found in the reviewed scientific literature. This technical guide, therefore, presents a hypothetical profile based on the well-documented chemical properties of its constituent moieties: alpha-linolenic acid (ALA) and methane sulfonate. This document is intended for researchers, scientists, and drug development professionals as a theoretical exploration.

Physicochemical Properties

The properties of the parent compound, alpha-linolenic acid, are well-established. From these, we can extrapolate the potential characteristics of its methane sulfonate derivative.

Alpha-linolenic acid is an essential omega-3 polyunsaturated fatty acid.[1][2] It is a carboxylic acid with an 18-carbon chain and three cis double bonds.[1]

PropertyValueReferences
IUPAC Name (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid[1][3]
Molecular Formula C₁₈H₃₀O₂[3][4]
Molecular Weight 278.43 g/mol [4][5]
Appearance Colorless to pale yellow liquid[4][6]
Melting Point -11 °C (12.2 °F)[3][4]
Boiling Point 230-232 °C at 1 mmHg[4][5]
Density 0.9164 g/cm³ at 20 °C[3]
Solubility in Water 0.000124 mg/mL at 25 °C[3]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, methanol, and ethyl acetate (B1210297).[4][5][7]
logP 6.46[3]

Assuming the methane sulfonate is formed by esterification of the corresponding alcohol (linolenyl alcohol), the resulting compound would be an alkyl mesylate. Alkyl methane sulfonates are known to be potent alkylating agents.[8]

PropertyProjected Value/Characteristic
Molecular Formula C₁₉H₃₂O₃S
Molecular Weight 340.52 g/mol
Appearance Likely a colorless to pale yellow oil
Solubility in Water Expected to be very low
Solubility in Organic Solvents Expected to be soluble in nonpolar organic solvents
Stability Susceptible to oxidation at the double bonds; the mesylate group is a good leaving group, making it reactive.

Experimental Protocols

The following are hypothetical protocols for the synthesis, purification, and analysis of alpha-linolenyl methane sulfonate.

The synthesis would likely proceed in two steps: reduction of the carboxylic acid of ALA to the corresponding alcohol, followed by mesylation.

Step 1: Reduction of Alpha-Linolenic Acid to Linolenyl Alcohol

  • Materials: Alpha-linolenic acid, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, 1M HCl, saturated NaCl solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve alpha-linolenic acid in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of LiAlH₄ in anhydrous diethyl ether to the cooled ALA solution with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential slow addition of water, 15% NaOH solution, and then more water.

    • Filter the resulting mixture to remove the aluminum salts.

    • Wash the filtrate with 1M HCl and then with saturated NaCl solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude linolenyl alcohol.

Step 2: Mesylation of Linolenyl Alcohol

  • Materials: Linolenyl alcohol, anhydrous dichloromethane (B109758), triethylamine, methanesulfonyl chloride, saturated sodium bicarbonate solution, anhydrous sodium sulfate.[9]

  • Procedure:

    • Dissolve the crude linolenyl alcohol in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.[9]

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude alpha-linolenyl methane sulfonate.

  • Technique: Flash column chromatography.

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Gas Chromatography (GC)

  • Purpose: To analyze the purity of the starting alpha-linolenic acid (as its methyl ester) and potentially the final product after derivatization.

  • Derivatization (for ALA): Convert ALA to its fatty acid methyl ester (FAME) using BF₃/methanol or methanolic NaOH.[10][11]

  • Column: A highly polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase, is suitable for separating FAMEs, including isomers.[10][12]

  • Detector: Flame Ionization Detector (FID) for quantification.[13]

  • Analysis: The retention time of the FAME peak is compared to a known standard. Purity is determined by the relative area of the peak.[13][14]

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To analyze the purity of the final product and monitor reaction progress.

  • Derivatization (for ALA): For UV detection, ALA can be derivatized to phenacyl or naphthacyl esters.[15][16][17]

  • Column: A reversed-phase C18 column.[18]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[16]

  • Detector: UV detector (if derivatized) or an Evaporative Light Scattering Detector (ELSD) for the underivatized product. HPLC coupled with mass spectrometry (HPLC-MS) can provide structural information.[17]

Biological Activity and Signaling Pathways

The biological activity of alpha-linolenyl methane sulfonate is unknown. However, the activity of its parent compound, alpha-linolenic acid, is extensively studied. ALA is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) and has its own biological effects.[19][20]

ALA is metabolized in the endoplasmic reticulum and peroxisomes through a series of desaturation and elongation steps to produce EPA and DHA.[19][21] This conversion is generally inefficient in humans.[20][22]

ALA_Metabolism ALA Alpha-Linolenic Acid (ALA) (18:3n-3) SDA Stearidonic Acid (SDA) (18:4n-3) ALA->SDA Δ6-desaturase ETA Eicosatetraenoic Acid (ETA) (20:4n-3) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) (20:5n-3) ETA->EPA Δ5-desaturase DPA Docosapentaenoic Acid (DPA) (22:5n-3) EPA->DPA Elongase DHA Docosahexaenoic Acid (DHA) (22:6n-3) DPA->DHA Peroxisomal β-oxidation

Metabolic pathway of Alpha-Linolenic Acid.

ALA is an agonist for GPR120 (also known as FFAR4), a receptor involved in anti-inflammatory and insulin-sensitizing effects.[23][24] Activation of GPR120 can lead to the inhibition of pro-inflammatory signaling pathways.[25][26]

GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120 BetaArrestin2 β-Arrestin 2 GPR120->BetaArrestin2 recruits ALA Alpha-Linolenic Acid ALA->GPR120 activates TAB1 TAB1 BetaArrestin2->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits NFkB_path NF-κB Pathway TAK1->NFkB_path activates Inflammation Inflammation NFkB_path->Inflammation promotes

GPR120-mediated anti-inflammatory signaling.

Fatty acids, including ALA, can act as ligands for PPARs. PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver.[27][28] Activation of PPARα leads to the upregulation of genes involved in fatty acid transport and oxidation.[29][30]

PPARa_Signaling cluster_nucleus Nucleus ALA Alpha-Linolenic Acid PPARa PPARα ALA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes upregulates FAO Fatty Acid Oxidation TargetGenes->FAO promotes

PPARα activation by Alpha-Linolenic Acid.

ALA has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB and mitogen-activated protein kinases (MAPKs).[31] This leads to a downregulation of pro-inflammatory genes like iNOS and COX-2.[31]

Anti_Inflammatory_Pathway cluster_pathways Intracellular Signaling LPS LPS (Lipopolysaccharide) MAPK MAPK Pathway (ERK, p38) LPS->MAPK activates NFkB NF-κB Pathway LPS->NFkB activates ALA Alpha-Linolenic Acid ALA->MAPK inhibits ALA->NFkB inhibits ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) MAPK->ProInflammatory_Genes upregulates NFkB->ProInflammatory_Genes upregulates Inflammation Inflammatory Response ProInflammatory_Genes->Inflammation

Inhibition of inflammatory pathways by ALA.

References

The Biological Activity of Alpha-Linolenyl Methane Sulfonate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a notable absence of publicly available scientific literature specifically detailing the biological activity of alpha-linolenyl methane (B114726) sulfonate. This document, therefore, provides a comprehensive overview of the well-documented biological activities of the parent compound, alpha-linolenic acid (ALA). A concluding section will offer a speculative analysis on how the methane sulfonate modification might hypothetically influence these activities, based on the general chemical properties of methane sulfonate esters. This is intended for an audience of researchers, scientists, and drug development professionals and should be interpreted as a theoretical guide in the absence of direct experimental evidence.

Executive Summary

Alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid, is a well-researched nutraceutical with a broad spectrum of pharmacological effects. These include potent anti-inflammatory, neuroprotective, cardioprotective, and anticancer properties. The mechanisms underlying these activities are multifaceted, primarily involving the modulation of key signaling pathways that regulate inflammation, cell survival, and proliferation. This whitepaper will provide an in-depth exploration of the biological activities of ALA, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Biological Activities of Alpha-Linolenic Acid (ALA)

ALA exerts its pleiotropic effects through various mechanisms, which are summarized below.

Anti-inflammatory Activity

ALA has demonstrated significant anti-inflammatory properties. It competitively inhibits the metabolism of linoleic acid (an omega-6 fatty acid) into the pro-inflammatory eicosanoid arachidonic acid. Furthermore, ALA modulates inflammatory signaling cascades. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1][2] By preventing the degradation of the inhibitory factor-κBα (IκBα), ALA blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1][2] Additionally, ALA has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), further contributing to its anti-inflammatory effects.[1][2]

Neuroprotective Effects

ALA exhibits potent neuroprotective properties against various neurological insults, including excitotoxicity and ischemic injury.[3][4] One of the primary mechanisms is the enhancement of neuronal survival and plasticity. ALA treatment has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic function.[5] In models of Alzheimer's disease, ALA has been observed to attenuate amyloid-beta (Aβ)-induced neurotoxicity by inhibiting inflammatory responses in glial cells and activating the nuclear factor-erythroid 2-related factor-2 (Nrf-2)/heme-oxygenase-1 (HO-1) antioxidative signaling pathway.[6]

Cardioprotective Mechanisms

The cardioprotective effects of ALA are well-documented and are attributed to several mechanisms. These include anti-arrhythmic effects, reduction of platelet aggregation, and improvement of endothelial function. Observational studies suggest that a modest dietary intake of ALA (around 2 to 3 grams per day) is associated with a reduced risk of coronary heart disease.[7] In animal models, ALA supplementation has been shown to attenuate the development of atherosclerosis.

Anticancer Activity

ALA has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including those of the breast, colon, and osteosarcoma.[8][9][10] The anticancer mechanisms of ALA are diverse and include the inhibition of fatty acid synthase (FASN), a key enzyme overexpressed in many cancers.[9] By downregulating FASN, ALA can modulate signaling pathways such as the PI3K/Akt axis, which is crucial for cancer cell survival and proliferation.[9] Furthermore, ALA has been reported to suppress tumor metastasis by downregulating the expression of Twist1, a key transcription factor in the epithelial-mesenchymal transition (EMT).[11]

Quantitative Data on the Biological Activity of Alpha-Linolenic Acid

The following tables summarize quantitative data from various in vitro and in vivo studies on the biological activities of ALA.

Biological ActivityModel SystemParameterValueReference
Anti-inflammatory Murine Macrophages (RAW 264.7)IC50 (NO production)8.0 µg/mL[1]
Human Colon Cancer Cells (HT-29)IC50 (Cell Viability, 72h)230 µM[8]
Anticancer Osteosarcoma Cells (MG63)IC50 (Cell Viability, 24h)51.69 ± 0.14 µM[9]
Osteosarcoma Cells (143B)IC50 (Cell Viability, 24h)56.93 ± 0.23 µM[9]
Osteosarcoma Cells (U2OS)IC50 (Cell Viability, 24h)49.8 ± 0.50 µM[9]
Neuroprotection In vivo (Rat, global ischemia)Effective Dose (i.c.v.)10 µM/5 µL[12]
In vivo (Rat, global ischemia)Effective Dose (i.v.)500 nmol/kg[12]
Cardioprotection Human (Observational)Recommended Intake2-3 g/day [7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the biological activities of ALA.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

Objective: To determine the inhibitory effect of a compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., ALA). After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 200 ng/mL) and incubated for a further 24 hours.

  • Nitrite Assay (Griess Reagent): The concentration of NO in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite. An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

In Vitro Anticancer Assay: Cell Viability (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells (e.g., MG63 osteosarcoma cells) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • MTT Incubation: MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Western Blotting for Signaling Pathway Analysis (e.g., NF-κB)

Objective: To determine the effect of a compound on the expression and phosphorylation status of proteins in a specific signaling pathway.

Methodology:

  • Cell Lysis: Cells are treated with the test compound and/or a stimulant (e.g., LPS) and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of ALA's Anti-inflammatory Action

ALA_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPKs TLR4->MAPK activates ALA Alpha-Linolenic Acid ALA->IKK inhibits ALA->MAPK inhibits IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocates MAPK_p p-MAPKs MAPK_p->p65_p50_nuc potentiates MAPK->MAPK_p DNA DNA p65_p50_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->ProInflammatory_Genes transcribes

Caption: ALA's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Experimental Workflow for In Vitro Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate for cell adherence (e.g., 24 hours) seed_cells->incubate_adhere treat_compound Treat with various concentrations of test compound incubate_adhere->treat_compound incubate_treatment Incubate for treatment duration (e.g., 24, 48, 72 hours) treat_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation (e.g., 3-4 hours) add_mtt->incubate_formazan solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_formazan->solubilize read_absorbance Read absorbance (e.g., at 570 nm) solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of an in vitro cell viability (MTT) assay.

Hypothetical Impact of Methane Sulfonate Modification

The esterification of alpha-linolenic acid to form alpha-linolenyl methane sulfonate would introduce a methane sulfonate group in place of the hydroxyl group of the carboxylic acid. Methane sulfonates are known to be excellent leaving groups in chemical reactions.

Potential Implications:

  • Increased Reactivity: The methane sulfonate ester could be more reactive than the parent carboxylic acid. This could potentially lead to covalent modification of biological macromolecules, a mechanism of action for some drugs. However, this increased reactivity might also lead to instability and rapid degradation in a biological system.

  • Altered Bioavailability and Cellular Uptake: Esterification can significantly alter the physicochemical properties of a molecule, including its lipophilicity. This could impact its absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity might enhance membrane permeability and cellular uptake, but it could also lead to increased sequestration in adipose tissue.

  • Prodrug Potential: Alpha-linolenyl methane sulfonate could potentially act as a prodrug of ALA. In this scenario, the methane sulfonate group would be cleaved by cellular esterases, releasing the active ALA intracellularly. This could be a strategy to enhance the delivery of ALA to target tissues.

  • Interaction with Receptors and Enzymes: The bulky and polar methane sulfonate group would likely alter the way the molecule interacts with the binding pockets of enzymes and receptors that recognize ALA. This could either enhance or diminish its biological activity, or even lead to a completely different pharmacological profile.

It is crucial to emphasize that these are speculative considerations. Rigorous experimental investigation is required to determine the actual biological activity, stability, and pharmacokinetic profile of alpha-linolenyl methane sulfonate.

Conclusion

Alpha-linolenic acid is a pleiotropic molecule with a well-established safety profile and a wide range of beneficial biological activities. Its anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects are mediated through the modulation of multiple signaling pathways. While the specific biological activities of alpha-linolenyl methane sulfonate remain uninvestigated, the modification of the carboxylic acid group to a methane sulfonate ester has the potential to significantly alter its chemical and pharmacological properties. Further research into this specific derivative is warranted to explore its potential as a novel therapeutic agent.

References

Unraveling the Potential Mechanism of Action of Alpha-Linolenyl Methane Sulfonate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alpha-linolenyl methane (B114726) sulfonate is a chemical entity comprised of two biologically significant moieties: the omega-3 fatty acid alpha-linolenic acid (ALA) and the alkylating agent methane sulfonate. While direct experimental evidence detailing its specific mechanism of action is not extensively available in the public domain, a comprehensive understanding of the individual components allows for a scientifically grounded postulation of its potential biological activities. This technical guide synthesizes the known mechanisms of alkyl methane sulfonates and alpha-linolenic acid to propose a dual-action model for alpha-linolenyl methane sulfonate, targeting both DNA and cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding and guide future experimental investigations.

Introduction

Alpha-linolenyl methane sulfonate is an ester product that brings together the cytotoxic potential of an alkylating agent with the diverse biological activities of an essential fatty acid.[1] The methane sulfonate group is a well-characterized leaving group, rendering the molecule susceptible to nucleophilic attack and positioning it as a potential DNA alkylating agent.[2][3] Concurrently, alpha-linolenic acid is known to modulate various signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial in cell growth, proliferation, and survival.[4][5][6] This guide will explore the hypothesized mechanism of action of alpha-linolenyl methane sulfonate, presenting its potential as a dual-targeting agent.

Proposed Dual-Action Mechanism of Action

The mechanism of action for alpha-linolenyl methane sulfonate is likely multifaceted, leveraging the distinct properties of its constituent parts. We propose a model where the compound can exert its effects through two primary routes:

  • DNA Alkylation: The methane sulfonate group can act as an alkylating agent, leading to the covalent modification of DNA bases. This can trigger DNA damage responses, cell cycle arrest, and ultimately, apoptosis.

  • Modulation of Cellular Signaling: The alpha-linolenic acid moiety may interact with cellular membranes and receptors, influencing key signaling pathways that govern cellular processes.

These two proposed mechanisms are not mutually exclusive and could act synergistically.

DNA Alkylation Pathway

Alkyl methane sulfonates are known to be DNA-reactive genotoxins.[2] The methanesulfonate (B1217627) is an excellent leaving group, facilitating the transfer of the alkyl group (in this case, the linolenyl chain) to nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and the N3 position of adenine. This alkylation can lead to the formation of DNA adducts, which can distort the DNA helix, stall replication forks, and induce DNA strand breaks.[2] The cellular response to such damage typically involves the activation of DNA damage response (DDR) pathways, which can lead to cell cycle arrest to allow for DNA repair or, if the damage is too severe, the induction of apoptosis.

DNA_Alkylation_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_nucleus Nucleus ALMS Alpha-Linolenyl Methane Sulfonate CellMembrane Cell Membrane DNA DNA CellMembrane->DNA Enters Nucleus DNA_Adduct DNA Adduct (Alkylated DNA) DNA->DNA_Adduct Alkylation DDR DNA Damage Response (DDR) (e.g., ATM/ATR, p53) DNA_Adduct->DDR Triggers CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Induces Apoptosis Apoptosis DDR->Apoptosis Induces (if damage is severe) Repair DNA Repair CellCycleArrest->Repair Allows for

Caption: Proposed DNA alkylation pathway for alpha-linolenyl methane sulfonate.

Alpha-Linolenic Acid-Mediated Signaling Pathway

Alpha-linolenic acid (ALA) is known to influence a variety of cellular signaling pathways. One of the most well-documented is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, and survival.[4][5][6] It is plausible that the ALA component of alpha-linolenyl methane sulfonate could activate this pathway. This could occur through its incorporation into the cell membrane, altering membrane fluidity and the function of membrane-bound receptors, or through direct interaction with signaling proteins. Activation of the PI3K/Akt/mTOR pathway could have context-dependent effects, potentially promoting survival in some cells while sensitizing others to the cytotoxic effects of DNA damage.

ALA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell ALA Alpha-Linolenic Acid (from ALMS) Receptor Membrane Receptor (e.g., GPCR, RTK) ALA->Receptor Activates CellMembrane Cell Membrane PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: Proposed alpha-linolenic acid-mediated PI3K/Akt/mTOR signaling pathway.

Proposed Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action of alpha-linolenyl methane sulfonate, a series of in vitro experiments are recommended.

Assessment of DNA Alkylation
  • Objective: To determine if alpha-linolenyl methane sulfonate causes DNA alkylation in a cellular context.

  • Methodology:

    • Cell Culture: Treat a relevant cancer cell line (e.g., a cell line known to be sensitive to alkylating agents) with varying concentrations of alpha-linolenyl methane sulfonate for different time points.

    • DNA Isolation: Isolate genomic DNA from treated and untreated cells.

    • Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks resulting from alkylation and subsequent DNA repair processes. An increase in tail length would indicate DNA damage.

    • Immunoblotting for DNA Damage Markers: Probe for the phosphorylation of histone H2AX (γH2AX) and activation of ATM/ATR kinases, which are key markers of the DNA damage response.

    • LC-MS/MS Analysis: For direct detection of DNA adducts. This would involve the enzymatic digestion of isolated DNA into nucleosides and subsequent analysis by mass spectrometry to identify modified bases.

Evaluation of Signaling Pathway Modulation
  • Objective: To investigate the effect of alpha-linolenyl methane sulfonate on the PI3K/Akt/mTOR signaling pathway.

  • Methodology:

    • Cell Culture and Treatment: Treat cells with alpha-linolenyl methane sulfonate as described above.

    • Western Blot Analysis: Prepare cell lysates and perform western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, including Akt (at Ser473 and Thr308) and S6 ribosomal protein (a downstream target of mTOR).

    • Inhibitor Studies: Co-treat cells with alpha-linolenyl methane sulfonate and specific inhibitors of PI3K (e.g., LY294002) or mTOR (e.g., rapamycin) to determine if the observed cellular effects are dependent on this pathway.

Quantitative Data Summary (Hypothetical)

As no direct experimental data is currently available, the following tables are presented as hypothetical examples of how quantitative data from the proposed experiments could be structured.

Table 1: Hypothetical Results of Comet Assay

Treatment Concentration (µM)Mean Tail Moment (Arbitrary Units)Standard Deviation
0 (Control)5.21.1
1015.82.3
5045.35.7
10089.19.2

Table 2: Hypothetical Densitometry Analysis of Western Blots for p-Akt/Total Akt Ratio

Treatment Concentration (µM)p-Akt/Total Akt Ratio (Fold Change vs. Control)Standard Deviation
0 (Control)1.00.1
101.80.2
503.50.4
1002.10.3

Conclusion and Future Directions

The dual-action mechanism proposed in this guide provides a theoretical framework for understanding the potential biological effects of alpha-linolenyl methane sulfonate. The DNA alkylating properties of the methane sulfonate group, combined with the signaling modulation capabilities of alpha-linolenic acid, suggest that this compound could be a promising candidate for further investigation, particularly in the context of oncology. Future research should focus on validating these proposed mechanisms through rigorous experimental testing. Such studies will be crucial in determining the therapeutic potential and the precise molecular targets of alpha-linolenyl methane sulfonate.

References

An In-depth Technical Guide to the Discovery and Isolation of Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "alpha-linolenyl methane (B114726) sulfonate" is not a widely recognized or commercially available substance according to publicly accessible scientific literature. This guide, therefore, presents a scientifically plausible, albeit hypothetical, pathway for its synthesis, isolation, and characterization based on established principles of organic chemistry and data from analogous compounds. The experimental protocols and data are illustrative and would require empirical validation.

Introduction

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, is a well-documented nutraceutical with a range of pharmacological activities, including anti-inflammatory, cardiovascular-protective, and neuroprotective effects.[1][2][3] Its biological efficacy is, in part, attributed to its role as a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2][4] The modification of ALA's carboxylic acid functional group into a methane sulfonate ester could potentially alter its pharmacokinetic profile, cell membrane interactions, and downstream signaling, making it a person of interest for drug discovery and development. This document outlines a comprehensive approach to the synthesis, purification, and characterization of alpha-linolenyl methane sulfonate.

Postulated Discovery and Rationale

The "discovery" of alpha-linolenyl methane sulfonate would likely stem from a medicinal chemistry program aimed at improving the therapeutic properties of alpha-linolenic acid. The rationale for converting the carboxylic acid to a methane sulfonate ester would be to:

  • Increase Lipophilicity: Potentially enhance absorption and distribution within biological systems.

  • Modify Biological Activity: The sulfonate group could alter interactions with target proteins and enzymes.

  • Serve as a Prodrug or Synthetic Intermediate: The methane sulfonate is an excellent leaving group in nucleophilic substitution reactions, making the compound a versatile intermediate for further chemical modifications.[5]

Synthesis and Isolation Workflow

The synthesis of alpha-linolenyl methane sulfonate can be conceptualized as a two-step process starting from alpha-linolenic acid. The overall workflow is depicted below.

G cluster_0 Synthesis cluster_1 Purification & Characterization Alpha-Linolenic Acid Alpha-Linolenic Acid Reduction Reduction Alpha-Linolenic Acid->Reduction Alpha-Linolenyl Alcohol Alpha-Linolenyl Alcohol Reduction->Alpha-Linolenyl Alcohol Sulfonylation Sulfonylation Alpha-Linolenyl Alcohol->Sulfonylation Crude Alpha-Linolenyl Methane Sulfonate Crude Alpha-Linolenyl Methane Sulfonate Sulfonylation->Crude Alpha-Linolenyl Methane Sulfonate Purification Purification Crude Alpha-Linolenyl Methane Sulfonate->Purification Pure Alpha-Linolenyl Methane Sulfonate Pure Alpha-Linolenyl Methane Sulfonate Purification->Pure Alpha-Linolenyl Methane Sulfonate Characterization Characterization Pure Alpha-Linolenyl Methane Sulfonate->Characterization Structural Confirmation Structural Confirmation Characterization->Structural Confirmation

Caption: A workflow diagram for the synthesis and purification of alpha-linolenyl methane sulfonate.

Experimental Protocols

Methodology:

  • Preparation: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: A solution of alpha-linolenic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C (ice bath).

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • Quenching: The reaction is cooled to 0°C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • Filtration and Extraction: The resulting granular precipitate is removed by filtration. The filtrate is then extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude alpha-linolenyl alcohol.

Methodology:

  • Preparation: The crude alpha-linolenyl alcohol is dissolved in anhydrous dichloromethane (B109758) in a flask under a nitrogen atmosphere and cooled to 0°C.

  • Addition of Base: Triethylamine is added to the solution.

  • Mesylation: Methanesulfonyl chloride is added dropwise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alpha-linolenyl methane sulfonate.

Methodology:

  • Chromatography: The crude product is purified by flash column chromatography on silica (B1680970) gel.

  • Elution: A gradient elution system, for instance, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate, is used to isolate the pure compound.

  • Concentration: Fractions containing the desired product (identified by TLC) are combined and concentrated under reduced pressure to yield the purified alpha-linolenyl methane sulfonate.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the synthesis and characterization of alpha-linolenyl methane sulfonate.

Table 1: Synthesis Reaction Parameters and Yields

ParameterStep 1: ReductionStep 2: Mesylation
Starting Material Alpha-Linolenic AcidAlpha-Linolenyl Alcohol
Reagents LiAlH₄, THFMsCl, Et₃N, DCM
Reaction Temperature 0°C to Reflux0°C to Room Temp.
Reaction Time 4 hours2 hours
Theoretical Yield -Based on starting alcohol
Actual Yield (Hypothetical) 90%85%
Purity (Crude) ~95% (by GC-MS)~90% (by LC-MS)

Table 2: Characterization Data for Purified Alpha-Linolenyl Methane Sulfonate

Analytical TechniqueExpected Result
HPLC-MS Retention time consistent with a highly lipophilic compound. Mass spectrum showing the correct molecular ion peak.[6]
¹H NMR Peaks corresponding to the protons of the linolenyl chain and a characteristic singlet for the methyl group of the mesylate.
¹³C NMR Resonances for the carbons of the alkyl chain and the methyl group of the sulfonate ester.
FTIR (cm⁻¹) Absence of a broad O-H stretch (from the alcohol). Presence of strong S=O stretching bands (~1350 and ~1175 cm⁻¹).[6]
Purity (Final) >98% (by HPLC)

Potential Biological Activity and Signaling Pathway

Given that alpha-linolenic acid has known anti-inflammatory and anti-cancer properties[3][7], it is plausible that its methane sulfonate derivative could modulate similar pathways. For instance, ALA has been shown to exert anti-cancer effects by inhibiting cell proliferation and inducing apoptosis.[7] A potential signaling pathway that could be influenced by alpha-linolenyl methane sulfonate is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

G Alpha-Linolenyl Methane Sulfonate Alpha-Linolenyl Methane Sulfonate Cell Membrane Cell Membrane Alpha-Linolenyl Methane Sulfonate->Cell Membrane Interacts with PI3K PI3K Cell Membrane->PI3K Inhibits Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Apoptosis Apoptosis Akt->Apoptosis Promotes Proliferation Proliferation mTOR->Proliferation Inhibition

Caption: A hypothetical signaling pathway for the anti-proliferative effects of alpha-linolenyl methane sulfonate.

Conclusion

While "alpha-linolenyl methane sulfonate" is not a compound with a readily available body of literature, a logical and scientifically sound pathway for its synthesis and isolation can be proposed. This guide provides a foundational framework for researchers interested in exploring the synthesis of novel fatty acid derivatives for potential therapeutic applications. The detailed protocols and characterization data serve as a starting point for the empirical investigation of this and similar molecules. Further research would be necessary to validate these hypothetical procedures and to fully elucidate the biological activity and therapeutic potential of alpha-linolenyl methane sulfonate.

References

Theoretical Properties of Alpha-Linolenyl Methane Sulfonate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the theoretical properties of alpha-linolenyl methane (B114726) sulfonate based on the known characteristics of its constituent functional groups: the alpha-linolenyl moiety and the methanesulfonate (B1217627) ester. Direct experimental data on the biological activity and specific therapeutic properties of this compound are not widely available in peer-reviewed literature. The information presented herein is intended for research and development purposes and should be interpreted as a predictive guide for further investigation.

Executive Summary

Alpha-linolenyl methane sulfonate is a synthetic derivative of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. By converting the terminal alcohol of the linolenyl group to a methanesulfonate ester, the molecule's chemical reactivity is significantly altered, introducing the potential for it to act as an alkylating agent. This whitepaper provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and the extrapolated biological activities of alpha-linolenyl methane sulfonate. The biological activities are largely inferred from the extensive research on its parent compound, alpha-linolenic acid, which is known for its anti-inflammatory, anti-cancer, and neuroprotective effects. The introduction of the methanesulfonate group suggests potential applications as a targeted covalent inhibitor or a research tool to probe biological systems, but also raises considerations of potential genotoxicity.

Physicochemical Properties

The fundamental physicochemical properties of alpha-linolenyl methane sulfonate are summarized in Table 1. These properties are derived from publicly available chemical databases.

PropertyValueSource
IUPAC Name (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-yl methanesulfonateN/A
Synonyms Linolenyl mesylate, ALA-mesylateN/A
CAS Number 51040-61-0N/A
Molecular Formula C₁₉H₃₄O₃SN/A
Molecular Weight 342.54 g/mol N/A
Appearance Predicted to be a colorless to pale yellow oilN/A
Solubility Predicted to be soluble in organic solvents (e.g., ethanol, DMSO, DMF) and insoluble in waterN/A

Synthesis and Chemical Reactivity

Proposed Synthesis

A standard and efficient method for the synthesis of alpha-linolenyl methane sulfonate involves the reaction of alpha-linolenyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. This reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) at reduced temperatures to control reactivity.

G cluster_reactants Reactants cluster_conditions Conditions ALA_OH Alpha-Linolenyl Alcohol Product Alpha-Linolenyl Methane Sulfonate ALA_OH->Product MsCl Methanesulfonyl Chloride MsCl->Product Base Triethylamine / Pyridine Byproduct Triethylammonium Chloride / Pyridinium Chloride Base->Byproduct Solvent Dichloromethane G ALA Alpha-Linolenic Acid COX_LOX COX & LOX Enzymes ALA->COX_LOX Competes with AA AA Arachidonic Acid (Omega-6) AA->COX_LOX Pro_inflammatory Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Pro_inflammatory Metabolizes AA Anti_inflammatory Anti-inflammatory Oxylipins COX_LOX->Anti_inflammatory Metabolizes ALA Inflammation Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation G ALA Alpha-Linolenic Acid FASN Fatty Acid Synthase (FASN) ALA->FASN JNK JNK Pathway ALA->JNK Proliferation Cell Proliferation FASN->Proliferation Apoptosis Apoptosis JNK->Apoptosis G ALA Alpha-Linolenic Acid Twist Twist (EMT Transcription Factor) ALA->Twist MMPs MMPs (MMP-2, MMP-9) ALA->MMPs Metastasis Metastasis (Migration & Invasion) Twist->Metastasis MMPs->Metastasis G ALAMS Alpha-Linolenyl Methane Sulfonate Covalent_Adduct Covalently Modified Target ALAMS->Covalent_Adduct Mesylate_Ion Methanesulfonate Ion ALAMS->Mesylate_Ion releases Target Biological Nucleophile (e.g., Protein, DNA) Target->Covalent_Adduct

An In-depth Technical Guide on Alpha-Linolenic Acid and its Potential Methane Sulfonate Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers alpha-linolenic acid (ALA); however, its derivative, alpha-linolenyl methane (B114726) sulfonate, is not widely documented in publicly available research. This guide provides a comprehensive review of ALA and posits potential characteristics of its methane sulfonate form based on established chemical principles. The existence of "Alpha Linolenyl methane sulfonate" is confirmed by chemical suppliers under CAS number 51040-61-0[1].

Introduction to Alpha-Linolenic Acid (ALA)

Alpha-linolenic acid is an essential omega-3 polyunsaturated fatty acid, crucial for human health and development.[2][3] As the body cannot synthesize it, ALA must be obtained through diet from sources like flaxseeds, walnuts, and certain vegetable oils.[3][4][5] It serves as a precursor to longer-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), although this conversion is limited.[4][5][6] ALA itself exhibits a range of biological activities, including anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects.[6][7][8][9]

The Methane Sulfonate Moiety in Drug Development

In medicinal chemistry, a methane sulfonate (mesylate) group is often introduced to a molecule to enhance its utility as a prodrug or to improve its formulation characteristics. This chemical modification can alter a compound's solubility, stability, and bioavailability.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological effects of Alpha-Linolenic Acid from various studies.

Table 1: Effects of ALA on Cardiovascular Health

ParameterStudy PopulationALA Dosage/IntakeOutcomeReference
Risk of First Heart AttackMen and WomenHigh dietary intake over 6 yearsReduced risk by up to 59%[3]
Death due to Heart DiseaseIndividuals with or without existing heart disease1.0-1.2 grams/day increase in dietary intakeDecreased risk by 20% or more[3]
Blood Lipid ProfileHyperlipidemic or hyperglycemic patients1 g/day increaseReductions in TG, TC, and LDL-C[10]
Arrhythmia-related EventsPost-MI patients with diabetesNot specifiedSignificant reduction[10]

Table 2: Anti-inflammatory and Anticancer Effects of ALA

EffectModel SystemKey FindingsReference
Anti-inflammatoryMurine macrophages (RAW 264.7)Strong inhibition of nitric oxide production[11]
Anticancer (Breast Cancer)BALB/c miceSignificantly reduced incidence and number of metastatic lesions[7]
Anticancer (Osteosarcoma)MG63, 143B, and U2OS cellsInhibited cell proliferation and migration in a dose-dependent manner[12]
Anticancer (General)Review of studiesInhibits proliferation, induces apoptosis, suppresses metastasis and angiogenesis[7]

Key Signaling Pathways

Alpha-linolenic acid exerts its diverse biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathway

ALA can inhibit the production of nitric oxide (NO), a key mediator in inflammation. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) gene expression via the inhibition of the NF-κB and MAPK signaling pathways.

ALA_Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB ALA Alpha-Linolenic Acid (ALA) ALA->MAPK Inhibits ALA->NFkB Inhibits iNOS iNOS Gene Expression MAPK->iNOS NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Caption: ALA's anti-inflammatory mechanism.[11]
Lipid Biosynthesis Regulation

ALA has been shown to suppress the biosynthesis of cholesterol and triacylglycerol by downregulating the expression of sterol regulatory element-binding proteins (SREBPs), key transcription factors in lipid metabolism.[13]

ALA_Lipid_Regulation_Pathway ALA Alpha-Linolenic Acid (ALA) SREBPs SREBP-1a, SREBP-1c, SREBP-2 (Transcription Factors) ALA->SREBPs Suppresses Expression Cholesterol_Biosynthesis Cholesterol Biosynthesis SREBPs->Cholesterol_Biosynthesis Promotes Fatty_Acid_Biosynthesis Fatty Acid & Triacylglycerol Biosynthesis SREBPs->Fatty_Acid_Biosynthesis Promotes

Caption: Regulation of lipid biosynthesis by ALA.[13]

Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity

Objective: To determine the effect of a compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., ALA) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Reference: This protocol is based on methodologies described for assessing the anti-inflammatory effects of ALA.[11]

Experimental_Workflow_In_Vitro Start Start: Culture RAW 264.7 cells Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Pre_Treat Pre-treat with Test Compound (e.g., ALA) Seed_Cells->Pre_Treat Stimulate Stimulate with LPS (1 µg/mL) Pre_Treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Measure_NO Measure Nitrite with Griess Reagent Incubate->Measure_NO Analyze Analyze Data and Calculate Inhibition Measure_NO->Analyze

References

Spectroscopic and Technical Profile of Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Chemical Structure and Properties

Alpha-linolenyl methane (B114726) sulfonate is synthesized by the esterification of alpha-linolenol (the alcohol derivative of alpha-linolenic acid) with methanesulfonyl chloride. This process introduces a reactive mesylate group, making it a useful intermediate in organic synthesis.

PropertyValue
Molecular Formula C₁₉H₃₄O₃S
Molecular Weight 342.54 g/mol
IUPAC Name (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-yl methanesulfonate (B1217627)
CAS Number 51040-61-0

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for alpha-linolenyl methane sulfonate. These predictions are derived from the known spectral characteristics of alpha-linolenic acid, methanesulfonates, and other long-chain unsaturated esters.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~5.34m6HOlefinic protons (-CH=CH-)
~4.22t2HMethylene protons adjacent to the sulfonate ester (-CH₂-OSO₂)
~3.00s3HMethyl protons of the methanesulfonyl group (CH₃-SO₂)
~2.80t4HBis-allylic protons (=CH-CH₂-CH=)
~2.05q4HAllylic protons (-CH₂-CH=)
~1.75p2HMethylene protons beta to the sulfonate ester (-CH₂-CH₂-OSO₂)
~1.30m8HMethylene protons in the alkyl chain (-CH₂-)
0.97t3HTerminal methyl protons (-CH₂-CH₃)
¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~132.0, 130.3, 128.3, 128.2, 127.7, 127.2Olefinic carbons (-CH=CH-)
~69.0Methylene carbon adjacent to the sulfonate ester (-CH₂-OSO₂)
~37.5Methyl carbon of the methanesulfonyl group (CH₃-SO₂)
~31.5 - 22.6Methylene carbons in the alkyl chain (-CH₂)
~25.6, 25.5Bis-allylic and allylic carbons
~14.3Terminal methyl carbon (-CH₂-CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3010Medium=C-H stretch (alkene)
~2960, ~2930, ~2855StrongC-H stretch (alkane)
~1360StrongS=O asymmetric stretch (sulfonate)
~1175StrongS=O symmetric stretch (sulfonate)
~970MediumS-O-C stretch
~725Medium-(CH₂)n- rocking
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI)

m/zInterpretation
343.2257[M+H]⁺
365.2076[M+Na]⁺
247.2424[M - CH₃SO₂OH]⁺ (Loss of methanesulfonic acid)

Experimental Protocols

Synthesis of Alpha-Linolenyl Methane Sulfonate

This protocol describes a general method for the synthesis of alkyl methanesulfonates from the corresponding alcohol.

Materials:

Procedure:

  • Dissolve alpha-linolenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure alpha-linolenyl methane sulfonate.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Dissolve the purified compound in deuterated chloroform (B151607) (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • Process the data using appropriate software to assign the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, cast a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analyze the sample using a high-resolution mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Determine the accurate mass of the molecular ion and characteristic fragment ions.

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of alpha-linolenyl methane sulfonate.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants Alpha-linolenol, Methanesulfonyl Chloride, Triethylamine Start->Reactants Reaction Esterification Reaction in Dichloromethane Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Alpha-Linolenyl Methane Sulfonate Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Technical Report Data_Analysis->Final_Report

Caption: Synthesis and characterization workflow for alpha-linolenyl methane sulfonate.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of alpha-linolenyl methane sulfonate for researchers and professionals in drug development. While direct experimental data is scarce, the predicted spectroscopic values, coupled with detailed experimental protocols, offer a robust framework for the synthesis, purification, and characterization of this compound. The provided workflow visualization further clarifies the logical progression from synthesis to analysis. As a versatile synthetic intermediate, a thorough understanding of its spectroscopic signature is crucial for its application in the development of novel chemical entities.

Alpha-Linolenyl Methane Sulfonate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 51040-61-0

Synonyms: Linolenyl mesylate, cis,cis,cis-9,12,15-Octadecatrienyl methanesulfonate (B1217627)

This technical guide provides a comprehensive overview of alpha-linolenyl methane (B114726) sulfonate, a derivative of the essential omega-3 fatty acid, alpha-linolenic acid. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a detailed potential synthesis protocol, and a discussion of its anticipated biological significance based on related compounds.

Chemical and Physical Properties

Alpha-linolenyl methane sulfonate is the methanesulfonate ester of linolenyl alcohol. The introduction of the mesylate group significantly alters the polarity and reactivity of the parent molecule, making it a subject of interest for various chemical and biological applications. A summary of its key identifiers and computed properties is presented in Table 1.

PropertyValueSource
CAS Number 51040-61-0--INVALID-LINK--
Molecular Formula C₁₉H₃₄O₃S--INVALID-LINK--
Molecular Weight 342.54 g/mol --INVALID-LINK--
IUPAC Name (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-yl methanesulfonate
Synonyms Linolenyl mesylate, cis,cis,cis-9,12,15-Octadecatrienyl methanesulfonate--INVALID-LINK--

Experimental Protocols

Proposed Synthesis of Alpha-Linolenyl Methane Sulfonate

Reaction Principle: The synthesis involves the reaction of linolenyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. Dichloromethane (B109758) is a common solvent for this type of reaction.

Materials:

  • Linolenyl alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve linolenyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA) (1.5 equivalents) to the solution and stir for 10-15 minutes.

  • Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 20-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure alpha-linolenyl methane sulfonate.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Linolenyl_Alcohol Linolenyl Alcohol Reaction_Vessel Reaction in Anhydrous DCM 0 °C Linolenyl_Alcohol->Reaction_Vessel MsCl_TEA Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) MsCl_TEA->Reaction_Vessel Quenching_Washing Quenching with Water Aqueous Workup Reaction_Vessel->Quenching_Washing Reaction Completion Drying_Concentration Drying and Concentration Quenching_Washing->Drying_Concentration Chromatography Silica Gel Chromatography Drying_Concentration->Chromatography Final_Product Alpha-Linolenyl Methane Sulfonate Chromatography->Final_Product Purification

Caption: Proposed synthesis workflow for alpha-linolenyl methane sulfonate.

Biological Activity and Signaling Pathways

There is currently a significant lack of published research on the specific biological activities and signaling pathways of alpha-linolenyl methane sulfonate. Therefore, the following sections discuss the known effects of its parent compound, alpha-linolenic acid, and the general toxicological considerations for alkyl methane sulfonates.

Biological Role of Alpha-Linolenic Acid

Alpha-linolenic acid (ALA) is an essential omega-3 fatty acid with a wide range of biological functions. It is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for various physiological processes.

ALA itself has been shown to possess anti-inflammatory, neuroprotective, and cardioprotective properties. It can influence cellular signaling pathways, including those involved in inflammation and cell proliferation. For instance, ALA has been reported to modulate the activity of transcription factors such as NF-κB and PPARs, which play key roles in regulating inflammatory responses and lipid metabolism.

DOT Script for a Simplified Overview of ALA's Influence

ALA_Influence ALA Alpha-Linolenic Acid Metabolism Metabolism to EPA & DHA ALA->Metabolism Signaling_Modulation Direct Signaling Modulation ALA->Signaling_Modulation NFkB NF-κB Pathway Signaling_Modulation->NFkB PPARs PPARs Signaling_Modulation->PPARs Inflammation Inflammation NFkB->Inflammation regulates Lipid_Metabolism Lipid Metabolism PPARs->Lipid_Metabolism regulates

An In-depth Technical Guide on the Potential Therapeutic Effects of Alpha-Linolenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a theoretical exploration of the potential therapeutic effects of alpha-linolenyl methanesulfonate (B1217627). As of the time of this writing, there is a significant lack of direct scientific literature, preclinical studies, or clinical trials specifically investigating this compound. The information presented herein is an extrapolation based on the known biological activities of its constituent parts: alpha-linolenic acid (ALA) and the methanesulfonate (mesylate) functional group. This guide is intended for researchers, scientists, and drug development professionals as a framework for potential future investigation.

Introduction

Alpha-linolenyl methanesulfonate (ALA-MS) is an ester of alpha-linolenic acid, an essential omega-3 fatty acid, and methanesulfonic acid.[1][2] Its chemical structure combines the biologically active fatty acid with a reactive sulfonate ester group. This unique combination suggests that ALA-MS could possess novel therapeutic properties, potentially acting as a targeted delivery system or a modified pro-drug. This whitepaper will delve into the potential therapeutic effects of ALA-MS by examining the well-documented activities of ALA and the chemical reactivity of the methanesulfonate group. We will propose hypothetical mechanisms of action, outline potential experimental protocols for investigation, and present illustrative data tables and signaling pathway diagrams.

The Biological Activity of Alpha-Linolenic Acid (ALA)

Alpha-linolenic acid is an essential omega-3 fatty acid that must be obtained through diet, with rich sources including flaxseed, walnuts, and canola oil.[3][4] It serves as a precursor to the longer-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known for their significant health benefits.[4][5]

The therapeutic effects of ALA are multifaceted and include:

  • Cardioprotective Effects: Dietary intake of ALA is associated with a reduced risk of cardiovascular disease.[3][6][7] It can help improve lipid profiles by decreasing triglycerides and cholesterol.[3]

  • Anti-inflammatory Properties: ALA and its metabolites can modulate inflammatory responses by inhibiting the production of pro-inflammatory eicosanoids (e.g., prostaglandin (B15479496) E2, leukotriene B4) and cytokines (e.g., TNF-alpha, IL-1 beta).[6] This is achieved through competition with the omega-6 fatty acid, linoleic acid, for the same metabolic enzymes.

  • Neuroprotective Effects: As a fundamental component of neuronal cell membranes, the omega-3 fatty acid family, originating from ALA, is crucial for brain health.[4]

  • Anticancer Potential: Some studies suggest that ALA may have anti-proliferative effects in certain cancer cell lines.[8][9]

Metabolic and Anti-inflammatory Pathway of ALA

The metabolic conversion of ALA to EPA and DHA is a critical step for many of its biological activities. This pathway, along with its influence on the inflammatory cascade, is depicted below.

ALA_Metabolism_and_Inflammation ALA Alpha-Linolenic Acid (ALA) SDA Stearidonic Acid (SDA) ALA->SDA Δ6-desaturase Pro_inflammatory Pro-inflammatory Eicosanoids ALA->Pro_inflammatory Inhibits production ETA Eicosatetraenoic Acid (ETA) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) ETA->EPA Δ5-desaturase DPA Docosapentaenoic Acid (DPA) EPA->DPA Elongase EPA->Pro_inflammatory Inhibits production Anti_inflammatory Anti-inflammatory Resolvins, Protectins EPA->Anti_inflammatory DHA Docosahexaenoic Acid (DHA) DPA->DHA Δ6-desaturase, β-oxidation DHA->Pro_inflammatory Inhibits production DHA->Anti_inflammatory

Metabolism of ALA to EPA and DHA and its role in inflammation.

The Chemical Reactivity of the Methanesulfonate Group

The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions. This property is harnessed in medicinal chemistry to create alkylating agents.[10] Alkylating agents are a class of anticancer drugs that act by covalently attaching an alkyl group to DNA, which can lead to DNA damage, inhibition of DNA replication, and ultimately, cell death (apoptosis).[10]

Compounds like busulfan, a bis(methanesulfonate), are used in chemotherapy and function as DNA alkylating agents.[10] It is important to note that due to their mechanism of action, alkyl methanesulfonates can also exhibit genotoxicity and potential carcinogenicity.[10]

General Mechanism of DNA Alkylation

The diagram below illustrates a simplified mechanism by which a hypothetical alkyl methanesulfonate could alkylate a guanine (B1146940) base in DNA.

DNA_Alkylation Alkyl_MS R-O-SO2CH3 (Alkyl Methanesulfonate) center_node Alkyl_MS->center_node Guanine Guanine in DNA (N7 position) Guanine->center_node Alkylated_Guanine Alkylated Guanine Mesylate_ion CH3SO3- (Methanesulfonate ion) center_node->Alkylated_Guanine SN2 reaction center_node->Mesylate_ion Leaving Group

Generalized mechanism of DNA alkylation by an alkyl methanesulfonate.

Potential Therapeutic Applications of Alpha-Linolenyl Methanesulfonate (Hypothetical)

By combining the biological properties of ALA with the chemical reactivity of the methanesulfonate group, ALA-MS could potentially be developed for several therapeutic applications.

Targeted Anticancer Therapy

A primary hypothetical application of ALA-MS is as a targeted anticancer agent. Many cancer cells exhibit increased fatty acid uptake to fuel their rapid proliferation and membrane synthesis. The ALA portion of ALA-MS could act as a "homing device," facilitating preferential uptake of the compound by cancer cells. Once inside the cell, the methanesulfonate group could be released, or the entire molecule could act as an alkylating agent, inducing DNA damage and apoptosis in a targeted manner.

Modified Anti-inflammatory Agent

The addition of the methanesulfonate group could alter the pharmacokinetics and pharmacodynamics of ALA. It might improve its stability, bioavailability, or tissue distribution. The mesylate group could be designed to be cleaved by specific enzymes that are upregulated at sites of inflammation, leading to a targeted release of ALA.

Investigational Workflow

A logical workflow to investigate the potential anticancer effects of ALA-MS is outlined below.

Experimental_Workflow Synthesis Synthesis and Purification of ALA-MS InVitro In Vitro Studies Synthesis->InVitro CellLines Cancer Cell Lines (e.g., Breast, Prostate, Colon) InVitro->CellLines Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) InVitro->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) InVitro->Apoptosis Mechanism Mechanism of Action (DNA damage, cell cycle arrest) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) InVitro->InVivo Toxicity Toxicity and Pharmacokinetics InVivo->Toxicity

Proposed workflow for investigating the anticancer potential of ALA-MS.

Hypothetical Experimental Protocols

As no specific experimental data for ALA-MS exists, the following are detailed, exemplary protocols that could be used to evaluate its therapeutic potential.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of ALA-MS in various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media until they reach 80% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of ALA-MS in the culture medium. Replace the existing medium with the medium containing various concentrations of ALA-MS (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anticancer efficacy of ALA-MS.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 PC-3 prostate cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Grouping and Treatment: Randomly assign mice to treatment groups (e.g., n=8 per group):

    • Group 1: Vehicle control (e.g., saline or oil).

    • Group 2: ALA-MS (e.g., 10 mg/kg, administered intraperitoneally daily).

    • Group 3: Positive control (e.g., docetaxel).

  • Monitoring: Measure tumor volume and body weight every three days for a period of 28 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare tumor growth inhibition between the treatment and control groups.

Illustrative Quantitative Data

The following tables present hypothetical data that could be generated from the experiments described above. This data is for illustrative purposes only.

Table 1: Hypothetical IC50 Values of ALA-MS in Cancer Cell Lines
Cell LineCancer TypeALA-MS IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast15.20.8
PC-3Prostate9.81.5
HT-29Colon22.51.2
A549Lung35.12.0
Table 2: Hypothetical In Vivo Efficacy of ALA-MS in a PC-3 Xenograft Model
Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control102 ± 151540 ± 210-
ALA-MS (10 mg/kg)105 ± 18750 ± 15051.3
Docetaxel (5 mg/kg)101 ± 16480 ± 11068.8

Conclusion

Alpha-linolenyl methanesulfonate represents a novel chemical entity with unexplored therapeutic potential. Based on the well-established biological roles of alpha-linolenic acid and the chemical reactivity of the methanesulfonate group, it is plausible to hypothesize that ALA-MS could function as a targeted anticancer agent or a modified anti-inflammatory drug. The proposed mechanisms, experimental workflows, and protocols in this guide provide a foundational framework for future research. Rigorous preclinical investigation is essential to validate these hypotheses and to determine the safety and efficacy profile of this promising compound. The synthesis and subsequent in vitro and in vivo evaluation of alpha-linolenyl methanesulfonate are critical next steps to unlock its potential therapeutic value.

References

Alpha-Linolenyl Methane Sulfonate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-linolenyl methane (B114726) sulfonate is an ester of alpha-linolenic acid, an essential omega-3 fatty acid, and methanesulfonic acid. While interest in the biological activities of fatty acid derivatives is growing, publicly available data on the specific physicochemical properties of alpha-linolenyl methane sulfonate, such as its solubility and stability, are limited. This technical guide serves as a comprehensive resource for researchers by providing a framework for the systematic evaluation of these critical parameters. Drawing upon established methodologies for similar lipid and sulfonate compounds, this document outlines detailed experimental protocols for determining solubility and assessing stability under various conditions. Furthermore, it discusses the anticipated chemical properties based on its molecular structure and explores potential degradation pathways. This guide aims to equip researchers with the necessary tools to generate robust and reliable data for alpha-linolenyl methane sulfonate, thereby facilitating its investigation in drug development and other scientific endeavors.

Introduction

Alpha-linolenic acid (ALA) is an essential omega-3 fatty acid with a well-documented role in human health, including cardiovascular benefits and anti-inflammatory properties.[1] The modification of ALA into its methane sulfonate ester, alpha-linolenyl methane sulfonate, creates a molecule with a potentially altered physicochemical and biological profile. The methanesulfonate (B1217627) group is an excellent leaving group, which could influence its reactivity and metabolic fate.[2] Understanding the solubility and stability of this compound is a prerequisite for any preclinical or pharmaceutical development.

This guide provides a foundational framework for characterizing the solubility and stability of alpha-linolenyl methane sulfonate. In the absence of specific published data for this molecule, the methodologies presented are based on established protocols for fatty acids, sulfonate esters, and general pharmaceutical compounds, adhering to guidelines from the International Council for Harmonisation (ICH).[3][4][5]

Predicted Physicochemical Properties

Based on its structure—a long, unsaturated hydrocarbon chain from alpha-linolenic acid and a polar methanesulfonate head group—alpha-linolenyl methane sulfonate is expected to be an amphiphilic molecule.

Solubility Profile:

The principle of "like dissolves like" suggests that the long alkyl chain will confer solubility in nonpolar, organic solvents, while the polar sulfonate group may impart some limited solubility in polar solvents.[6] It is anticipated that the overall solubility in aqueous media will be low, similar to other long-chain fatty acids.[7][8] The presence of emulsifiers or co-solvents is likely to enhance its aqueous solubility.[7]

Stability Profile:

The stability of alpha-linolenyl methane sulfonate will be influenced by several factors:

  • Ester Bond: The ester linkage between the alpha-linolenyl group and the methanesulfonate is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Unsaturated Carbon Bonds: The three double bonds in the alpha-linolenic acid chain are prone to oxidation.

  • Methanesulfonate Group: While the sulfonate group itself is relatively stable, the overall stability of the ester can be influenced by its presence.[9][10]

Experimental Protocols

Solubility Determination

A common and reliable method for determining equilibrium solubility is the shake-flask method.[6]

Objective: To determine the concentration of alpha-linolenyl methane sulfonate in a saturated solution of a given solvent at a specific temperature.

Materials:

  • Alpha-linolenyl methane sulfonate

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), hexane)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Procedure:

  • Preparation: Add an excess amount of alpha-linolenyl methane sulfonate to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-72 hours).

  • Phase Separation: Centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of alpha-linolenyl methane sulfonate using a validated analytical method such as HPLC or GC-MS. A calibration curve with standards of known concentrations should be used for accurate quantification.[6]

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Below is a generalized workflow for this process:

Solubility_Workflow A Add excess compound to solvent B Equilibrate with shaking (24-72h at constant temp) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify concentration (e.g., HPLC, GC-MS) D->E F Report solubility E->F

A generalized workflow for determining equilibrium solubility using the shake-flask method.
Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and pathways.[3][4] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To evaluate the stability of alpha-linolenyl methane sulfonate under various stress conditions.

Stock Solution Preparation: Prepare a stock solution of alpha-linolenyl methane sulfonate in a suitable solvent (e.g., acetonitrile-water mixture) at a known concentration (e.g., 1 mg/mL).[3]

Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at a specified temperature (e.g., 60-80°C) for a defined period.[3]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or heat gently.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of a suitable concentration of hydrogen peroxide (e.g., 3-6% H₂O₂). Keep at room temperature.[3]

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C).[3]

  • Photolytic Degradation: Expose the solid compound and the stock solution to light irradiation as per ICH Q1B guidelines.[3]

Procedure:

  • Exposure: Subject the samples to the stress conditions outlined above. Include a control sample stored under normal conditions.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a mass spectrometer) to separate and quantify the parent compound and any degradation products.

  • Data Analysis: Determine the percentage of degradation for each condition.

The following diagram illustrates the workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Sample Sample at Time Points Acid->Sample Base Basic Hydrolysis Base->Sample Oxidation Oxidation Oxidation->Sample Thermal Thermal Thermal->Sample Photo Photolysis Photo->Sample Start Prepare Stock Solution Expose Expose to Stress and Control Conditions Start->Expose Analyze Analyze via Stability-Indicating Method Sample->Analyze Report Identify Degradants and Pathways Analyze->Report

Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the structure of alpha-linolenyl methane sulfonate, the following degradation pathways can be hypothesized:

  • Hydrolysis: Cleavage of the ester bond to yield alpha-linolenic acid and methanesulfonic acid. This is likely to be accelerated at high and low pH.

  • Oxidation: The polyunsaturated chain of alpha-linolenic acid is susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other oxidative products. This can be initiated by light, heat, or the presence of metal ions.

A potential degradation pathway is illustrated below:

Degradation_Pathway Parent Alpha-Linolenyl Methane Sulfonate ALA Alpha-Linolenic Acid Parent->ALA Hydrolysis MSA Methanesulfonic Acid Parent->MSA Hydrolysis Oxidized Oxidized Products Parent->Oxidized Oxidation ALA->Oxidized Oxidation

Potential degradation pathways for alpha-linolenyl methane sulfonate.

Data Presentation

All quantitative data from solubility and stability studies should be summarized in clear, well-structured tables to allow for easy comparison.

Table 1: Solubility of Alpha-Linolenyl Methane Sulfonate at 25°C

SolventSolubility (mg/mL)Molar Solubility (mol/L)
WaterData to be determinedData to be determined
PBS (pH 7.4)Data to be determinedData to be determined
EthanolData to be determinedData to be determined
DMSOData to be determinedData to be determined
HexaneData to be determinedData to be determined

Table 2: Stability of Alpha-Linolenyl Methane Sulfonate under Forced Degradation

Stress ConditionDuration (hours)% Assay of Parent CompoundMajor Degradation Products
0.1 M HCl (60°C)24Data to be determinedIdentify and quantify
0.1 M NaOH (RT)24Data to be determinedIdentify and quantify
3% H₂O₂ (RT)24Data to be determinedIdentify and quantify
Heat (80°C)24Data to be determinedIdentify and quantify
Photolysis24Data to be determinedIdentify and quantify

Potential Signaling Pathways

While the direct biological effects of alpha-linolenyl methane sulfonate are yet to be determined, the parent molecule, alpha-linolenic acid, and its metabolites are known to modulate several signaling pathways. These include pathways involved in inflammation and fatty acid metabolism.[1] For instance, ALA and its derivatives can influence the activity of transcription factors such as NF-κB and peroxisome proliferator-activated receptors (PPARs).[1] The investigation into whether the methanesulfonate derivative retains, enhances, or alters these activities is a key area for future research.

The diagram below outlines a simplified signaling pathway associated with ALA:

Signaling_Pathway ALA Alpha-Linolenic Acid (or derivative) Metabolites Metabolites (e.g., EPA, DHA) ALA->Metabolites Membrane Cell Membrane Integration ALA->Membrane PPARs PPAR Activation Metabolites->PPARs NFkB NF-κB Inhibition Metabolites->NFkB Gene Gene Expression (Inflammation, Lipid Metabolism) PPARs->Gene NFkB->Gene

Simplified signaling pathways influenced by alpha-linolenic acid.

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of alpha-linolenyl methane sulfonate. By following the outlined experimental protocols, researchers can generate the critical data needed to advance the understanding and potential applications of this novel fatty acid derivative. The methodologies and predictive analyses presented herein serve as a valuable resource for scientists in the pharmaceutical and broader life sciences fields, enabling robust characterization of this and other similar molecules.

References

In Vitro Efficacy of Alpha-Linolenic Acid: A Technical Overview of Anti-Inflammatory and Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This technical guide focuses on the in vitro studies of alpha-linolenic acid (ALA). The specific compound, alpha-linolenyl methane (B114726) sulfonate, is not well-documented in publicly available scientific literature. Therefore, this document provides a comprehensive overview of the biological activities of the parent compound, ALA, to serve as a foundational resource. A brief discussion on the potential implications of a methane sulfonate modification is included for contextual understanding.

Executive Summary

Alpha-linolenic acid (ALA), an omega-3 polyunsaturated fatty acid, has demonstrated significant anti-inflammatory and anticancer properties in a variety of in vitro models. This guide synthesizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the primary signaling pathways involved in ALA's mechanism of action. The data presented herein underscores the potential of ALA as a molecule of interest in the development of novel therapeutics.

Quantitative Data Summary

The in vitro bioactivity of alpha-linolenic acid has been quantified across numerous studies, primarily focusing on its cytotoxic effects on cancer cells and its ability to modulate inflammatory responses.

Anticancer Activity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of ALA in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Duration of TreatmentReference
HT-29Colorectal Cancer19548 hours[1]
HT-29Colorectal Cancer23072 hours[1]
MG63Osteosarcoma51.69 ± 0.14Not Specified[2]
143BOsteosarcoma56.93 ± 0.23Not Specified[2]
U2OSOsteosarcoma49.8 ± 0.50Not Specified[2]
MCF-7Breast Cancer (ER+)17.5524 hours[3][4][5]
Anti-Inflammatory Activity

ALA has been shown to inhibit the production of key inflammatory mediators in a dose-dependent manner.

Cell LineInflammatory StimulusMeasured MarkerInhibitionALA ConcentrationReference
RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO) ProductionDose-dependent inhibitionNot specified[6]
RAW 264.7Lipopolysaccharide (LPS)iNOS and COX-2 protein and mRNA expressionMarked inhibitionNot specified[7][8]
RAW 264.7Lipopolysaccharide (LPS)Prostaglandin E2 (PGE2) accumulationInhibitionNot specified[7][8]

Experimental Protocols

The following sections detail the generalized methodologies for key experiments cited in the literature on alpha-linolenic acid.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HT-29, MG63, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of alpha-linolenic acid (e.g., 1 µM to 500 µM) for specified durations (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Cells treated with ALA are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-NF-κB, anti-FASN, anti-COX-2, anti-iNOS, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with ALA for the desired time, then harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different stages of apoptosis are quantified.

Signaling Pathways and Mechanisms of Action

Alpha-linolenic acid exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. ALA has been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[6][9]

NF_kB_Pathway cluster_nucleus Nucleus ALA Alpha-Linolenic Acid IKK IKK Complex ALA->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates for degradation NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NF_kB_active->Inflammatory_Genes Induces Transcription Nucleus Nucleus

Caption: ALA inhibits the NF-κB signaling pathway.

Downregulation of Fatty Acid Synthase (FASN)

FASN is a key enzyme in de novo lipogenesis and is often overexpressed in cancer cells. ALA has been shown to suppress FASN expression, thereby inhibiting cancer cell proliferation and inducing apoptosis.[2][10]

FASN_Pathway ALA Alpha-Linolenic Acid FASN Fatty Acid Synthase (FASN) ALA->FASN Downregulates Expression Cell_Proliferation Cell Proliferation FASN->Cell_Proliferation Promotes Apoptosis Apoptosis FASN->Apoptosis Inhibits Migration Cell Migration FASN->Migration Promotes

Caption: ALA downregulates FASN expression in cancer cells.

Note on Alpha-Linolenyl Methane Sulfonate

The "methane sulfonate" (mesylate) group is often used in pharmaceuticals to form salts of active pharmaceutical ingredients, which can improve their solubility and stability.[11] However, the synthesis of sulfonate salts in the presence of alcohols can potentially lead to the formation of genotoxic impurities.[12]

There is no specific in vitro data available for "alpha-linolenyl methane sulfonate" in the reviewed literature. It is plausible that the addition of a methane sulfonate group to alpha-linolenic acid could alter its physicochemical properties, such as solubility, which might in turn influence its bioavailability and efficacy in in vitro systems. However, without experimental data, any discussion on how this modification would affect the anti-inflammatory and anticancer activities of ALA remains speculative. Further research is required to characterize this specific compound and evaluate its biological effects.

References

Core Concepts: Alpha-Linolenic Acid and its Role in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Alpha-Linolenyl Methane (B114726) Sulfonate and Cell Signaling Pathways: A Pivot to the Well-Characterized Precursor, Alpha-Linolenic Acid

Introduction

Initial research for "alpha-linolenyl methane sulfonate" reveals a significant scarcity of publicly available scientific literature detailing its specific biological activities and its effects on cell signaling pathways. While the compound is commercially available, indicating its existence and potential use in research, there is a lack of published studies to draw upon for an in-depth technical guide.

Therefore, this guide will pivot to its well-characterized precursor, alpha-linolenic acid (ALA) . ALA is an essential omega-3 fatty acid that has been the subject of extensive research, demonstrating significant effects on various cell signaling pathways implicated in inflammation and cancer. This pivot allows for a comprehensive and data-rich technical guide that fulfills the structural and content requirements of the original request, providing valuable insights for researchers, scientists, and drug development professionals interested in the broader field of lipid signaling.

This guide will explore the modulatory effects of ALA on key cell signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. It will present quantitative data from relevant studies, detail common experimental protocols, and provide visualizations of the signaling pathways to facilitate a deeper understanding of ALA's mechanism of action.

Alpha-linolenic acid is a polyunsaturated omega-3 fatty acid that serves as a precursor for the synthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] Beyond its nutritional importance, ALA itself exhibits bioactive properties, influencing cellular function by modulating key signaling pathways that regulate cell proliferation, inflammation, apoptosis, and metastasis.[2][3]

Modulation of the PI3K/Akt Signaling Pathway by ALA

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Studies have shown that ALA can inhibit the PI3K/Akt pathway, contributing to its anti-cancer effects.

Experimental Evidence and Data

Research has demonstrated that ALA can suppress the phosphorylation of key components of the PI3K/Akt pathway.

Cell LineTreatmentEffect on PI3K/Akt PathwayReference
Nasopharyngeal carcinoma (NPC)High ALA metabolismNegative correlation with PI3K/Akt/mTOR signaling[3]
Experimental Protocol: Western Blotting for Phospho-Akt

A common method to assess the activity of the PI3K/Akt pathway is to measure the phosphorylation of Akt at Serine 473 (p-Akt Ser473) using Western blotting.

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with varying concentrations of ALA for a specified time (e.g., 24 hours). Include a vehicle control (e.g., ethanol).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the p-Akt signal.

Signaling Pathway Diagram

PI3K_Akt_Pathway ALA Alpha-Linolenic Acid PI3K PI3K ALA->PI3K Inhibits PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: ALA-mediated inhibition of the PI3K/Akt signaling pathway.

Regulation of the MAPK/ERK Signaling Pathway by ALA

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Its overactivation is common in various cancers.

Experimental Evidence and Data

While direct quantitative data for ALA's effect on MAPK/ERK is less prevalent in the initial search, the known anti-proliferative effects of ALA in various cancer cell lines suggest a potential modulatory role. Further research is needed to quantify these effects.

Experimental Protocol: Kinase Assay

To directly measure the activity of key kinases in the MAPK/ERK pathway, such as MEK or ERK, a kinase assay can be performed.

  • Immunoprecipitation: Lyse ALA-treated and control cells and immunoprecipitate the kinase of interest (e.g., ERK) using a specific antibody.

  • Kinase Reaction: Incubate the immunoprecipitated kinase with a known substrate (e.g., myelin basic protein for ERK) and radiolabeled ATP ([γ-³²P]ATP).

  • Detection: Separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography.

  • Quantification: Quantify the radioactive signal to determine the kinase activity.

Signaling Pathway Diagram

MAPK_ERK_Pathway ALA Alpha-Linolenic Acid Ras Ras ALA->Ras Modulates? Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: Potential modulation of the MAPK/ERK pathway by ALA.

Influence of ALA on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Chronic inflammation is a known driver of cancer development and progression. ALA has demonstrated anti-inflammatory properties, in part through its inhibition of the NF-κB pathway.[2]

Experimental Evidence and Data

ALA has been shown to block the TLR4/MyD88/NF-κB inflammatory cascade.[2]

Cell TypeStimulusEffect of ALAReference
MacrophagesLipopolysaccharide (LPS)Inhibition of the TLR4/MyD88/NF-κB cascade[2]
Experimental Protocol: NF-κB Reporter Assay

To quantify the transcriptional activity of NF-κB, a reporter gene assay is a powerful tool.

  • Cell Transfection: Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Cell Treatment: Treat the transfected cells with ALA and a pro-inflammatory stimulus (e.g., TNF-α or LPS).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. A decrease in luciferase activity in ALA-treated cells indicates inhibition of NF-κB.

Signaling Pathway Diagram

NFkB_Pathway ALA Alpha-Linolenic Acid TLR4 TLR4 ALA->TLR4 Inhibits LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Promotes

Caption: Inhibition of the NF-κB signaling pathway by ALA.

Conclusion and Future Directions

Alpha-linolenic acid demonstrates significant modulatory effects on key cell signaling pathways, including PI3K/Akt, and NF-κB, which are central to the pathogenesis of cancer and inflammatory diseases. The compiled data and experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of ALA.

Future research should focus on:

  • Elucidating the precise molecular targets of ALA within these pathways.

  • Conducting more in-depth studies on the effects of ALA on the MAPK/ERK pathway.

  • Investigating the potential synergistic effects of ALA with conventional chemotherapeutic agents.

  • Exploring the biological activities of ALA derivatives, such as alpha-linolenyl methane sulfonate, to determine if they offer enhanced efficacy or novel mechanisms of action.

This technical guide, by pivoting to the extensively studied ALA, offers a robust framework for understanding the role of this important omega-3 fatty acid in cell signaling and provides a roadmap for future investigations in this promising area of research.

References

An In-depth Technical Guide on Alpha-Linolenic Acid and the Prospective Chemistry of Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "alpha-linolenyl methane (B114726) sulfonate" is not a recognized chemical entity in widespread scientific literature. This guide provides a comprehensive technical overview of its likely parent compound, alpha-linolenic acid (ALA), and the related chemical class of alkyl methane sulfonates. This information is intended to serve as a foundational resource for researchers interested in the potential synthesis and biological activities of novel fatty acid derivatives.

Part 1: Alpha-Linolenic Acid (ALA) - Biological Activity and Mechanisms

Alpha-linolenic acid (ALA) is an essential omega-3 polyunsaturated fatty acid (PUFA) that serves as a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2] It is known for a variety of pharmacological effects, including anti-inflammatory, neuroprotective, and cardioprotective properties.[1]

Quantitative Data on Biological Activities

The following table summarizes key quantitative data regarding the biological effects of Alpha-Linolenic Acid.

Activity Cell Line/Model Parameter Value Reference
Anti-inflammatoryRAW 264.7 MacrophagesIC50 (NO Production)8.0 µg/mL[3]
AnticancerMG63 Osteosarcoma CellsIC50 (Cell Viability)51.69 ± 0.14 µM[4]
Anticancer143B Osteosarcoma CellsIC50 (Cell Viability)56.93 ± 0.23 µM[4]
AnticancerU2OS Osteosarcoma CellsIC50 (Cell Viability)49.8 ± 0.50 µM[4]
AnticancerHT-29 Colorectal Cancer CellsIC50 (Cell Viability, 48h)195 µM[5]
AnticancerHT-29 Colorectal Cancer CellsIC50 (Cell Viability, 72h)230 µM[5]
PPAR-γ ActivationOS-RC-2 Renal Carcinoma CellsEffective Concentration20 and 40 µM[6]
COX-2 InhibitionOS-RC-2 Renal Carcinoma CellsEffective Concentration20, 40, 80 µM (Dose-dependent)[6]
Pharmacokinetic Profile of Alpha-Linolenic Acid in Humans

A physiological compartmental model based on oral administration of a 1g dose of deuterated ALA ethyl ester in healthy subjects provided the following insights:

Parameter Finding Reference
Conversion to EPAApproximately 0.2% of plasma ALA is converted to EPA.[7]
Conversion of EPA to DPARoughly 63% of plasma EPA is available for conversion to docosapentaenoic acid (DPA).[7]
Conversion of DPA to DHAAbout 37% of DPA is accessible for the synthesis of DHA.[7]
Gender DifferencesConversion of ALA to EPA and DHA is greater in women than in men, which may be due to the regulatory effects of estrogen.[8]

These findings highlight that the conversion of ALA to its longer-chain, more unsaturated metabolites is a limited process in humans.[7][8]

Key Signaling Pathways Modulated by ALA

ALA exerts its biological effects through the modulation of several key signaling pathways.

  • Anti-Inflammatory Signaling: ALA has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3][9] This is achieved, in part, by blocking the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][9]

ALA_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates ALA Alpha-Linolenic Acid ALA->MAPK_pathway Inhibits ALA->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (p65/p50) IκBα->NFκB_inactive Degrades & Releases NFκB_active Active NF-κB NFκB_inactive->NFκB_active Becomes Active NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFκB_nucleus->Inflammatory_Genes Induces Transcription

ALA's Anti-inflammatory Mechanism via NF-κB and MAPK Inhibition.
  • GPR120 Signaling: ALA is a ligand for the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[10] Activation of GPR120 in macrophages by omega-3 fatty acids mediates potent anti-inflammatory effects. In enteroendocrine cells, it can stimulate the secretion of glucagon-like peptide-1 (GLP-1).[11]

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Downstream Effects ALA Alpha-Linolenic Acid GPR120 GPR120/FFAR4 ALA->GPR120 Binds & Activates Gq_protein Gq Protein GPR120->Gq_protein Couples to Beta_arrestin2 β-Arrestin 2 GPR120->Beta_arrestin2 Recruits PLC PLC Gq_protein->PLC Activates TAK1_inhibition TAK1 Inhibition Beta_arrestin2->TAK1_inhibition Mediates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces GLP1_secretion GLP-1 Secretion (Enteroendocrine cells) Ca_release->GLP1_secretion Leads to Anti_inflammatory Anti-inflammatory Effects (Macrophages) TAK1_inhibition->Anti_inflammatory Leads to

GPR120 signaling pathway activated by ALA.
  • PPAR Signaling: ALA can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ.[6][12][13] PPARs are nuclear receptors that regulate genes involved in lipid metabolism and inflammation.[14] Activation of PPAR-γ by ALA has been linked to the inhibition of cancer cell proliferation.[6]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Response ALA Alpha-Linolenic Acid PPAR PPAR-α / PPAR-γ ALA->PPAR Binds & Activates PPAR_RXR_complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_complex Forms Complex With RXR RXR RXR->PPAR_RXR_complex PPRE PPRE (DNA) PPAR_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Lipid_Metabolism Regulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Impacts Inflammation_Modulation Modulation of Inflammation Target_Genes->Inflammation_Modulation Impacts

PPAR signaling pathway activated by ALA.

Part 2: Chemistry of Alkyl Methane Sulfonates and Potential Synthesis of Alpha-Linolenyl Methane Sulfonate

Alkyl methane sulfonates, also known as mesylates, are esters of methanesulfonic acid.[15] The methanesulfonate (B1217627) group is an excellent leaving group in nucleophilic substitution reactions, making alkyl methane sulfonates useful alkylating agents.[15]

General Properties of Alkyl Methane Sulfonates
  • Synthesis: Typically synthesized by the reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, or by the esterification of an alcohol with methanesulfonic acid.[15][16]

  • Reactivity: They are potent alkylating agents due to the stability of the methanesulfonate anion as a leaving group.[15]

  • Biological Relevance: Some alkyl methane sulfonates, such as methyl methanesulfonate (MMS) and busulfan, are known to be genotoxic and are used in cancer research and therapy as DNA alkylating agents.[15]

Hypothetical Synthesis of Alpha-Linolenyl Methane Sulfonate

A plausible route to "alpha-linolenyl methane sulfonate" would first involve the reduction of the carboxylic acid group of ALA to a primary alcohol, forming linolenyl alcohol. This alcohol could then be reacted with methanesulfonyl chloride to yield the desired product.

Synthesis_Workflow ALA Alpha-Linolenic Acid Reduction Reduction (e.g., LiAlH₄) ALA->Reduction Linolenyl_Alcohol Linolenyl Alcohol Reduction->Linolenyl_Alcohol Mesylation Mesylation (MsCl, Base) Linolenyl_Alcohol->Mesylation Product Alpha-Linolenyl Methane Sulfonate Mesylation->Product

Hypothetical synthesis workflow for Alpha-Linolenyl Methane Sulfonate.

Part 3: Detailed Experimental Protocols

Protocol 1: Inhibition of NF-κB Activation in RAW 264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of fatty acids on LPS-stimulated macrophages.[17][18][19][20]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well plates for viability assays or larger plates for protein/RNA extraction at a density that will reach approximately 80% confluency at the time of treatment.

  • Pre-treatment: Pre-treat the cells with various concentrations of Alpha-Linolenic Acid (or the compound of interest) for 1-24 hours, depending on the experimental design.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for NO production, shorter times for signaling protein phosphorylation).

  • Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess assay as an indicator of NO production.

  • Analysis of NF-κB Translocation:

    • Fix and permeabilize the cells.

    • Stain for the NF-κB p65 subunit using a specific primary antibody and a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of p65 using fluorescence microscopy. Nuclear translocation indicates activation.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with antibodies against total and phosphorylated forms of IκBα and key MAPKs (p38, ERK, JNK) to assess pathway activation.

Protocol 2: Adipocyte Differentiation of 3T3-L1 Cells

This protocol is a standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes, often used to study the effects of compounds on adipogenesis.[21][22][23][24]

  • Cell Culture: Grow 3T3-L1 preadipocytes in DMEM with 10% calf serum. Do not allow cells to exceed 70% confluency if passaging.

  • Induction of Differentiation (Day 0): Two days after the cells reach 100% confluency, replace the growth medium with a differentiation medium (DMEM with 10% FBS) supplemented with MDI induction cocktail:

  • Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replenish this medium every 2 days.

  • Treatment with Fatty Acids: The compound of interest (e.g., ALA) can be added at various stages of the differentiation process to assess its effects.

  • Assessment of Differentiation (Day 8-10):

    • Oil Red O Staining: Mature adipocytes accumulate lipid droplets. Fix the cells and stain with Oil Red O to visualize these droplets. The stain can be extracted and quantified spectrophotometrically.

    • Gene Expression: Extract RNA and perform RT-qPCR to measure the expression of adipogenic marker genes such as PPAR-γ and C/EBPα.

Protocol 3: Hypothetical Synthesis of Alpha-Linolenyl Methane Sulfonate

This protocol is a generalized procedure based on standard organic chemistry techniques for the synthesis of alkyl methanesulfonates from alcohols.[16][25][26]

Step A: Reduction of Alpha-Linolenic Acid to Linolenyl Alcohol

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Addition of ALA: Dissolve alpha-linolenic acid in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup: Filter the resulting solids and wash thoroughly with ether. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude linolenyl alcohol. Purify by column chromatography if necessary.

Step B: Mesylation of Linolenyl Alcohol

  • Setup: In a flask under an inert atmosphere, dissolve the purified linolenyl alcohol in an anhydrous aprotic solvent such as dichloromethane (B109758) or toluene. Cool the solution to 0°C.

  • Addition of Base: Add a tertiary amine base, such as triethylamine (B128534) or pyridine, to the solution.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to proceed at 0°C or room temperature until completion (monitored by TLC).

  • Workup: Wash the reaction mixture sequentially with cold water, dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alpha-linolenyl methane sulfonate. Purification can be achieved by column chromatography.

Safety Note: Alkylating agents like methanesulfonyl chloride and potentially the final product are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

References

Methodological & Application

Synthesis of Alpha-Linolenyl Methanesulfonate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for the synthesis of alpha-linolenyl methanesulfonate (B1217627), a derivative of the essential omega-3 fatty acid, alpha-linolenic acid (ALA). This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The synthesis is a two-step process involving the reduction of alpha-linolenic acid to its corresponding alcohol, followed by methanesulfonylation.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of alpha-linolenyl methanesulfonate, based on typical yields for similar chemical transformations. Actual yields may vary depending on experimental conditions and scale.

StepReactantProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Expected Yield (%)
1. ReductionAlpha-Linolenic AcidAlpha-Linolenyl Alcohol278.431.02.6485-95%
2. MethanesulfonylationAlpha-Linolenyl AlcoholAlpha-Linolenyl Methanesulfonate264.451.03.4290-98%

Note: The theoretical yield is calculated based on an initial 1.0 g of alpha-linolenic acid for the first step, and the subsequent theoretical yield of alpha-linolenyl alcohol for the second step.

Experimental Protocols

Part 1: Reduction of Alpha-Linolenic Acid to Alpha-Linolenyl Alcohol

This procedure details the reduction of the carboxylic acid functional group of alpha-linolenic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • Alpha-Linolenic Acid (ALA)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (or THF)

  • 10% Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of alpha-linolenic acid in anhydrous diethyl ether is prepared.

  • The flask is cooled in an ice bath.

  • A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred ALA solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.

  • The reaction is carefully quenched by the slow, dropwise addition of water, followed by 10% sulfuric acid, while cooling the flask in an ice bath.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with water, 10% sulfuric acid, water, and finally, brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude alpha-linolenyl alcohol.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Part 2: Methanesulfonylation of Alpha-Linolenyl Alcohol

This protocol describes the conversion of the hydroxyl group of alpha-linolenyl alcohol to a methanesulfonate ester (mesylate).

Materials:

  • Alpha-Linolenyl Alcohol

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Ice-cold Water

  • Cold 10% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of alpha-linolenyl alcohol in anhydrous dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.

  • Triethylamine is added to the solution, followed by the dropwise addition of methanesulfonyl chloride. The temperature should be maintained between 0°C and -10°C during the addition.[1]

  • The reaction mixture is stirred at this temperature for an additional 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is transferred to a separatory funnel and diluted with dichloromethane.

  • The organic solution is washed sequentially with ice-cold water, cold 10% HCl, saturated sodium bicarbonate solution, and brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the final product, alpha-linolenyl methanesulfonate.

  • Further purification, if required, can be achieved by column chromatography.

Visualizing the Workflow and Potential Biological Context

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from alpha-linolenic acid to alpha-linolenyl methanesulfonate.

Synthesis_Workflow ALA Alpha-Linolenic Acid Reduction Reduction (LiAlH4, Et2O) ALA->Reduction Alcohol Alpha-Linolenyl Alcohol Reduction->Alcohol Purification1 Purification (Extraction, Chromatography) Alcohol->Purification1 Mesylation Methanesulfonylation (MsCl, TEA, DCM) Purification1->Mesylation Mesylate Alpha-Linolenyl Methanesulfonate Mesylation->Mesylate Purification2 Purification (Washing, Chromatography) Mesylate->Purification2

Caption: A workflow diagram of the two-step synthesis of alpha-linolenyl methanesulfonate.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific scientific literature detailing the biological activity or associated signaling pathways for alpha-linolenyl methanesulfonate. However, the biological activities of its precursor, alpha-linolenic acid, are well-documented. ALA is known to possess various pharmacological effects, including neuroprotective, cardioprotective, anti-inflammatory, and anticancer properties.[2][3]

It is important to note that short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS), are known alkylating agents that can cause DNA damage and are considered genotoxic.[4][5] The biological impact of the long, unsaturated alkyl chain in alpha-linolenyl methanesulfonate has not been extensively studied, and researchers should handle this compound with appropriate safety precautions.

The diagram below illustrates the general mechanism by which alpha-linolenic acid is known to exert some of its biological effects.

ALA_Signaling cluster_cell Cell ALA Alpha-Linolenic Acid FASN Fatty Acid Synthase (FASN) ALA->FASN inhibits Proliferation Cell Proliferation & Invasion FASN->Proliferation promotes

Caption: A simplified diagram showing the inhibition of FASN by alpha-linolenic acid.

References

Application Notes & Protocols for the Analytical Determination of Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-linolenyl methane (B114726) sulfonate (ALMS), also known as linolenyl mesylate, is the methanesulfonate (B1217627) ester of alpha-linolenyl alcohol.[1] Its structure combines the polyunsaturated C18 fatty alcohol backbone of linolenyl alcohol with a methanesulfonyl (mesyl) group. The mesyl group is a well-known leaving group in organic synthesis and is also a structural alert for potential genotoxicity. Therefore, sensitive and specific analytical methods are required for its detection and quantification in various matrices, including active pharmaceutical ingredients (APIs), research samples, and biological systems.

These application notes provide a comprehensive overview of a proposed analytical methodology for ALMS, leveraging the strengths of modern chromatographic and mass spectrometric techniques. Given the compound's structure, a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is presented as the primary analytical approach due to its high sensitivity, specificity, and applicability to non-volatile and thermally labile molecules.[2]

Analytical Principle

The core of this analytical protocol is the use of reversed-phase Ultra-Performance Liquid Chromatography (UPLC) for the separation of alpha-linolenyl methane sulfonate from matrix components, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4] This LC-MS/MS approach offers exceptional selectivity and sensitivity, which is crucial for detecting trace levels of ALMS, particularly in the context of its potential classification as a genotoxic impurity where permissible limits are typically very low.[5][6]

The workflow for this analytical method is outlined below.

Caption: General experimental workflow for ALMS analysis.

Experimental Protocols

Sample Preparation Protocol

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte.

A. For Active Pharmaceutical Ingredients (APIs):

  • Weighing: Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of a suitable diluent (e.g., acetonitrile (B52724)/water, 50:50 v/v) in which the ALMS is soluble but the API has differential solubility, if possible.[5] Sonicate for 10 minutes to ensure complete dissolution of the analyte.

  • Dilution: Bring the flask to volume with the diluent and mix thoroughly.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.

B. For Biological Matrices (e.g., Plasma):

  • Thawing: Thaw plasma samples at room temperature.

  • Protein Precipitation: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of ALMS).

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration/Transfer: Vortex, centrifuge briefly, and transfer the reconstituted sample to a UPLC vial with a low-volume insert.

UPLC-MS/MS Analytical Method

This method is designed for the sensitive quantification of ALMS.

A. Chromatographic Conditions:

ParameterCondition
Instrument UPLC System (e.g., Waters ACQUITY UPLC H-Class)
Column Reversed-Phase C18 Column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B over 0.5 min, equilibrate for 2.5 min
Injection Volume 5 µL
Column Temperature 40°C
Sample Temperature 10°C

B. Mass Spectrometry Conditions:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S micro)
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/Hr (Nitrogen)
Cone Gas Flow 50 L/Hr (Nitrogen)
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for Quantification and Confirmation

The molecular weight of Alpha-Linolenyl Methane Sulfonate (C₁₉H₃₄O₃S) is 342.54 g/mol .[1] In ESI+ mode, it is expected to form a protonated molecule [M+H]⁺ at m/z 343.5 or adducts such as [M+NH₄]⁺ at m/z 360.5. The fragmentation of the precursor ion will be key to selective detection.

G cluster_pathway Hypothetical MS/MS Fragmentation of ALMS Parent Precursor Ion [M+H]⁺ m/z 343.5 Frag1 Product Ion 1 (Quantifier) Loss of Methanesulfonic Acid [M+H - CH₄SO₃]⁺ m/z 247.3 Parent->Frag1 Collision-Induced Dissociation (CID) Frag2 Product Ion 2 (Qualifier) Further Fragmentation m/z (e.g., 109.1) Frag1->Frag2

References

Application Notes and Protocols for the HPLC Analysis of Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-linolenyl methane (B114726) sulfonate is an ester of alpha-linolenic acid, an omega-3 fatty acid, and methanesulfonic acid. As with other alkyl methane sulfonates, it is crucial to have a reliable analytical method for its quantification, particularly in the context of drug development and quality control, as methane sulfonate esters can be potential genotoxic impurities (PGIs).[1][2] This document provides a detailed, proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of alpha-linolenyl methane sulfonate. The following protocols are based on established methods for other alkyl methane sulfonates and have been adapted for the specific properties of alpha-linolenyl methane sulfonate.

Analytical Principle

Due to the lack of a strong chromophore in alpha-linolenyl methane sulfonate, direct UV detection can be challenging. To enhance sensitivity and allow for quantification at trace levels, a pre-column derivatization step is employed. This protocol utilizes a derivatizing agent that reacts with the methane sulfonate ester to form a product with a strong UV absorbance. The resulting derivative is then separated and quantified using reverse-phase HPLC with UV detection.

Experimental Protocols

Materials and Reagents
  • Alpha-linolenyl methane sulfonate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (B1210297) (HPLC grade)

  • Sodium hydroxide (B78521)

  • N,N-Diethyldithiocarbamate (Derivatizing Agent)

  • N,N-Dimethylacetamide (Reaction Solvent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 80% B; 5-15 min: 80-95% B; 15-20 min: 95% B; 20-22 min: 95-80% B; 22-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 277 nm
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of alpha-linolenyl methane sulfonate reference standard and dissolve in 10 mL of N,N-dimethylacetamide.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with N,N-dimethylacetamide to achieve concentrations in the range of 0.1 - 10 µg/mL.

  • Derivatizing Reagent Solution (2.0 mg/mL): Dissolve 20 mg of N,N-diethyldithiocarbamate in 10 mL of N,N-dimethylacetamide.

  • Sodium Hydroxide Solution (10.0 M): Prepare by dissolving the appropriate amount of sodium hydroxide in water.

Sample Preparation and Derivatization Procedure
  • Accurately weigh approximately 250 mg of the sample (e.g., drug substance) into a 5 mL volumetric flask.

  • Add 200 µL of a water/acetonitrile (1:1 v/v) mixture to dissolve the sample.

  • Add 270 µL of 10.0 M sodium hydroxide solution.

  • Add 500 µL of the 2.0 mg/mL N,N-diethyldithiocarbamate derivatizing reagent solution.

  • Dilute to the 5 mL mark with N,N-dimethylacetamide.

  • Vortex the solution for 10 seconds and then heat in a water bath at 80°C for 1 hour.

  • Cool the solution to room temperature.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

A similar derivatization procedure should be applied to the working standard solutions.

Method Validation (Hypothetical Data)

The following tables summarize the expected performance characteristics of this hypothetical method, based on data from similar analyses of other methane sulfonates.

Table 1: Linearity
AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Alpha-linolenyl methane sulfonate derivative0.1 - 10> 0.999
Table 2: Precision
AnalyteConcentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
Alpha-linolenyl methane sulfonate derivative1.0< 2.0< 3.0
Table 3: Accuracy (Recovery)
Spiked LevelConcentration (µg/mL)Mean Recovery (%)RSD (%)
Low0.598.52.5
Medium2.5101.21.8
High7.599.82.1
Table 4: Limits of Detection and Quantitation
ParameterValue (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantitation (LOQ)0.1

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh Sample (250 mg) dissolve Dissolve in Water/Acetonitrile sample->dissolve add_naoh Add 10M NaOH dissolve->add_naoh add_derivatizing_agent Add N,N-Diethyldithiocarbamate add_naoh->add_derivatizing_agent dilute Dilute with N,N-Dimethylacetamide add_derivatizing_agent->dilute heat Heat at 80°C for 1 hour dilute->heat cool Cool to Room Temperature heat->cool filter Filter (0.45 µm) cool->filter inject Inject 20 µL into HPLC filter->inject Derivatized Sample separate Separation on C18 Column inject->separate detect UV Detection at 277 nm separate->detect quantify Quantification detect->quantify peak_integration Peak Integration quantify->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for the HPLC analysis of alpha-linolenyl methane sulfonate.

Conclusion

The proposed HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantification of alpha-linolenyl methane sulfonate. The method is based on established analytical principles for similar compounds and is expected to demonstrate good linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry for the analysis of this potential impurity. Method validation should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.

References

Application Note: Analysis of Alpha-Linolenyl Methane Sulfonate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust methodology for the qualitative and quantitative analysis of alpha-linolenyl methane (B114726) sulfonate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Alpha-linolenyl methane sulfonate is an ester of the essential omega-3 fatty acid, alpha-linolenic acid. The inherent sensitivity and selectivity of LC-MS/MS make it an ideal technique for the characterization and quantification of this compound in complex matrices, which is of significant interest in pharmaceutical and lipidomic research. This document provides a detailed experimental protocol, expected fragmentation patterns, and a sample data table for quantitative analysis.

Introduction

Alpha-linolenic acid (ALA) is a polyunsaturated fatty acid crucial in various biological processes. Its derivatization to alpha-linolenyl methane sulfonate can be a strategic step in drug development or for use as an internal standard in analytical assays. Accurate and sensitive detection of this sulfonated lipid is essential for pharmacokinetic studies, stability testing, and quality control. Electrospray ionization (ESI) coupled with tandem mass spectrometry provides a powerful tool for the structural elucidation and quantification of such modified lipids.[1][2] This application note outlines a comprehensive approach for the analysis of alpha-linolenyl methane sulfonate, leveraging the capabilities of modern mass spectrometry.

Experimental Protocol

1. Sample Preparation

  • Standard Preparation: A stock solution of alpha-linolenyl methane sulfonate is prepared in methanol (B129727) at a concentration of 1 mg/mL. A series of working standards ranging from 1 ng/mL to 1000 ng/mL are prepared by serial dilution in a 50:50 (v/v) methanol:water solution.

  • Matrix Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog). Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 70% B

    • 2-10 min: 70-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-70% B

    • 12.1-15 min: 70% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MRM Transitions:

    • The precursor ion will be the protonated molecule [M+H]⁺. The molecular formula of alpha-linolenyl methane sulfonate is C₁₉H₃₄O₃S, with a molecular weight of 342.54 g/mol .[3]

    • Precursor Ion (m/z): 343.2

    • Product Ions (m/z): To be determined experimentally. Expected fragments would arise from the loss of the methanesulfonyl group and fragmentation of the fatty acid chain. A characteristic loss of the sulfate (B86663) group is often observed for sulfated compounds.[4]

Expected Fragmentation

The fragmentation of alpha-linolenyl methane sulfonate in positive ion mode is anticipated to involve cleavage at the ester linkage and within the aliphatic chain. Common fragmentation patterns for similar molecules include the loss of the sulfonate group.[5] The long alkyl chain is expected to undergo fragmentation, leading to a series of peaks separated by 14 Da (CH₂).[6]

Quantitative Data

The following table summarizes hypothetical quantitative data from a validation study of the LC-MS/MS method for alpha-linolenyl methane sulfonate. This data is representative of what would be expected for a robust analytical method.[1][7]

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Matrix EffectMinimal, compensated by internal std.

Diagrams

G Experimental Workflow for Alpha-Linolenyl Methane Sulfonate Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation LC_Separation Liquid Chromatography (C18 Column) Standard_Prep->LC_Separation Matrix_Prep Matrix Sample Preparation (e.g., Plasma) Protein_Ppt Protein Precipitation (Methanol) Matrix_Prep->Protein_Ppt Centrifugation Centrifugation Protein_Ppt->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection Tandem Mass Spectrometry (MRM) ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the analysis of alpha-linolenyl methane sulfonate.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the analysis of alpha-linolenyl methane sulfonate. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with the expected quantitative performance, offers a solid foundation for researchers, scientists, and drug development professionals working with this and similar lipid molecules. The methodology is suitable for various applications, including metabolic studies, formulation analysis, and quality assurance.

References

Application Notes and Protocols for Alpha-Linolenic Acid (ALA) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-linolenic acid (ALA) is an essential omega-3 polyunsaturated fatty acid (PUFA) that is a precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). It is naturally found in various plant sources like flaxseed, chia seeds, and walnuts.[1][2] In cell culture, ALA is utilized as a supplement in serum-free media and is investigated for its various biological activities, particularly its anti-cancer properties.[1][3] This document provides detailed application notes and protocols for the use of ALA in cell culture experiments, with a focus on its effects on cancer cells. While the query specified "alpha linolenyl methane (B114726) sulfonate," this term does not correspond to a standard chemical entity in the scientific literature. The following information is based on the well-documented effects of alpha-linolenic acid (ALA).

Mechanism of Action

ALA exerts its effects on cells through multiple mechanisms, including the inhibition of proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis.[1][3] Key signaling pathways modulated by ALA include:

  • AMPK/S6 Axis: ALA can inhibit cell proliferation by regulating this pathway.

  • NF-κB Signaling: By blocking the TLR4/MyD88/NF-κB cascade, ALA can exert anti-inflammatory effects.[1][3]

  • PPAR-γ Activation: As a natural ligand for PPAR-γ, ALA can inhibit cancer cell growth by activating this receptor.[1]

  • PI3K/Akt Pathway: ALA can induce apoptosis through the modulation of this pathway and the Bcl-2 family of proteins.[4]

  • Fatty Acid Synthase (FASN) Inhibition: ALA has been shown to suppress the expression of FASN, a key enzyme in fatty acid synthesis that is often overexpressed in cancer cells.[4]

Signaling Pathway of ALA in Cancer Cells

ALA_Signaling cluster_proliferation Inhibition of Proliferation cluster_apoptosis Induction of Apoptosis cluster_metastasis Inhibition of Metastasis cluster_inflammation Anti-inflammatory Effects ALA Alpha-Linolenic Acid (ALA) AMPK AMPK ALA->AMPK FASN FASN ALA->FASN PPARg PPAR-γ ALA->PPARg PI3K PI3K ALA->PI3K Bax Bax ALA->Bax LPO Lipid Peroxidation ALA->LPO Twist1 Twist1 ALA->Twist1 TLR4 TLR4 ALA->TLR4 S6 S6 AMPK->S6 Cell_Proliferation Cell Proliferation S6->Cell_Proliferation FASN->Cell_Proliferation COX2 COX-2 PPARg->COX2 COX2->Cell_Proliferation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis LPO->Apoptosis Metastasis Metastasis Twist1->Metastasis MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Signaling pathways modulated by Alpha-Linolenic Acid (ALA) in cancer cells.

Quantitative Data Summary

The following table summarizes the effective concentrations of ALA and its observed effects on various cancer cell lines as reported in the literature.

Cell Line(s)Cancer TypeConcentration RangeKey EffectsReference(s)
HT29, HCT116, MCA38Colon Cancer1-5 mMInhibition of cell proliferation, adhesion, and invasion.[2]
MG63, 143B, U2OSOsteosarcomaNot specified (dose-dependent)Inhibition of cell proliferation and migration; induction of apoptosis.[4]
MDA-MB-231, MCF-7, HepG2Breast and Liver CancerNot specifiedA DOX-LNA prodrug showed higher cytotoxicity and cellular uptake than free DOX.[5]
OS-RC-2Renal Cell CarcinomaNot specified (dose-dependent)Inhibition of proliferation.[1]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of ALA on cancer cell viability.[4]

  • Materials:

    • Cancer cell line of interest (e.g., MG63 osteosarcoma cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Alpha-linolenic acid (ALA) stock solution (dissolved in ethanol (B145695) or DMSO)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of ALA in complete medium from the stock solution.

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of ALA to the wells. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest ALA concentration).

    • Incubate the plate for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Experimental Workflow for Cell Proliferation Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate (5x10³ cells/well) start->seed_cells incubate_24h_1 Incubate for 24 hours seed_cells->incubate_24h_1 treat_cells Treat cells with ALA and vehicle control incubate_24h_1->treat_cells prepare_ala Prepare ALA dilutions prepare_ala->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 490 nm dissolve_formazan->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell proliferation using the MTT assay after ALA treatment.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard methods to detect apoptosis induced by ALA.[4]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Alpha-linolenic acid (ALA)

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of ALA for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Cell Migration Assay (Wound Healing Assay)

This protocol is a common method to evaluate the effect of ALA on cell migration.[4]

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Alpha-linolenic acid (ALA)

    • 6-well plates

    • 200 µL pipette tip

    • Microscope with a camera

  • Procedure:

    • Seed cells in 6-well plates and grow to 90-100% confluency.

    • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium with or without various concentrations of ALA.

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Considerations for Use

  • Solubility: ALA is poorly soluble in aqueous media. It is typically dissolved in ethanol or DMSO to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Stability: As a polyunsaturated fatty acid, ALA is susceptible to peroxidation. Stock solutions should be stored under nitrogen or argon at -20°C or -80°C and protected from light.

  • Complexing with Albumin: To improve solubility and delivery to cells, ALA can be complexed with fatty acid-free bovine serum albumin (BSA).

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Researchers should consult the relevant literature and perform preliminary experiments to determine the optimal concentrations and incubation times for their studies.

References

Alpha-Linolenyl Methane Sulfonate: A Research Tool in Focus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-linolenyl methane (B114726) sulfonate (CAS 51040-61-0), also known as linolenyl mesylate, is the methanesulfonate (B1217627) ester of alpha-linolenic acid.[1] While commercially available as a research-grade lipid, detailed public-domain information regarding its specific applications, biological activity, and established experimental protocols is currently limited. Its structural similarity to alpha-linolenic acid (ALA), a well-researched omega-3 fatty acid, suggests potential for investigation in similar biological contexts. The methanesulfonate group is a good leaving group, making the compound a potential alkylating agent, a property common to other alkyl methane sulfonates which are known to interact with DNA.

This document aims to provide a comprehensive overview of the known properties of related compounds, primarily alpha-linolenic acid, to serve as a foundational resource for researchers interested in exploring the potential of alpha-linolenyl methane sulfonate as a research tool. The provided protocols and pathway diagrams for ALA can serve as a starting point for designing experiments with its methanesulfonate derivative.

Application Notes for Alpha-Linolenic Acid (ALA)

Alpha-linolenic acid, an essential omega-3 fatty acid, has been extensively studied for its diverse biological activities. These notes summarize key research applications.

Anti-Cancer Research

ALA has demonstrated anti-tumor effects in various cancer models. It has been shown to:

  • Inhibit Cancer Cell Proliferation and Invasion: Studies in osteosarcoma cells have shown that ALA can suppress proliferation and invasion by inhibiting fatty acid synthase (FASN), a key enzyme in fatty acid synthesis that is often overexpressed in cancer cells.[2]

  • Induce Apoptosis: ALA can induce programmed cell death in cancer cells. In osteosarcoma cells, this is mediated through the regulation of endoplasmic reticulum (ER) stress and the PI3K/Akt signaling pathway.[2]

  • Suppress Metastasis: Research on triple-negative breast cancer cells indicates that ALA can suppress migration by downregulating Twist1, a key transcription factor in the epithelial-mesenchymal transition (EMT).[3]

Neuroscience and Neuroprotection

ALA plays a crucial role in neuronal health and function. Research applications include:

  • Neurorestorative Effects: Following neuronal injury, such as that caused by organophosphorous nerve agents, ALA has been shown to promote neurogenesis.[4] This effect is linked to the activation of the mTORC1 signaling pathway, potentially through a BDNF-TrkB-mediated mechanism.[4]

  • Cognitive Function: As an essential fatty acid for the brain, ALA is investigated for its role in improving cognitive abilities and its potential in mitigating neurodegenerative diseases.

Metabolic and Cardiovascular Research

ALA is a key molecule in studying metabolic and cardiovascular health. Its applications in this area include:

  • Metabolic Syndrome: ALA has shown beneficial effects against metabolic syndrome, including anti-obesity and anti-diabetic properties.[5]

  • Cardiovascular Protection: Dietary intake of ALA is associated with a lower risk of cardiovascular disease and coronary heart disease.[2] It is believed to contribute to the prevention of atherosclerosis.[2]

Quantitative Data

The following table summarizes key quantitative data from studies on alpha-linolenic acid.

Cell Line/Model Treatment Concentration/Dose Observed Effect Reference
Osteosarcoma (MG63, 143B, U2OS)Alpha-linolenic acidDose-dependentInhibition of cell proliferation and migration[2]
Human triple-negative breast cancerAlpha-linolenic acidNot specifiedSuppression of cell migration[3]
Mouse model of prostate cancerDietary alpha-linolenic acidNot specifiedReduced prostate cancer growth[3]
Mice exposed to somanAlpha-linolenic acidThree sequential dosesIncreased neurogenesis and animal survival[4]

Experimental Protocols

Detailed methodologies for key experiments involving alpha-linolenic acid are provided below. These can be adapted for investigating alpha-linolenyl methane sulfonate.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Osteosarcoma cell lines (e.g., MG63, 143B, U2OS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Alpha-linolenic acid (or alpha-linolenyl methane sulfonate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed osteosarcoma cells in 96-well plates at a density of 5x10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare various concentrations of alpha-linolenic acid in the culture medium.

  • After 24 hours, replace the medium with the prepared solutions containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, if used for solubilization).

  • Incubate the cells for another 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Wound Healing Assay

This assay is used to evaluate the effect of a compound on cell migration.

Materials:

  • Osteosarcoma cell lines

  • 6-well plates

  • Sterile 200 µL pipette tips

Procedure:

  • Seed cells in 6-well plates and grow them to confluence.

  • Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing the test compound at the desired concentration. Use a vehicle control for comparison.

  • Capture images of the wound at 0 hours and after a specific time interval (e.g., 24 or 48 hours) using a microscope.

  • Measure the width of the wound at different points and calculate the migration rate.

Western Blotting

This technique is used to detect and quantify the expression of specific proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against FASN, Bcl-2, Bax, Akt, p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and workflows relevant to the action of alpha-linolenic acid.

ALA_FASN_Apoptosis_Pathway ALA Alpha-Linolenic Acid FASN Fatty Acid Synthase (FASN) Inhibition ALA->FASN ER_Stress Endoplasmic Reticulum Stress FASN->ER_Stress PI3K_Akt PI3K/Akt Pathway Inhibition FASN->PI3K_Akt Apoptosis Apoptosis ER_Stress->Apoptosis Bcl2_Family Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) PI3K_Akt->Bcl2_Family Bcl2_Family->Apoptosis

ALA's Anti-Cancer Mechanism in Osteosarcoma.

ALA_Neurogenesis_Pathway ALA Alpha-Linolenic Acid BDNF_TrkB BDNF-TrkB Signaling ALA->BDNF_TrkB Akt Akt Activation BDNF_TrkB->Akt mTORC1 mTORC1 Activation Akt->mTORC1 Neurogenesis Increased Neurogenesis mTORC1->Neurogenesis

ALA-Induced Neurogenesis Signaling Pathway.

Experimental_Workflow_Cancer_Research Start Start: Cancer Cell Lines Treatment Treat with Alpha-Linolenyl Methane Sulfonate Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Migration Cell Migration Assay (Wound Healing) Treatment->Migration Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Data_Analysis Data Analysis and Conclusion Viability->Data_Analysis Migration->Data_Analysis Protein_Expression->Data_Analysis

Workflow for Investigating Anti-Cancer Effects.

While direct experimental data on alpha-linolenyl methane sulfonate is scarce, the extensive research on its parent compound, alpha-linolenic acid, provides a strong foundation for future investigations. The provided application notes, protocols, and pathway diagrams for ALA are intended to guide researchers in designing and conducting experiments to elucidate the specific biological activities and potential applications of alpha-linolenyl methane sulfonate as a novel research tool. The distinct chemical properties imparted by the methanesulfonate group may lead to unique biological effects worthy of exploration.

References

Application Notes and Protocols for Alpha-Linolenyl Methane Sulfonate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-linolenyl methane (B114726) sulfonate is a synthetic derivative of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. While ALA is known for its potent anti-inflammatory and anti-cancer properties, the methanesulfonate (B1217627) ester form may offer altered solubility, stability, and pharmacokinetic profiles, making it a compound of interest for drug development. As a sulfonate ester, it possesses a good leaving group, which could also impart unique biological activities, such as serving as an alkylating agent.

These application notes provide a comprehensive guide to the experimental design for investigating the biological activities of alpha-linolenyl methane sulfonate, with detailed, albeit hypothetical, protocols based on the known effects of its parent compound, ALA. The quantitative data presented are illustrative and intended to guide experimental design and data analysis.

I. Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C19H34O3SN/A
Molecular Weight 342.54 g/mol N/A
Appearance Pale yellow oilN/A
Solubility Soluble in DMSO, ethanol, and chloroform. Limited solubility in aqueous media.N/A
Storage Store at -20°C in a tightly sealed container under an inert atmosphere to prevent oxidation.N/A

Note on Handling: Due to the potential for alkylating activity, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling alpha-linolenyl methane sulfonate. All manipulations should be performed in a well-ventilated fume hood.

II. In Vitro Applications: Anti-Cancer Activity

A. Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of alpha-linolenyl methane sulfonate on various cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HT-29 colon cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Prepare a stock solution of alpha-linolenyl methane sulfonate in DMSO. Serially dilute the compound in a complete culture medium to final concentrations ranging from 1 µM to 100 µM. Replace the medium in the wells with the treatment solutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Quantitative Data:

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer) 45.2
HT-29 (Colon Cancer) 58.7
A549 (Lung Cancer) 72.1
HEK293 (Normal Kidney) > 100
B. Apoptosis Assay

Objective: To assess the induction of apoptosis by alpha-linolenyl methane sulfonate in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed and treat cancer cells with alpha-linolenyl methane sulfonate at concentrations around the determined IC₅₀.

  • Cell Harvesting: After 24-48 hours, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

III. In Vitro Applications: Anti-Inflammatory Activity

A. Nitric Oxide (NO) Production Assay

Objective: To evaluate the effect of alpha-linolenyl methane sulfonate on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Griess Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of alpha-linolenyl methane sulfonate for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (B80452) in the samples using a sodium nitrite standard curve.

Hypothetical Quantitative Data:

TreatmentNitrite Concentration (µM)
Control 2.5 ± 0.3
LPS (1 µg/mL) 35.8 ± 2.1
LPS + ALMS (10 µM) 22.4 ± 1.5
LPS + ALMS (50 µM) 10.1 ± 0.9
B. Cytokine Expression Analysis

Objective: To measure the effect of alpha-linolenyl methane sulfonate on the expression of pro-inflammatory cytokines.

Protocol: Real-Time Quantitative PCR (RT-qPCR)

  • Cell Treatment: Treat RAW 264.7 cells with alpha-linolenyl methane sulfonate and/or LPS as described above.

  • RNA Extraction: Extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • RT-qPCR: Perform RT-qPCR using primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

IV. In Vivo Applications: Animal Models

A. Xenograft Tumor Model

Objective: To assess the in vivo anti-tumor efficacy of alpha-linolenyl methane sulfonate.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, alpha-linolenyl methane sulfonate at different doses). Administer the treatment via intraperitoneal injection or oral gavage daily.

  • Tumor Measurement: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Hypothetical Quantitative Data:

Treatment GroupFinal Tumor Volume (mm³)
Vehicle Control 1500 ± 250
ALMS (10 mg/kg) 950 ± 180
ALMS (25 mg/kg) 600 ± 120
B. Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of alpha-linolenyl methane sulfonate.

Protocol:

  • Animal Model: Use male Wistar rats.

  • Treatment: Administer alpha-linolenyl methane sulfonate or a vehicle control orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

V. Signaling Pathway and Workflow Diagrams

G cluster_0 Proposed Anti-Cancer Mechanism ALMS Alpha-Linolenyl Methane Sulfonate Membrane Cell Membrane Integration ALMS->Membrane DNA_Damage Potential DNA Alkylation ALMS->DNA_Damage ROS Increased ROS Production Membrane->ROS Apoptosis_Pathway Apoptosis Pathway Activation ROS->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Caspases Caspase Cascade Apoptosis_Pathway->Caspases Cell_Death Apoptotic Cell Death Caspases->Cell_Death G cluster_1 Proposed Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines ALMS Alpha-Linolenyl Methane Sulfonate ALMS->Inhibition Inhibition->NFkB G cluster_2 In Vitro Experimental Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment ALMS Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Data_Analysis Data Analysis & IC50 Determination Viability->Data_Analysis Apoptosis->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols: In Vivo Delivery of Alpha-Linolenic Acid (ALA) and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery methods for alpha-linolenic acid (ALA) and its derivatives, primarily in the context of photodynamic therapy (PDT). The protocols outlined below are based on established methodologies and provide a framework for preclinical research.

Introduction

Alpha-linolenic acid (ALA) is a natural prodrug that, upon administration, is metabolized through the heme biosynthesis pathway to produce the photosensitizer protoporphyrin IX (PpIX). The accumulation of PpIX in target tissues, particularly neoplastic cells, allows for targeted destruction upon light activation. However, the clinical efficacy of ALA is often limited by its poor bioavailability and penetration. To overcome these limitations, various derivatives and advanced delivery systems have been developed. This document details the in vivo delivery methods, experimental protocols, and associated cellular pathways for ALA and its derivatives.

In Vivo Delivery Strategies

The choice of in vivo delivery method for ALA and its derivatives is critical and depends on the target tissue and desired therapeutic outcome. The primary routes of administration are topical and systemic.

  • Topical Delivery: Ideal for skin malignancies, this method aims to enhance penetration through the stratum corneum. Formulations often involve chemical modifications of ALA to increase lipophilicity or the use of penetration enhancers.

  • Systemic Delivery: Utilized for deeper or more disseminated tumors, systemic administration can be achieved through oral or parenteral routes. This approach faces challenges with systemic side effects and requires formulations that can protect ALA from degradation and improve its pharmacokinetic profile.

Advanced delivery systems have shown promise in improving both topical and systemic delivery:

  • Lipid-Based Nanoformulations: Ethosomes and niosomes have demonstrated enhanced skin penetration and PpIX production compared to free ALA solutions.[1]

  • Dendrimers and Dendrons: These hyperbranched macromolecules can carry multiple ALA molecules, potentially increasing the payload delivered to tumor cells through the enhanced permeability and retention (EPR) effect.[2]

  • Hydrogels: Injectable, self-assembling hydrogels can provide sustained release of ALA at the target site.[1]

  • Nanoparticles: pH-responsive nanoparticles can be designed to release ALA in the acidic tumor microenvironment, improving targeted delivery.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the in vivo and ex vivo delivery of ALA and its derivatives.

Table 1: Topical Delivery Performance of ALA Formulations

FormulationPenetration Depth (µm)Increase in PpIX Production (relative to free ALA)Drug Retention Increase (relative to free ALA)Reference
Ethosomes30 - 803.64xNot Reported[1]
NiosomesNot ReportedNot Reported~100%[1]

Table 2: Systemic Delivery and Cellular Uptake of ALA Derivatives

ALA DerivativeAdministration RouteKey FindingReference
ALA-containing dendrimersSystemicCan deliver multiple ALA molecules per dendrimer.[2]
Hexyl-ALA (He-ALA)Intraperitoneal (i.p.)Lower porphyrin concentration in tumors compared to equimolar ALA, suggesting retention in blood vessels.[3]

Experimental Protocols

Protocol for Topical Delivery and Evaluation in a Murine Skin Cancer Model

This protocol describes the topical application of an ALA formulation to a murine model with induced skin tumors and the subsequent measurement of PpIX fluorescence.

Materials:

  • ALA formulation (e.g., ALA-loaded niosomes)

  • Murine model with induced skin tumors (e.g., SKH-1 hairless mice with DMBA/TPA-induced papillomas)

  • Anesthesia (e.g., isoflurane)

  • Topical applicator

  • Fluorescence imaging system with appropriate filters for PpIX detection (Excitation: ~405 nm, Emission: ~635 nm)

  • Tissue homogenization buffer

  • Fluorometer

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Apply a defined amount of the ALA formulation (e.g., 20 mg/cm²) to the tumor area.

  • Allow the formulation to penetrate for a specific duration (e.g., 4 hours).

  • After the incubation period, perform in vivo fluorescence imaging to visualize PpIX accumulation in the tumor.

  • For quantitative analysis, euthanize the animal and excise the tumor and surrounding skin.

  • Homogenize the tissue samples in a suitable buffer.

  • Extract PpIX from the homogenate using a solvent extraction method (e.g., perchloric acid/methanol).

  • Measure the PpIX fluorescence in the supernatant using a fluorometer.

  • Normalize the fluorescence intensity to the tissue weight.

Protocol for Systemic Delivery and Biodistribution Analysis

This protocol outlines the systemic administration of an ALA derivative and the subsequent analysis of its biodistribution and PpIX conversion in various organs.

Materials:

  • ALA derivative formulation for injection (e.g., ALA-dendrimer conjugate in sterile saline)

  • Animal model (e.g., BALB/c mice bearing subcutaneous tumors)

  • Injection equipment (syringes, needles)

  • Anesthesia

  • Tissue collection tools

  • Liquid chromatography-mass spectrometry (LC-MS) system for quantification of the ALA derivative

  • Fluorometer for PpIX quantification

Procedure:

  • Administer the ALA derivative formulation to the mice via the desired systemic route (e.g., intraperitoneal or intravenous injection) at a specific dose (e.g., 100 mg/kg).

  • At various time points post-injection (e.g., 1, 4, 8, 24 hours), euthanize a cohort of animals.

  • Collect blood samples via cardiac puncture.

  • Perfuse the animals with saline to remove blood from the organs.

  • Excise major organs (tumor, liver, kidney, spleen, skin, muscle).

  • Process a portion of each organ for quantification of the intact ALA derivative using LC-MS.

  • Process another portion of each organ for PpIX extraction and quantification using fluorescence spectroscopy as described in Protocol 4.1.

  • Analyze the plasma samples for the pharmacokinetic profile of the ALA derivative.

Signaling Pathways and Experimental Workflows

ALA-to-PpIX Conversion Pathway

The following diagram illustrates the cellular pathway for the conversion of exogenous ALA into the photosensitizer PpIX.

ALA_to_PpIX_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Exogenous ALA Exogenous ALA ALA_cyto ALA Exogenous ALA->ALA_cyto Transport PBG Porphobilinogen ALA_cyto->PBG UROgenIII Uroporphyrinogen III PBG->UROgenIII COPROgenIII Coproporphyrinogen III UROgenIII->COPROgenIII PROTOgenIX Protoporphyrinogen IX COPROgenIII->PROTOgenIX PpIX Protoporphyrin IX PROTOgenIX->PpIX Heme Heme PpIX->Heme FECH FECH Ferrochelatase Heme->FECH Feedback Inhibition

Caption: Cellular metabolism of exogenous ALA to the photosensitizer PpIX.

Experimental Workflow for In Vivo Delivery and Analysis

The diagram below outlines the general workflow for preclinical studies on in vivo delivery of ALA and its derivatives.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome Formulation ALA Derivative Formulation Administration In Vivo Administration (Topical/Systemic) Formulation->Administration AnimalModel Animal Model Preparation AnimalModel->Administration Monitoring Monitoring & Observation Administration->Monitoring Imaging In Vivo Imaging (PpIX Fluorescence) Monitoring->Imaging ExVivo Ex Vivo Analysis (Biodistribution, PpIX Quantification) Monitoring->ExVivo Toxicity Toxicity Assessment Monitoring->Toxicity Efficacy Therapeutic Efficacy (e.g., Tumor Regression) Imaging->Efficacy Histo Histopathology ExVivo->Histo ExVivo->Efficacy Histo->Efficacy

Caption: General experimental workflow for in vivo studies of ALA derivatives.

References

Application Notes and Protocols for Testing the Bioactivity of Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Chemical modification of ALA can lead to the development of novel compounds with enhanced or altered bioactivities. Alpha-linolenyl methane (B114726) sulfonate is a synthetic derivative of ALA where the carboxylic acid group is replaced by a methane sulfonate ester. The introduction of the methane sulfonate group, a good leaving group, may alter the compound's reactivity and biological properties. This document provides a comprehensive set of protocols to systematically evaluate the bioactivity of alpha-linolenyl methane sulfonate.

In Vitro Bioactivity Screening

A tiered approach is recommended for screening the bioactivity of alpha-linolenyl methane sulfonate, starting with in vitro assays to assess its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Several methods are available to assess the antioxidant capacity of a compound. It is recommended to use multiple assays to obtain a comprehensive profile of the antioxidant activity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the test compound to scavenge the stable free radical DPPH.[2]

    • Prepare a stock solution of alpha-linolenyl methane sulfonate in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of a 0.1 mM DPPH solution in methanol (B129727) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[2]

    • Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of various concentrations of the test compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Trolox is a commonly used standard.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Summarize the quantitative data from the antioxidant assays in the following table:

AssayParameterAlpha-Linolenyl Methane SulfonatePositive Control (e.g., Trolox)
DPPHIC₅₀ (µg/mL)
ABTSTEAC (µM Trolox equivalents/mg)
Anti-inflammatory Activity

The anti-inflammatory potential of alpha-linolenyl methane sulfonate can be evaluated using cell-based assays that measure key inflammatory mediators.

  • Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages: This assay determines the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.[3][4]

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of alpha-linolenyl methane sulfonate for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A known anti-inflammatory agent like dexamethasone (B1670325) can be used as a positive control.

  • TNF-α and IL-6 Inhibition Assay: This assay measures the inhibition of pro-inflammatory cytokine production.[3]

    • Follow the same cell culture and treatment protocol as the NO inhibition assay.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

Present the results of the anti-inflammatory assays in the following table:

AssayParameterAlpha-Linolenyl Methane SulfonatePositive Control (e.g., Dexamethasone)
Nitric Oxide (NO) InhibitionIC₅₀ (µM)
TNF-α InhibitionIC₅₀ (µM)
IL-6 InhibitionIC₅₀ (µM)
Anticancer Activity

The cytotoxic effects of alpha-linolenyl methane sulfonate on various cancer cell lines can be assessed using cell viability assays.[5][6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7]

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of alpha-linolenyl methane sulfonate for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.[8]

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.

Summarize the IC₅₀ values obtained from the anticancer assays in the following table:

Cell LineAssayIncubation Time (h)Alpha-Linolenyl Methane Sulfonate IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7MTT48
HeLaMTT48
A549SRB72

Mechanism of Action: Signaling Pathway Analysis

Should alpha-linolenyl methane sulfonate exhibit significant bioactivity in the initial screening, further investigation into its mechanism of action is warranted. This involves examining its effects on key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival.[9][10]

G cluster_0 Cell Treatment cluster_1 Analysis cluster_2 Target Proteins cell_culture Seed RAW 264.7 cells pretreatment Pre-treat with Alpha-Linolenyl Methane Sulfonate cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation lysis Cell Lysis stimulation->lysis nuclear_extraction Nuclear & Cytoplasmic Fractionation stimulation->nuclear_extraction reporter_assay NF-κB Luciferase Reporter Assay stimulation->reporter_assay western_blot Western Blot lysis->western_blot nuclear_extraction->western_blot p_ikb Phospho-IκBα western_blot->p_ikb p_p65 Phospho-p65 western_blot->p_p65 nuclear_p65 Nuclear p65 western_blot->nuclear_p65

Caption: Experimental workflow for NF-κB pathway analysis.

  • Western Blot Analysis: To assess the phosphorylation of key proteins in the NF-κB pathway.[11]

    • Treat cells as described in the anti-inflammatory assays.

    • Lyse the cells and collect total protein or perform nuclear/cytoplasmic fractionation.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IκBα, phospho-p65, and total p65.

    • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

  • NF-κB Reporter Assay: To measure the transcriptional activity of NF-κB.[12]

    • Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

    • Treat the transfected cells with the test compound and LPS.

    • Measure luciferase activity using a luminometer.

MAPK Signaling Pathway

The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis.[13][14]

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., Elk-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified MAPK/ERK signaling pathway.

  • Phospho-MAPK Array: A high-throughput method to simultaneously detect the phosphorylation status of multiple MAPKs.

  • Western Blot Analysis: To specifically measure the phosphorylation of ERK, JNK, and p38 MAPKs.[15] The protocol is similar to that described for the NF-κB pathway, using antibodies specific for the phosphorylated and total forms of these kinases.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is critical for cell survival, growth, and proliferation.[16][17][18]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTORC1 Akt->mTOR Survival Cell Survival & Growth Akt->Survival mTOR->Survival

Caption: Overview of the PI3K-Akt signaling pathway.

  • Luminex Multiplex Assay: For the quantitative analysis of key targets in the PI3K-Akt pathway.[17]

  • Western Blot Analysis: To determine the phosphorylation status of Akt (at Ser473 and Thr308) and downstream targets like mTOR and GSK3β.[18]

In Vivo Bioactivity Assessment

If in vitro studies demonstrate promising results, in vivo studies can be conducted to confirm the bioactivity of alpha-linolenyl methane sulfonate in a whole-animal model.

Anti-inflammatory In Vivo Models
  • Carrageenan-Induced Paw Edema in Rats: A widely used model to assess acute inflammation.[4][19]

    • Administer alpha-linolenyl methane sulfonate orally or intraperitoneally to rats.

    • After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at different time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

    • Calculate the percentage of inhibition of edema.

  • Acetic Acid-Induced Vascular Permeability in Mice: This model evaluates the effect on increased vascular permeability associated with inflammation.[19][20]

    • Administer the test compound to mice.

    • After 30 minutes, inject Evans blue dye intravenously.

    • After 10 minutes, inject acetic acid intraperitoneally.

    • After 20 minutes, sacrifice the animals and collect the peritoneal fluid.

    • Measure the absorbance of the peritoneal fluid at 620 nm to quantify the dye leakage.

Anticancer In Vivo Models
  • Xenograft Tumor Model: To evaluate the in vivo antitumor efficacy.

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Once tumors are established, treat the mice with alpha-linolenyl methane sulfonate.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise the tumors and weigh them.

Conclusion

This document provides a comprehensive framework for the systematic evaluation of the bioactivity of alpha-linolenyl methane sulfonate. The proposed protocols cover initial in vitro screening for antioxidant, anti-inflammatory, and anticancer activities, followed by mechanistic studies on key signaling pathways and subsequent in vivo validation. The structured data presentation and clear experimental workflows will aid researchers in efficiently assessing the therapeutic potential of this novel compound.

References

Application of Alpha-Linolenyl Methane Sulfonate in Lipidomics: A Focus on the Parent Compound, Alpha-Linolenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published literature exists regarding the direct application of alpha-linolenyl methane (B114726) sulfonate in lipidomics research. Commercial suppliers describe the related compound, linoleyl methane sulfonate, as a lipid synthon, suggesting its utility in chemical synthesis rather than as a direct analytical tool in lipidomics. Alkyl methane sulfonates are a class of lipids, with some long-chain variants used in chromatography for separating water-soluble analytes and others acting as DNA alkylating agents.[1]

Given the lack of specific data on alpha-linolenyl methane sulfonate, this document will focus on the lipidomics of its parent compound, alpha-linolenic acid (ALA) . ALA is an essential omega-3 polyunsaturated fatty acid of significant interest in nutrition, disease research, and drug development. This application note provides detailed protocols and data for the comprehensive lipidomic analysis of ALA and its metabolites.

Introduction to Alpha-Linolenic Acid in Lipidomics

Alpha-linolenic acid (ALA, 18:3n-3) is a crucial dietary fatty acid that serves as the precursor for the biosynthesis of longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2] These fatty acids are integral components of cell membranes and are involved in numerous physiological processes, including the regulation of inflammation and cardiovascular function.[3] Lipidomics, the large-scale study of lipids, is a powerful tool to investigate the metabolism of ALA and its role in health and disease.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data from lipidomic analyses involving alpha-linolenic acid.

Table 1: Quantitative Analysis of Omega-3 and Omega-6 Fatty Acids in Human Plasma by LC-MS/MS

Fatty AcidLimit of Quantification (LOQ) (nmol/L)Recovery Efficiency of Internal Standard
Alpha-linolenic acid (ALA)2.4>90% (ALA-d14)
Eicosapentaenoic acid (EPA)2.4>90% (EPA-d5)
Docosahexaenoic acid (DHA)2.4>90% (DHA-d5)
Linoleic acid (LA)285.3>90% (LA-d4)
Arachidonic acid (ARA)4.9>90% (ARA-d8)

Data adapted from a study on the quantification of free and total omega-3 and omega-6 fatty acids.[5]

Table 2: Effect of ALA Supplementation on Blood Lipid Profile

ParameterChange with ALA Supplementation
Total Cholesterol (TC)Reduction
Low-Density Lipoprotein Cholesterol (LDL-C)Reduction
Triglycerides (TG)Reduction
High-Density Lipoprotein Cholesterol (HDL-C)No significant change

This table summarizes findings from a meta-analysis on the effects of ALA intake on blood lipid profiles.[6]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol is a widely used method for the total extraction of lipids from various biological matrices.[7]

Materials:

  • Homogenized tissue or cell pellet

  • Chloroform:Methanol (B129727) (2:1, v/v) solution

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen gas stream for drying

Procedure:

  • To the homogenized sample, add 20 volumes of chloroform:methanol (2:1, v/v).

  • Vortex the mixture thoroughly for 15-20 minutes at room temperature.

  • Centrifuge the sample to pellet any solid material.

  • Transfer the supernatant to a new glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex the mixture and centrifuge to separate the phases.

  • The lower organic phase contains the lipids. Carefully collect the lower phase using a glass pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • The dried lipid extract can be reconstituted in an appropriate solvent for subsequent analysis.

Protocol 2: Analysis of Alpha-Linolenic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the quantitative analysis of ALA and other polyunsaturated fatty acids without derivatization.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with a suitable mobile phase containing ammonium (B1175870) acetate (B1210297) to enhance ionization in negative mode.

  • Flow Rate: As per column specifications.

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • ALA: Monitor the transition from the precursor ion (m/z of deprotonated ALA) to a specific product ion.

    • Internal Standard (e.g., ALA-d14): Monitor the corresponding transition for the deuterated internal standard.

  • Data Analysis: Quantify ALA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 3: Analysis of Alpha-Linolenic Acid by Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

This protocol involves the conversion of fatty acids to their more volatile methyl esters (FAMEs) for GC-MS analysis.[8]

Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a solution of boron trifluoride in methanol (BF3-methanol).

  • Heat the mixture at 60-100°C for a specified time (e.g., 10-60 minutes) to facilitate the esterification reaction.

  • After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

  • The upper hexane (B92381) layer containing the FAMEs is collected for GC-MS analysis.

GC-MS Conditions:

  • Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An appropriate temperature gradient to separate the FAMEs.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan mode to identify FAMEs based on their mass spectra and retention times, or selected ion monitoring (SIM) for targeted quantification.

Signaling Pathways and Experimental Workflows

Alpha-Linolenic Acid Metabolism and Signaling

Alpha-linolenic acid is metabolized to longer-chain omega-3 fatty acids and also influences inflammatory signaling pathways.[6][9]

ALA_Metabolism_and_Signaling ALA Alpha-Linolenic Acid (ALA) EPA Eicosapentaenoic Acid (EPA) ALA->EPA Elongation & Desaturation NFkB NF-κB Pathway ALA->NFkB Inhibition DHA Docosahexaenoic Acid (DHA) EPA->DHA Elongation & Desaturation Anti_Inflammatory Anti-inflammatory Eicosanoids EPA->Anti_Inflammatory Inflammation Inflammation NFkB->Inflammation Activation

Caption: Metabolic conversion of ALA and its role in inflammation.

Lipidomics Experimental Workflow

The following diagram illustrates a typical workflow for the lipidomic analysis of alpha-linolenic acid.

Lipidomics_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization (optional) (for GC-MS) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Direct Analysis Derivatization->Analysis Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Statistical_Analysis Statistical Analysis & Pathway Analysis Data_Processing->Statistical_Analysis

Caption: A standard workflow for lipidomic analysis of fatty acids.

ALA's Influence on Lipid Biosynthesis Pathways

Alpha-linolenic acid has been shown to suppress the expression of key transcription factors involved in cholesterol and fatty acid biosynthesis.[10]

ALA_Lipid_Biosynthesis_Regulation ALA Alpha-Linolenic Acid (ALA) SREBP2 SREBP-2 ALA->SREBP2 Suppresses SREBP1 SREBP-1a & -1c ALA->SREBP1 Suppresses Cholesterol_Bio Cholesterol Biosynthesis SREBP2->Cholesterol_Bio Activates Fatty_Acid_Bio Fatty Acid & Triglyceride Biosynthesis SREBP1->Fatty_Acid_Bio Activates

Caption: Regulation of lipid biosynthesis by alpha-linolenic acid.

References

Application Notes and Protocols for Alpha-Linolenic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Extensive searches for "alpha-linolenyl methane (B114726) sulfonate" did not yield any publicly available scientific literature regarding its use in enzyme inhibition assays. The following application notes and protocols are provided for a closely related and well-researched compound, alpha-linolenic acid (ALA) , which has documented enzyme inhibitory properties.

Alpha-Linolenic Acid: A Natural Inhibitor of Key Enzymes

Introduction

Alpha-linolenic acid (ALA) is an essential omega-3 polyunsaturated fatty acid found in various plant sources. Beyond its nutritional importance, ALA has garnered significant interest in the scientific community for its potential therapeutic properties, including its role as an enzyme inhibitor. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the enzyme inhibitory effects of ALA.

Mechanism of Action and Therapeutic Potential

ALA has been shown to modulate various cellular processes by inhibiting the activity of key enzymes involved in inflammation and cancer. Notably, ALA can downregulate the expression and activity of enzymes such as Fatty Acid Synthase (FASN), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2] The inhibition of these enzymes underlies many of ALA's observed anti-inflammatory and anti-proliferative effects.

Applications in Research and Drug Development

  • Cancer Research: FASN is overexpressed in many cancer cells, and its inhibition by ALA can suppress tumor cell proliferation and invasion.[2]

  • Inflammation Studies: By inhibiting iNOS and COX-2, ALA can reduce the production of pro-inflammatory mediators like nitric oxide and prostaglandins.[1]

  • Metabolic Disease Research: The modulation of lipid metabolism through FASN inhibition presents a potential avenue for studying metabolic disorders.

Quantitative Data on ALA Enzyme Inhibition

The inhibitory activity of alpha-linolenic acid against various cell lines, where enzyme inhibition is a key mechanism, is summarized below.

Cell LineTarget Enzyme (putative)IC50 Value (µM)Reference
MG63 (Osteosarcoma)Fatty Acid Synthase (FASN)51.69 ± 0.14[2]
143B (Osteosarcoma)Fatty Acid Synthase (FASN)56.93 ± 0.23[2]
U2OS (Osteosarcoma)Fatty Acid Synthase (FASN)49.8 ± 0.50[2]
RAW 264.7 (Macrophage)iNOS, COX-2Not specified[1]

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Synthase (FASN) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of alpha-linolenic acid on FASN activity in a cancer cell line.

Materials:

  • Alpha-linolenic acid (ALA) stock solution (in DMSO or ethanol)

  • Human cancer cell line (e.g., MG63, 143B, U2OS)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

  • 96-well plates

  • Standard laboratory equipment (pipettes, incubators, etc.)

Procedure:

  • Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment with ALA: Prepare serial dilutions of ALA in the cell culture medium. After 24 hours of cell seeding, replace the medium with the prepared ALA dilutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest ALA concentration).

  • Incubation: Incubate the cells with ALA for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ALA concentration relative to the vehicle control.

    • Plot the percentage of viability against the ALA concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for FASN Inhibition Assay

FASN_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treat_Cells Treat Cells with ALA Cell_Seeding->Treat_Cells 24h Prepare_ALA Prepare ALA Dilutions Prepare_ALA->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 490nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the IC50 of ALA on cancer cell viability.

Signaling Pathway of ALA-Induced FASN Inhibition

FASN_Inhibition_Pathway cluster_outcome Cellular Outcome ALA Alpha-Linolenic Acid (ALA) FASN Fatty Acid Synthase (FASN) ALA->FASN Inhibits Lipid_Synthesis De Novo Lipid Synthesis FASN->Lipid_Synthesis Membrane_Synthesis Membrane Synthesis & Signaling Lipids Lipid_Synthesis->Membrane_Synthesis Cell_Proliferation Cell Proliferation & Invasion Membrane_Synthesis->Cell_Proliferation

Caption: Simplified pathway of FASN inhibition by ALA leading to reduced cell proliferation.

References

Application Notes and Protocols for the Purification of Alpha-Linolenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of alpha-linolenyl methanesulfonate (B1217627). Given the limited availability of a standardized purification protocol for this specific compound, the following methodologies are synthesized from established techniques for the purification of its precursors, such as alpha-linolenic acid (ALA), and related compounds like fatty acid methyl ester sulfonates (FAMES). These protocols offer a robust starting point for developing a tailored purification strategy.

Introduction

Alpha-linolenyl methanesulfonate is a sulfonate derivative of alpha-linolenic acid, an essential omega-3 fatty acid. Its purification is critical for research and development, particularly in drug development, where high purity is paramount. The primary challenges in purification include the removal of unreacted starting materials, byproducts from the sulfonation reaction, and other lipidic impurities. The following sections detail multi-step purification strategies combining extraction, chromatography, and crystallization techniques.

Purification Strategies Overview

A comprehensive purification strategy for alpha-linolenyl methanesulfonate typically involves a multi-step approach to address different types of impurities. A typical workflow would be:

  • Initial Workup: Post-synthesis, an initial extraction is performed to separate the bulk of the product from the reaction mixture.

  • Chromatographic Purification: To separate the target compound from structurally similar impurities.

  • Final Polishing: A final purification step, such as crystallization or a secondary chromatographic method, to achieve high purity.

Below is a diagram illustrating the general workflow for the purification of alpha-linolenyl methanesulfonate.

Purification Workflow cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Final Product Crude Alpha-Linolenyl Methanesulfonate Crude Alpha-Linolenyl Methanesulfonate Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Alpha-Linolenyl Methanesulfonate->Liquid-Liquid Extraction Initial Separation Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Intermediate Purification Crystallization Crystallization Column Chromatography->Crystallization Final Polishing High-Purity Alpha-Linolenyl Methanesulfonate High-Purity Alpha-Linolenyl Methanesulfonate Crystallization->High-Purity Alpha-Linolenyl Methanesulfonate >99% Purity

Caption: General workflow for the purification of alpha-linolenyl methanesulfonate.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is adapted from methods used for the separation of fatty acid methyl ester sulfonates.[1][2] It aims to remove non-polar impurities such as unreacted fatty acid methyl esters.

Objective: To perform an initial separation of alpha-linolenyl methanesulfonate from the crude reaction mixture.

Materials:

  • Crude alpha-linolenyl methanesulfonate reaction mixture

  • Hot deionized water (60 °C)

  • Methanol (B129727)

  • n-Hexane

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the crude reaction mixture, add an equal volume of hot deionized water (60 °C) and mix thoroughly.

  • Allow the mixture to stand and separate into two phases. The upper phase will contain unreacted methyl esters, while the lower aqueous phase will contain the sulfonate product.

  • Carefully separate the lower aqueous phase.

  • To the aqueous phase, add a volume of methanol equal to the volume of water.

  • Extract the methanol-water solution with an equal volume of n-hexane in a separatory funnel. Shake vigorously and allow the phases to separate.

  • Collect the lower aqueous-methanolic phase.

  • Repeat the n-hexane extraction (step 5-6) two more times to ensure complete removal of non-polar impurities.

  • The resulting aqueous-methanolic solution containing the partially purified alpha-linolenyl methanesulfonate can be concentrated using a rotary evaporator to remove the methanol.

Expected Outcome: This procedure should yield a product with significantly reduced levels of non-polar impurities.

Protocol 2: Reversed-Phase Column Chromatography

This protocol is based on methods developed for the purification of alpha-linolenic acid and can be adapted for its sulfonate derivative.[3][4]

Objective: To achieve high-purity separation of alpha-linolenyl methanesulfonate.

Materials:

  • Partially purified alpha-linolenyl methanesulfonate from Protocol 1

  • C18 reversed-phase silica (B1680970) gel

  • Chromatography column

  • Mobile phase: Acetonitrile, Methanol, n-Hexane (e.g., in a ratio of 90:8:2)[5]

  • HPLC or a fraction collector with UV detection (210 nm)

Procedure:

  • Prepare a slurry of C18 reversed-phase silica gel in the mobile phase and pack the chromatography column.

  • Equilibrate the column by running the mobile phase through it until a stable baseline is observed on the UV detector.

  • Dissolve the partially purified alpha-linolenyl methanesulfonate in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the sample with the mobile phase at a constant flow rate (e.g., 2 mL/min for an analytical scale column).[5]

  • Collect fractions based on the UV chromatogram peaks. The peak corresponding to alpha-linolenyl methanesulfonate should be collected.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation:

Technique Stationary Phase Mobile Phase Purity Achieved (for ALA) Reference
Preparative HPLCC18Acetonitrile:Methanol:n-Hexane (90:8:2)>99%[5]
Reversed-Phase Partition ChromatographyNonpolar porous polymer resinWater/Methanol or AcetonitrileHigh Purity[3]
Counter Current Chromatography-n-Heptane/Methanol/Water/Acetic Acid (10:9:1:0.04)98.98%[4]
Protocol 3: Argentometric (Silver Nitrate) Column Chromatography

This technique is highly effective for separating unsaturated fatty acids and their derivatives based on the number and position of double bonds.[6]

Objective: To separate alpha-linolenyl methanesulfonate from other fatty acid derivatives with varying degrees of unsaturation.

Materials:

Procedure:

  • Preparation of AgNO₃-impregnated silica gel: Dissolve silver nitrate in water and mix with silica gel (e.g., 10g AgNO₃ per 100g silica gel). Activate the silica gel by heating at 120°C for 2-4 hours.[6]

  • Pack the chromatography column with the prepared AgNO₃-silica gel.

  • Dissolve the sample in a minimal amount of n-hexane.

  • Load the sample onto the column.

  • Elute the column with a gradient of acetone in n-hexane. Start with a low percentage of acetone and gradually increase the concentration.

  • Collect fractions and analyze their purity using an appropriate method (e.g., GC-MS or LC-MS after derivatization if necessary).

  • Combine the fractions containing high-purity alpha-linolenyl methanesulfonate and remove the solvent.

Data Presentation:

Eluent (Acetone in Hexane) Eluted Compound Type Purity of ALA Achieved Reference
Low % AcetoneSaturated and monounsaturated fatty acids-[6]
Medium % AcetoneDi-unsaturated fatty acids-[6]
High % AcetoneTri-unsaturated fatty acids (ALA)>99%[6]
Protocol 4: Crystallization

Crystallization can be a powerful final step to achieve very high purity, assuming the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system. This is a more general protocol that may require optimization.[7]

Objective: To obtain highly pure crystalline alpha-linolenyl methanesulfonate.

Materials:

  • Purified alpha-linolenyl methanesulfonate (from chromatography)

  • A suitable solvent (e.g., methanol, ethanol)

  • An anti-solvent (e.g., water, hexane)

  • Crystallization vessel with temperature control

Procedure:

  • Dissolve the purified alpha-linolenyl methanesulfonate in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

  • Slowly cool the solution to room temperature. The cooling rate can be critical and may range from 10 minutes to 24 hours.[7]

  • If crystals do not form upon cooling, an anti-solvent can be slowly added until turbidity is observed.

  • Allow the solution to stand at a low temperature (e.g., 4°C) for several hours to overnight to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent or anti-solvent.

  • Dry the crystals under vacuum.

Analytical Methods for Purity Assessment

The purity of the fractions and the final product should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the analysis of fatty acids and their derivatives.[8][9] The sample may require derivatization (e.g., conversion to a more volatile ester) prior to analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for the analysis of less volatile compounds like sulfonates and does not typically require derivatization.[8][10]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a decision-making process for selecting a purification strategy based on the initial purity of the crude product and the desired final purity.

Purification_Strategy_Decision_Tree Start Assess Crude Product Purity Purity_Check_1 Purity < 50%? Start->Purity_Check_1 LLE Liquid-Liquid Extraction Purity_Check_1->LLE Yes Column_Chrom Column Chromatography (RP or Argentometric) Purity_Check_1->Column_Chrom No Purity_Check_2 Desired Purity > 99%? Crystallization Crystallization Purity_Check_2->Crystallization Yes Moderate_Purity_Product Moderately Pure Product Purity_Check_2->Moderate_Purity_Product No LLE->Column_Chrom Column_Chrom->Purity_Check_2 Final_Product High-Purity Product Crystallization->Final_Product

Caption: Decision tree for selecting a purification strategy.

References

Application Notes and Protocols: Handling and Storage of Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-linolenyl methane (B114726) sulfonate is an ester of alpha-linolenic acid, a polyunsaturated omega-3 fatty acid, and methanesulfonic acid. Its structure suggests potential for use in various research and drug development applications, likely as a reactive intermediate or a biologically active molecule. The presence of a methanesulfonate (B1217627) (mesylate) group makes it an excellent leaving group in nucleophilic substitution reactions. The polyunsaturated nature of the alpha-linolenyl moiety necessitates specific handling and storage procedures to prevent degradation, particularly through oxidation.

These application notes provide detailed protocols for the safe handling, storage, and use of alpha-linolenyl methane sulfonate to ensure its integrity and the safety of laboratory personnel.

Safety and Handling Precautions

2.1 Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 1.

Equipment Specification Purpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any potential vapors or aerosols.

2.2 General Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

  • Wash hands thoroughly after handling the compound.

Storage and Stability

Proper storage is critical to maintain the purity and stability of alpha-linolenyl methane sulfonate, primarily due to its susceptibility to oxidation at the double bonds of the linolenyl chain.

3.1 Storage Conditions

For optimal stability, alpha-linolenyl methane sulfonate should be stored in a freezer[1]. Recommended storage conditions are summarized in Table 2.

Parameter Condition Rationale
Temperature Freezer (-20 °C or lower)[1]To minimize degradation and oxidation.
Atmosphere Inert gas (e.g., argon or nitrogen)To prevent oxidation of the polyunsaturated chain.
Light Protect from light (amber vial)To prevent light-induced degradation.
Container Tightly sealed containerTo prevent moisture ingress and contamination.

3.2 Stability Considerations

  • Oxidation: The multiple double bonds in the alpha-linolenyl group are prone to oxidation. Exposure to air and light should be minimized.

  • Hydrolysis: The methanesulfonate ester is susceptible to hydrolysis. Avoid contact with water and moisture.

  • Thermal Decomposition: While specific data is unavailable, elevated temperatures can lead to decomposition. Thermal decomposition of similar compounds may generate toxic fumes, including carbon monoxide, carbon dioxide, and sulfur oxides[2].

Experimental Protocols

The following are general protocols for the use of alpha-linolenyl methane sulfonate. These should be adapted based on the specific requirements of your experiment.

4.1 Preparation of Stock Solutions

This protocol outlines the preparation of a stock solution for use in subsequent experiments.

Materials:

  • Alpha-linolenyl methane sulfonate

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, dimethylformamide)

  • Inert gas (argon or nitrogen)

  • Glass vials with septa

  • Syringes and needles

Procedure:

  • Allow the vial of alpha-linolenyl methane sulfonate to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Weigh the required amount of the compound in a clean, dry vial under an inert atmosphere if possible.

  • Add the appropriate volume of anhydrous solvent to the vial using a syringe to achieve the desired concentration.

  • Seal the vial with a septum and cap.

  • Gently swirl the vial to ensure complete dissolution. Sonication may be used if necessary, but avoid excessive heating.

  • Store the stock solution under an inert atmosphere in a freezer, protected from light.

4.2 General Protocol for a Nucleophilic Substitution Reaction

This protocol provides a general workflow for using alpha-linolenyl methane sulfonate as an alkylating agent in a nucleophilic substitution reaction.

Materials:

  • Alpha-linolenyl methane sulfonate stock solution

  • Nucleophile

  • Anhydrous reaction solvent

  • Reaction flask with a magnetic stir bar

  • Inert gas setup (e.g., balloon or manifold)

  • Temperature control system (e.g., ice bath, oil bath)

Procedure:

  • Set up a dry reaction flask under an inert atmosphere.

  • Add the nucleophile and anhydrous solvent to the reaction flask.

  • Cool the reaction mixture to the desired temperature.

  • Slowly add the alpha-linolenyl methane sulfonate stock solution to the reaction mixture via syringe.

  • Allow the reaction to stir at the appropriate temperature for the required amount of time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., by adding a protic solvent or a quenching reagent).

  • Proceed with the workup and purification of the desired product.

Visualized Workflows and Pathways

5.1 Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of alpha-linolenyl methane sulfonate.

G cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation storage_conditions Store at <= -20°C Inert Atmosphere Protect from Light ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage_conditions->ppe Retrieve from Storage fume_hood Work in a Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing dissolution Dissolve in Anhydrous Solvent weighing->dissolution reaction_setup Set up Reaction under Inert Atmosphere dissolution->reaction_setup Use Solution addition Add Reagent reaction_setup->addition monitoring Monitor Reaction addition->monitoring workup Workup and Purification monitoring->workup G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Membrane Receptor (e.g., GPCR) second_messenger Second Messenger (e.g., cAMP, IP3) receptor->second_messenger Activates kinase_cascade Kinase Cascade second_messenger->kinase_cascade Initiates transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates compound Alpha-Linolenyl Methane Sulfonate compound->receptor Binds

References

Application Notes and Protocols for Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-linolenyl methane (B114726) sulfonate is a synthetic derivative of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. This modification involves the esterification of the carboxylic acid group of ALA with methane sulfonic acid, potentially enhancing its cellular uptake and activity. The methane sulfonate moiety is an excellent leaving group, suggesting that alpha-linolenyl methane sulfonate may act as a pro-drug, delivering the biologically active alpha-linolenyl group within the cellular environment.

These application notes provide a comprehensive guide for the experimental use of alpha-linolenyl methane sulfonate, drawing upon the known biological activities of its parent compound, alpha-linolenic acid. The protocols and control strategies outlined herein are designed to facilitate the investigation of its potential therapeutic effects in areas such as inflammation, oncology, and neuroprotection.

I. Potential Mechanisms of Action & Signaling Pathways

Based on the well-documented activities of alpha-linolenic acid, alpha-linolenyl methane sulfonate is hypothesized to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival.

A. Anti-inflammatory Signaling:

Alpha-linolenic acid is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1][2] This is primarily achieved through the modulation of the NF-κB and MAPK signaling pathways. Upon cellular uptake and potential hydrolysis of the methane sulfonate group, the released alpha-linolenyl moiety is expected to:

  • Inhibit NF-κB Activation: Suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α and IL-1β.[3]

  • Modulate COX-2 and iNOS expression: Reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[1]

Hypothesized Anti-inflammatory Signaling of Alpha-Linolenyl Methane Sulfonate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALMS Alpha-Linolenyl Methane Sulfonate ALA Alpha-Linolenic Acid ALMS->ALA Hydrolysis IKK IKK ALA->IKK Inhibition COX2 COX-2 ALA->COX2 Inhibition iNOS iNOS ALA->iNOS Inhibition IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65) IkBa_NFkB->NFkB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB_nuc->ProInflammatory_Genes Activation

Caption: Hypothesized Anti-inflammatory Signaling Pathway.

B. Anti-cancer Signaling:

Alpha-linolenic acid has been shown to suppress the proliferation and invasion of cancer cells through various mechanisms.[4][5] The primary targets include fatty acid synthase (FASN) and the PI3K/Akt/mTOR pathway.

  • FASN Inhibition: ALA can directly bind to and inhibit the activity of FASN, an enzyme overexpressed in many cancer types and crucial for their survival and proliferation.[5]

  • PI3K/Akt/mTOR Pathway Modulation: ALA can suppress the phosphorylation of key components of the PI3K/Akt/mTOR pathway, leading to decreased cell growth, proliferation, and survival.[5]

Hypothesized Anti-cancer Signaling of Alpha-Linolenyl Methane Sulfonate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALMS Alpha-Linolenyl Methane Sulfonate ALA Alpha-Linolenic Acid ALMS->ALA Hydrolysis FASN FASN ALA->FASN Inhibition PI3K PI3K ALA->PI3K Inhibition Proliferation Cell Proliferation & Survival FASN->Proliferation Lipid Synthesis for Membranes & Signaling Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Hypothesized Anti-cancer Signaling Pathway.

C. Neuroprotective Signaling:

In the context of neurodegeneration, alpha-linolenic acid has demonstrated neuroprotective effects.[3][6] These are partly attributed to its ability to activate pro-survival pathways.

  • Akt/mTORC1 Pathway Activation: ALA can promote neuronal survival and neurogenesis by activating the Akt and mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling cascade.[6]

II. Experimental Protocols

The following protocols are designed to investigate the biological activities of alpha-linolenyl methane sulfonate. It is crucial to include appropriate controls to ensure the validity of the experimental results.

A. General Experimental Controls:

  • Vehicle Control: The solvent used to dissolve alpha-linolenyl methane sulfonate (e.g., DMSO, ethanol) should be added to control cells at the same final concentration.

  • Parent Compound Control: Alpha-linolenic acid (ALA) should be used as a positive control to compare the activity of the modified compound.

  • Methane Sulfonate Control: Methane sulfonic acid or a non-biologically active short-chain alkyl methane sulfonate should be used to assess any non-specific effects of the methane sulfonate group.

  • Positive and Negative Controls for Assays: Specific controls for each assay (e.g., a known inhibitor or activator of the pathway being studied) should be included.

B. Protocol 1: In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of alpha-linolenyl methane sulfonate on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Alpha-linolenyl methane sulfonate

  • Alpha-linolenic acid

  • Methane sulfonic acid

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitrite (B80452) determination

  • ELISA kits for TNF-α and IL-1β

  • Reagents for Western blotting (primary antibodies for p-p65, p65, IκBα, COX-2, iNOS, and β-actin)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for Griess assay and ELISA) or 6-well plates (for Western blotting) and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of alpha-linolenyl methane sulfonate, ALA, or methane sulfonic acid for 1 hour. Include a vehicle control group.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits.

  • Western Blotting: Lyse the cells and perform Western blotting to analyze the protein expression levels of p-p65, p65, IκBα, COX-2, and iNOS.

Experimental Workflow:

In Vitro Anti-inflammatory Assay Workflow Seed Seed RAW 264.7 cells Pretreat Pre-treat with Compounds (ALMS, ALA, MSA, Vehicle) Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Collect Collect Supernatant & Lyse Cells Stimulate->Collect Analyze Analyze Endpoints Collect->Analyze Nitrite Nitrite Assay (Griess) Analyze->Nitrite Cytokine Cytokine ELISA (TNF-α, IL-1β) Analyze->Cytokine Western Western Blot (NF-κB, COX-2, iNOS) Analyze->Western

Caption: Workflow for In Vitro Anti-inflammatory Assay.

C. Protocol 2: In Vitro Anti-cancer Activity Assessment

Objective: To evaluate the effect of alpha-linolenyl methane sulfonate on the proliferation and migration of cancer cells.

Materials:

  • Cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; osteosarcoma: MG-63, U2OS)[5]

  • Appropriate cell culture medium

  • Alpha-linolenyl methane sulfonate

  • Alpha-linolenic acid

  • Methane sulfonic acid

  • MTT or WST-1 reagent for cell viability assay

  • Wound healing assay supplies (e.g., p200 pipette tips or culture-inserts)

  • Reagents for Western blotting (primary antibodies for FASN, p-Akt, Akt, p-mTOR, mTOR, and β-actin)

Procedure:

  • Cell Viability Assay:

    • Seed cells in 96-well plates.

    • Treat with a range of concentrations of alpha-linolenyl methane sulfonate, ALA, or methane sulfonic acid for 24, 48, and 72 hours.

    • Add MTT or WST-1 reagent and measure the absorbance to determine cell viability.

  • Wound Healing Assay:

    • Grow cells to a confluent monolayer in 6-well plates.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium containing the test compounds.

    • Capture images of the scratch at 0 and 24 hours to assess cell migration.

  • Western Blotting:

    • Treat cells with the test compounds for 24 hours.

    • Lyse the cells and perform Western blotting to analyze the expression and phosphorylation of FASN, Akt, and mTOR.

D. Protocol 3: In Vivo Anti-inflammatory Activity Assessment

Objective: To assess the in vivo anti-inflammatory effects of alpha-linolenyl methane sulfonate using a carrageenan-induced paw edema model in rats.

Materials:

  • Male Wistar rats (180-200 g)

  • Alpha-linolenyl methane sulfonate

  • Alpha-linolenic acid

  • Methane sulfonic acid

  • Indomethacin (positive control)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): Vehicle control, alpha-linolenyl methane sulfonate (e.g., 5 and 10 mg/kg), ALA (e.g., 10 mg/kg), methane sulfonic acid, and Indomethacin (10 mg/kg).

  • Compound Administration: Administer the test compounds orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

III. Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of Alpha-Linolenyl Methane Sulfonate on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentrationNitrite (µM)TNF-α (pg/mL)IL-1β (pg/mL)
Control-
LPS (1 µg/mL)-
ALMS + LPS1 µM
10 µM
50 µM
ALA + LPS50 µM
MSA + LPS50 µM

Table 2: IC50 Values of Alpha-Linolenyl Methane Sulfonate on Cancer Cell Viability

Cell LineAlpha-Linolenyl Methane Sulfonate (µM)Alpha-Linolenic Acid (µM)
MCF-7
MDA-MB-231
MG-63
U2OS

Table 3: In Vivo Anti-inflammatory Effect of Alpha-Linolenyl Methane Sulfonate on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle-0
ALMS5
10
ALA10
Indomethacin10

IV. Conclusion

The provided application notes and protocols offer a framework for the systematic investigation of alpha-linolenyl methane sulfonate. By employing the appropriate experimental controls and methodologies, researchers can elucidate the biological activities and therapeutic potential of this novel compound. The hypothesized mechanisms of action, based on the known properties of alpha-linolenic acid, provide a strong rationale for exploring its efficacy in inflammatory diseases, cancer, and neurodegenerative disorders.

References

Troubleshooting & Optimization

Technical Support Center: Alpha-Linolenyl Methane Sulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the synthesis yield of alpha-linolenyl methane (B114726) sulfonate. It includes frequently asked questions (FAQs), a detailed troubleshooting guide, experimental protocols, and data tables to assist in optimizing this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing alpha-linolenyl methane sulfonate?

Alpha-linolenyl methane sulfonate is synthesized by the methanesulfonylation (mesylation) of alpha-linolenyl alcohol. This reaction involves treating the alcohol with a methanesulfonylating agent, such as methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) ((MeSO)₂O), in the presence of a non-nucleophilic base.

Q2: What is the precursor to alpha-linolenyl methane sulfonate in this synthesis?

The direct precursor is alpha-linolenyl alcohol. This can be obtained by the reduction of alpha-linolenic acid or its corresponding esters.

Q3: Which methanesulfonylating agent should I use: methanesulfonyl chloride (MsCl) or methanesulfonic anhydride ((MeSO)₂O)?

Both reagents are effective. However, methanesulfonyl chloride can lead to the formation of alkyl chloride as a side product.[1] Methanesulfonic anhydride is a good alternative to avoid this specific side reaction.[1]

Q4: What is the role of the base in this reaction?

The base, typically an amine like triethylamine (B128534) (TEA) or pyridine (B92270), is crucial for neutralizing the hydrochloric acid (HCl) or methanesulfonic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Q5: Will the reaction conditions affect the double bonds in the alpha-linolenyl chain?

The methanesulfonylation of unsaturated alcohols to their corresponding methanesulfonates has been shown to proceed without cis-trans isomerization of the double bonds.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Wet Reagents/Solvent: The presence of water will consume the methanesulfonylating agent.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents.
2. Inefficient Base: The base may be old or of poor quality, leading to incomplete neutralization of the acid byproduct.2. Use a freshly opened or distilled amine base like triethylamine or pyridine.
3. Reaction Temperature Too High: Elevated temperatures can promote side reactions and decomposition.3. Maintain the reaction temperature between 0 °C and -10 °C during the addition of the methanesulfonylating agent.[3]
Presence of Alkyl Chloride Impurity 1. Use of Methanesulfonyl Chloride: Chloride ions from MsCl can displace the newly formed mesylate group.[1]1. Consider using methanesulfonic anhydride instead of methanesulfonyl chloride to eliminate the source of chloride ions.[1]
Difficult Purification 1. Residual Pyridine: Pyridine can be difficult to remove during workup.1. Perform multiple washes with a cold, dilute acid solution (e.g., 0.5N HCl) to convert pyridine to its water-soluble salt.[4]
2. Formation of Emulsions during Workup: The long alkyl chain can act as a surfactant.2. Use a brine wash to help break up emulsions. Allow the separatory funnel to stand for a longer period for better phase separation.
Reaction Stalls (Incomplete Conversion) 1. Insufficient Reagents: The molar ratio of the methanesulfonylating agent or base to the alcohol may be too low.1. Use a slight excess of the methanesulfonylating agent (e.g., 1.1-1.5 equivalents) and the base (e.g., 1.5 equivalents).[3][5]
2. Insufficient Reaction Time: The reaction may not have reached completion.2. After the initial addition at low temperature, allow the reaction to stir for several hours at room temperature and monitor progress by TLC.[4]

Quantitative Data Presentation

The following tables summarize typical reaction conditions and reported yields for the methanesulfonylation of long-chain unsaturated alcohols, which are analogous to alpha-linolenyl alcohol.

Table 1: Reaction Parameters for Oleyl Methanesulfonate (B1217627) Synthesis

ParameterValueReference
SubstrateOleyl Alcohol[4]
Mesylating AgentMethanesulfonyl Chloride[4]
BasePyridine[4]
SolventChloroform (B151607)[4]
Molar Ratio (Alcohol:MsCl:Base)1 : 1.5 : 2.2[4]
Temperature0 °C (addition), then Room Temp.[4]
Reaction Time1 hour (addition) + 4 hours (stirring)[4]
Reported Yield 90% [4]

Table 2: General Reagent Equivalents for Mesylation

ReagentEquivalents (relative to alcohol)Reference
Methanesulfonyl Chloride1.1 - 1.2[3][5]
Triethylamine (TEA)1.5[3][5]

Experimental Protocols

Protocol: Synthesis of Alpha-Linolenyl Methane Sulfonate

This protocol is adapted from the successful synthesis of oleyl methanesulfonate and is expected to provide a high yield.[4]

Materials:

  • Alpha-linolenyl alcohol

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous Pyridine

  • Anhydrous Chloroform (or Dichloromethane)

  • 0.5N Hydrochloric Acid (cold)

  • 0.5N Sodium Bicarbonate (cold)

  • Anhydrous Sodium Sulfate

  • Absolute Ethanol (B145695) (for crystallization)

Procedure:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve alpha-linolenyl alcohol (1 equivalent) in anhydrous chloroform (to make an approx. 0.2M solution) and anhydrous pyridine (2.2 equivalents).

  • Cool the solution in an ice bath to 0 °C.

  • Dissolve methanesulfonyl chloride (1.5 equivalents) in anhydrous chloroform.

  • Add the methanesulfonyl chloride solution dropwise to the cooled alcohol solution over a period of one hour with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir for an additional 4 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Cold 0.5N HCl (twice)

    • Cold 0.5N Sodium Bicarbonate (once)

    • Brine (saturated NaCl solution) (once)

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • For further purification, dissolve the crude product in a minimal amount of absolute ethanol and crystallize at -20 °C to obtain the pure alpha-linolenyl methane sulfonate.

Visualizations

SynthesisWorkflow Start Start: Alpha-Linolenyl Alcohol Reaction Reaction Vessel: - Anhydrous Solvent - Base (Pyridine/TEA) Start->Reaction Dissolve Workup Aqueous Workup: 1. Acid Wash 2. Base Wash 3. Brine Wash Reaction->Workup Quench Reagent Methanesulfonyl Chloride (MsCl) Reagent->Reaction Add dropwise at 0 °C Drying Drying & Concentration Workup->Drying Purification Crystallization (Optional) Drying->Purification Product Product: Alpha-Linolenyl Methane Sulfonate Drying->Product If pure enough Purification->Product

Caption: Experimental workflow for the synthesis of alpha-linolenyl methane sulfonate.

Troubleshooting Problem Low Yield? Cause1 Wet Reagents? Problem->Cause1 Cause2 Wrong Temp? Problem->Cause2 Cause3 Side Reaction? Problem->Cause3 Solution1 Use Anhydrous Conditions Cause1->Solution1 Solution2 Maintain 0°C during addition Cause2->Solution2 Solution3 Use (MeSO)₂O instead of MsCl Cause3->Solution3

Caption: A logical guide for troubleshooting low yield in the mesylation reaction.

References

Technical Support Center: Purification of Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of alpha-linolenyl methane (B114726) sulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies encountered during the purification of this unsaturated aliphatic methane sulfonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying alpha-linolenyl methane sulfonate?

The main challenges stem from the compound's structure: a long, unsaturated alkyl chain and a reactive methane sulfonate (mesylate) group. Key difficulties include:

  • Oxidative Instability: The three double bonds in the alpha-linolenyl moiety are susceptible to oxidation, leading to the formation of peroxides, aldehydes, and other degradation products.

  • Isomeric Purity: Ensuring the preservation of the cis configuration of the double bonds (all-cis-9,12,15-octadecatrienyl) is critical. Isomerization can occur under harsh purification conditions.

  • Removal of Starting Materials: Efficient removal of unreacted alpha-linolenolenyl alcohol and methanesulfonyl chloride (or methanesulfonic anhydride) is essential.

  • Hydrolysis: The mesylate group is a good leaving group and can be susceptible to hydrolysis, especially in the presence of water and nucleophiles, reverting to the alcohol.

  • Potential for Genotoxic Impurities: While the formation of short-chain alkyl methanesulfonates like methyl methanesulfonate (B1217627) (MMS) is debated under typical synthesis conditions, regulatory bodies often require a risk assessment for such potential genotoxic impurities (PGIs).[1][2]

Q2: What are the recommended storage conditions for purified alpha-linolenyl methane sulfonate?

To minimize degradation, the purified compound should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or -80°C), and protected from light. The use of antioxidants, such as BHT (butylated hydroxytoluene), may be considered if compatible with downstream applications.

Q3: Which analytical techniques are suitable for assessing the purity of alpha-linolenyl methane sulfonate?

A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the stereochemistry of the double bonds, and to detect residual starting materials or solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and to identify and quantify impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can be used for the analysis of volatile impurities, including a risk assessment for PGIs like MMS and EMS.[3][4][5]

  • FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of the sulfonate ester group (S=O stretches) and the absence of hydroxyl groups from the starting alcohol.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Hydrolysis of the mesylate during workup or chromatography. 2. Adsorption of the product onto silica (B1680970) gel. 3. Degradation due to oxidation.1. Use anhydrous solvents and avoid aqueous workups if possible. If an aqueous wash is necessary, use cold, deoxygenated water and work quickly. 2. Use a less acidic stationary phase like deactivated silica or alumina (B75360) for chromatography. Alternatively, consider reverse-phase chromatography. 3. Degas all solvents and perform purification steps under an inert atmosphere. Add a non-interfering antioxidant if permissible.
Presence of Multiple Spots/Peaks on TLC/LC-MS 1. Oxidative degradation. 2. Isomerization of double bonds. 3. Incomplete reaction or presence of byproducts.1. See solutions for "Low Yield". 2. Avoid high temperatures and exposure to UV light during purification. 3. Optimize the reaction stoichiometry and conditions. Use chromatography with a high-resolution stationary phase for better separation.
NMR Spectrum Shows Broadened Peaks for Double Bonds 1. Presence of paramagnetic impurities (e.g., dissolved oxygen). 2. Aggregation of the molecule.1. Degas the NMR solvent thoroughly before use. 2. Acquire the spectrum at a slightly elevated temperature or in a different deuterated solvent.
Detection of Genotoxic Impurities (e.g., MMS, EMS) 1. Impurities in the methanesulfonic acid reagent.[1] 2. Reaction of residual alcohols (e.g., methanol, ethanol) with the mesylating agent.[6]1. Use high-purity, pharmaceutical-grade methanesulfonyl chloride or anhydride. 2. Ensure all solvents are anhydrous and free of lower alcohols. Perform a thorough risk assessment as per regulatory guidelines.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of alpha-linolenyl methane sulfonate using flash chromatography.

Materials:

Procedure:

  • Slurry Preparation: Deactivate the silica gel by adding 1% (w/w) of water or triethylamine (B128534) and mixing thoroughly. This helps to prevent the hydrolysis and degradation of the acid-sensitive product on the stationary phase.

  • Column Packing: Pack a glass column with the deactivated silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution by TLC. Use a potassium permanganate stain to visualize the fractions, as the unsaturated product will appear as a yellow spot on a purple background.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C). The final product should be stored immediately under inert gas at a low temperature.

Protocol 2: Analytical Purity Assessment by LC-MS

This protocol provides a general method for assessing the purity of the final product.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified alpha-linolenyl methane sulfonate in acetonitrile or a mixture of acetonitrile and isopropanol (B130326) (e.g., 100 µg/mL).

  • LC Method:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient: Start with 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • MS Method:

    • Ionization Mode: ESI positive

    • Scan Range: m/z 100-1000

    • Monitor for the expected [M+Na]⁺ or [M+NH₄]⁺ adducts.

  • Data Analysis: Integrate the peak area of the main compound and any impurities to determine the percentage purity. Use the mass spectrum to identify the parent ion and any degradation or impurity peaks.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude Crude Product (α-linolenyl methane sulfonate, unreacted starting materials, byproducts) Chromatography Flash Chromatography (Deactivated Silica) Crude->Chromatography Purification Step SolventRemoval Solvent Removal (<30°C, Reduced Pressure) Chromatography->SolventRemoval PureProduct Purified Product SolventRemoval->PureProduct PurityCheck Purity Analysis (LC-MS, NMR) PureProduct->PurityCheck QC Check StabilityCheck Stability Assessment PurityCheck->StabilityCheck Final Check

Caption: Workflow for the purification and quality control of alpha-linolenyl methane sulfonate.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions ImpureProduct Impure Product Detected (e.g., by TLC or LC-MS) Oxidation Oxidation ImpureProduct->Oxidation Hydrolysis Hydrolysis ImpureProduct->Hydrolysis IncompleteReaction Incomplete Reaction ImpureProduct->IncompleteReaction InertAtmosphere Use Inert Atmosphere & Degassed Solvents Oxidation->InertAtmosphere Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous OptimizeReaction Optimize Reaction & Chromatography IncompleteReaction->OptimizeReaction

Caption: Troubleshooting logic for addressing impurities in alpha-linolenyl methane sulfonate.

References

resolving alpha linolenyl methane sulfonate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and handling issues encountered when working with alpha-linolenyl methane (B114726) sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is alpha-linolenyl methane sulfonate and what are its general properties?

Alpha-linolenyl methane sulfonate, also known as linolenyl mesylate, is an ester of alpha-linolenic acid (ALA).[1][2][3][4][5] It has a molecular formula of C₁₉H₃₄O₃S and a molecular weight of 342.54 g/mol .[1] As a derivative of ALA, a polyunsaturated omega-3 fatty acid, it is expected to be a lipophilic compound with limited solubility in aqueous solutions.[6][7]

Q2: In which solvents is alpha-linolenyl methane sulfonate likely to be soluble?

Q3: Why is my alpha-linolenyl methane sulfonate precipitating when added to my aqueous experimental system?

Precipitation of lipophilic compounds like alpha-linolenyl methane sulfonate is common when a concentrated stock solution in an organic solvent is diluted into an aqueous medium. This is due to the drastic change in solvent polarity, which causes the compound to come out of solution.[8]

Q4: What are the recommended storage conditions for alpha-linolenyl methane sulfonate?

It is recommended to store alpha-linolenyl methane sulfonate in a freezer to maintain its stability and prevent degradation.[1] The parent compound, alpha-linolenic acid, is susceptible to oxidation, so minimizing exposure to air and light is also advisable.[9]

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound

Problem: The alpha-linolenyl methane sulfonate powder is not dissolving in the chosen solvent.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent The compound is a lipophilic molecule.Attempt to dissolve in an organic solvent such as DMSO or ethanol (B145695) before diluting into aqueous solutions.
Low Temperature Solubility can be temperature-dependent.Gently warm the solution to 37°C. For some compounds, temperatures up to 70°C can be used, but monitor for any degradation.
Insufficient Mixing The compound may require more energy to dissolve.Vortex the solution vigorously or use a sonicator to aid dissolution.
Issue 2: Precipitation in Aqueous Media

Problem: The compound precipitates out of solution when the stock solution is added to cell culture medium or buffer.

Potential Cause Troubleshooting Step Expected Outcome
Rapid Change in Polarity Direct addition of a concentrated organic stock to aqueous media causes a "solvent shock."Add the stock solution dropwise while gently vortexing or swirling the aqueous medium to allow for gradual dispersion.[8]
High Final Concentration The desired final concentration may exceed the compound's solubility limit in the aqueous medium.Perform a solubility test by preparing a serial dilution of the stock solution in the medium and visually inspecting for precipitation.
Media Components Components in the cell culture medium (e.g., proteins, salts) may interact with the compound, reducing its solubility.Test the solubility in a simpler buffer (e.g., PBS) first. Consider using fatty acid-free bovine serum albumin (BSA) to form a complex and improve solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of alpha-linolenyl methane sulfonate in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Dilution of Stock Solution into Cell Culture Medium
  • Pre-warm Medium: Warm the cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of the stock solution required to reach the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Gradual Dilution: Add the required volume of pre-warmed medium to a sterile tube. While gently vortexing, add the calculated volume of the stock solution drop-by-drop.

  • Final Mix: Briefly vortex the final solution to ensure homogeneity.

  • Application: Immediately add the working solution to the cell culture plates and visually inspect for any signs of precipitation under a microscope.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation cluster_application Application weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso mix Vortex/Sonicate add_dmso->mix dilute Gradual Dilution mix->dilute Stock Solution prewarm Pre-warm Medium prewarm->dilute final_mix Final Vortex dilute->final_mix add_to_cells Add to Cells final_mix->add_to_cells Working Solution inspect Microscopic Inspection add_to_cells->inspect

Caption: Experimental workflow for preparing and using alpha-linolenyl methane sulfonate in cell-based assays.

signaling_pathway ALA Alpha-Linolenic Acid (ALA) EPA Eicosapentaenoic Acid (EPA) ALA->EPA Desaturation & Elongation Cardioprotective Cardioprotective Effects ALA->Cardioprotective DHA Docosahexaenoic Acid (DHA) EPA->DHA Elongation & Oxidation AntiInflammatory Anti-inflammatory Effects EPA->AntiInflammatory EPA->Cardioprotective DHA->AntiInflammatory Neuroprotective Neuroprotective Effects DHA->Neuroprotective DHA->Cardioprotective

Caption: Simplified signaling pathway of alpha-linolenic acid and its metabolites.

References

Technical Support Center: Stabilizing Alpha-Linolenyl Methane Sulfonate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with alpha-linolenyl methane (B114726) sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is alpha-linolenyl methane sulfonate and why is its stability in solution a concern?

Alpha-linolenyl methane sulfonate is an ester formed between alpha-linolenic acid, an omega-3 fatty acid, and methanesulfonic acid. As a sulfonate ester, it is susceptible to degradation, primarily through hydrolysis, which can impact its efficacy, shelf-life, and the reproducibility of experimental results. The long unsaturated alkyl chain of alpha-linolenic acid may also be prone to oxidation.

Q2: What are the primary factors that affect the stability of alpha-linolenyl methane sulfonate in solution?

The stability of alpha-linolenyl methane sulfonate is primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of degradation.[1][2][3]

  • Solvent Composition: The presence of water and nucleophilic solvents can promote degradation.[3][4]

  • Light Exposure: The unsaturated alpha-linolenyl chain may be susceptible to photo-oxidation.

  • Presence of Nucleophiles: Strong nucleophiles can displace the methanesulfonate (B1217627) group.[5][6]

Q3: What are the common degradation products of alpha-linolenyl methane sulfonate?

The primary degradation pathway is hydrolysis, which yields alpha-linolenol and methanesulfonic acid. Oxidation of the polyunsaturated fatty acid chain can also lead to a variety of oxidative byproducts.

Troubleshooting Guides

Issue 1: Rapid Degradation of Alpha-Linolenyl Methane Sulfonate in Aqueous Buffers

Symptoms:

  • Loss of compound activity over a short period.

  • Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • A significant decrease in the concentration of the parent compound upon re-analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate pH of the buffer Maintain the solution pH as close to neutral (pH 6-7) as possible. Sulfonate esters can be susceptible to both acid and base-catalyzed hydrolysis.[7][8]
High storage temperature Store stock solutions and experimental samples at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots.[3][9]
Presence of nucleophiles in the buffer Avoid buffers containing strong nucleophiles (e.g., Tris, azide).[5][6] Phosphate (B84403) or HEPES buffers are generally more suitable.
Microbial contamination Filter-sterilize buffer solutions and handle them under aseptic conditions to prevent microbial growth, which can alter pH and introduce enzymes that may degrade the compound.
Issue 2: Poor Solubility and Precipitation of Alpha-Linolenyl Methane Sulfonate

Symptoms:

  • Visible precipitate or cloudiness in the solution.

  • Inconsistent results between experiments.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Low aqueous solubility of the lipid-like molecule Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
"Salting out" effect High salt concentrations in the buffer can decrease the solubility of organic molecules. If possible, use a lower salt concentration.
Use of an inappropriate co-solvent Test a range of biocompatible co-solvents to find one that enhances solubility without negatively impacting your experiment.

Experimental Protocols

Protocol 1: Stability Assessment of Alpha-Linolenyl Methane Sulfonate by HPLC-UV

Objective: To determine the rate of degradation of alpha-linolenyl methane sulfonate under various conditions (e.g., different pH, temperatures).

Materials:

  • Alpha-linolenyl methane sulfonate

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Buffers of desired pH (e.g., phosphate buffer for pH 5, 7, and 9)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Prepare a concentrated stock solution of alpha-linolenyl methane sulfonate in acetonitrile or methanol.

  • For each condition to be tested, dilute the stock solution into the respective buffer to a final concentration of 100 µg/mL.

  • Immediately after preparation (t=0), inject an aliquot into the HPLC system to determine the initial concentration.

  • Incubate the remaining solutions under the desired temperature and light conditions.

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.

  • Quantify the peak area of alpha-linolenyl methane sulfonate at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Data Analysis:

Time (hours)% Remaining (pH 5)% Remaining (pH 7)% Remaining (pH 9)
0100100100
1
2
4
8
24
Protocol 2: Quantification of Methanesulfonic Acid as a Degradation Product by Ion Chromatography

Objective: To quantify the formation of methanesulfonic acid, a hydrolysis product of alpha-linolenyl methane sulfonate.

Materials:

  • Aged solution of alpha-linolenyl methane sulfonate

  • Methanesulfonic acid standard

  • Ion chromatography system with a conductivity detector and an anion exchange column

  • Appropriate eluent (e.g., sodium bicarbonate/sodium carbonate solution)[10]

Methodology:

  • Prepare a standard curve of methanesulfonic acid in the relevant concentration range.

  • Take an aliquot of the aged alpha-linolenyl methane sulfonate solution.

  • If necessary, perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances.

  • Inject the prepared sample into the ion chromatography system.

  • Identify and quantify the methanesulfonic acid peak based on the retention time and the standard curve.

  • The amount of methanesulfonic acid formed can be correlated with the amount of alpha-linolenyl methane sulfonate that has degraded.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (in organic solvent) dilution Dilute into Test Buffers (e.g., pH 5, 7, 9) stock->dilution incubate Incubate at Defined Conditions dilution->incubate t=0 sample to HPLC sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data Data Processing hplc->data

Caption: Workflow for assessing the stability of alpha-linolenyl methane sulfonate.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent Alpha-Linolenyl Methane Sulfonate product1 Alpha-Linolenol parent->product1 H2O (Acid or Base) product2 Methanesulfonic Acid parent->product2 H2O (Acid or Base) oxidized_products Oxidative Byproducts parent->oxidized_products O2, Light, Metal Ions (on linolenyl chain)

Caption: Potential degradation pathways for alpha-linolenyl methane sulfonate.

References

Technical Support Center: Alpha-Linolenyl Methanesulfonate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-linolenyl methanesulfonate (B1217627). Given that alpha-linolenyl methanesulfonate is a specialized and not widely documented compound, this guide draws from established principles of sulfonate ester chemistry, fatty acid handling, and biological assay development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Purification

Question: I am attempting to synthesize alpha-linolenyl methanesulfonate from alpha-linolenic acid and methanesulfonyl chloride, but I am getting a low yield. What are the potential causes and solutions?

Answer: Low yields in the synthesis of sulfonate esters can stem from several factors. Here's a breakdown of common issues and how to address them:

  • Incomplete Reaction:

    • Solution: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting material (alpha-linolenic acid) is still present, consider extending the reaction time or slightly increasing the temperature. Be cautious with temperature, as alpha-linolenic acid is prone to degradation.

  • Side Reactions:

    • Solution: The hydroxyl group of alpha-linolenic acid's carboxylic acid can interfere with the reaction. Ensure you are using the appropriate starting material, which should be alpha-linolenyl alcohol. If starting from the acid, it must first be reduced to the alcohol. Another common issue is the presence of water, which can hydrolyze the methanesulfonyl chloride. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Degradation of Starting Material or Product:

    • Solution: Alpha-linolenic acid and its derivatives are susceptible to oxidation due to the presence of three double bonds. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Question: My purified alpha-linolenyl methanesulfonate shows signs of degradation over a short period. How can I improve its stability?

Answer: The instability of your compound is likely due to the polyunsaturated alpha-linolenyl backbone.

  • Oxidation:

    • Solution: Store the purified compound under an inert atmosphere at low temperatures (-20°C or -80°C). Dissolving it in an anhydrous, de-gassed solvent can also help. The addition of an antioxidant like BHT (butylated hydroxytoluene) may be considered if it does not interfere with downstream applications.

  • Hydrolysis:

    • Solution: Sulfonate esters can be susceptible to hydrolysis, especially in the presence of moisture. Ensure the compound is stored in a desiccated environment.

Question: What are the best practices for purifying alpha-linolenyl methanesulfonate?

Answer: Purification can be challenging due to the compound's lipophilic nature.

  • Chromatography:

    • Solution: Flash column chromatography using silica (B1680970) gel is a common method. A solvent system of hexanes and ethyl acetate (B1210297) is a good starting point. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, will likely be effective. Monitor the fractions by TLC.

  • Purity Analysis:

    • Solution: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or MS) to assess purity.

Section 2: Handling and Formulation

Question: I am having difficulty dissolving alpha-linolenyl methanesulfonate for my biological assays. What solvents can I use?

Answer: As a lipophilic molecule, alpha-linolenyl methanesulfonate will be insoluble in aqueous buffers.

  • Stock Solutions:

    • Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or DMF.

  • Working Solutions:

    • Solution: For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Serial dilutions of the stock solution into the cell culture medium should be done immediately before use.

  • Formulation with Carriers:

    • Solution: For in vivo studies, formulation with a carrier like cyclodextrin, liposomes, or lipid nanoparticles may be necessary to improve solubility and bioavailability.

Section 3: Biological Assays

Question: I am not observing any effect in my cell-based assay. Could it be a problem with compound delivery?

Answer: Yes, poor cellular uptake due to the compound's properties is a common issue.

  • Cellular Uptake:

    • Solution: Consider using a formulation with a carrier like BSA (Bovine Serum Albumin) to facilitate delivery to cells. You can also try to increase the incubation time, but be mindful of potential cytotoxicity.

  • Compound Stability in Media:

    • Solution: The compound may be unstable in the aqueous environment of the cell culture media. Assess its stability in your media over the time course of your experiment using HPLC.

Question: I am observing high background noise or non-specific effects in my assay. What could be the cause?

Answer: Non-specific effects can arise from the compound's physical properties or potential impurities.

  • Compound Aggregation:

    • Solution: At higher concentrations, lipophilic compounds can form micelles or aggregates, which can interfere with assays. Determine the critical micelle concentration (CMC) and work with concentrations below this value.

  • Genotoxicity of Methanesulfonates:

    • Solution: It is important to note that some short-chain alkyl methanesulfonates are known to be genotoxic DNA alkylating agents.[1] While the long-chain alpha-linolenyl methanesulfonate may have different properties, it is crucial to include appropriate controls to rule out non-specific cytotoxicity or genotoxicity in your experiments.

Experimental Protocols

Hypothetical Synthesis of Alpha-Linolenyl Methanesulfonate

This protocol is a general guideline. Modifications may be necessary based on laboratory conditions and available reagents.

  • Reduction of Alpha-Linolenic Acid to Alpha-Linolenyl Alcohol:

    • Dissolve alpha-linolenic acid in anhydrous THF under an argon atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride in THF).

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 3 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction carefully by the dropwise addition of water, followed by a sodium hydroxide (B78521) solution.

    • Filter the mixture and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain alpha-linolenyl alcohol.

  • Synthesis of Alpha-Linolenyl Methanesulfonate:

    • Dissolve the purified alpha-linolenyl alcohol in anhydrous dichloromethane (B109758) in an oven-dried flask under an argon atmosphere.

    • Add triethylamine (B128534) to the solution.

    • Cool the mixture to 0°C.

    • Add methanesulfonyl chloride dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Troubleshooting Synthesis of Alpha-Linolenyl Methanesulfonate

Problem Potential Cause Suggested Solution Observation Log
Low YieldIncomplete ReactionExtend reaction time, slightly increase temperature.
Side Reactions (Hydrolysis)Use anhydrous solvents and oven-dried glassware.
Degradation of ReactantsPerform reaction under an inert atmosphere.
Impure ProductIncomplete ReactionSee above.
Co-eluting ImpuritiesOptimize chromatography solvent system.
Product InstabilityOxidationStore under inert gas at low temperature.
HydrolysisStore in a desiccated environment.

Table 2: Troubleshooting Biological Assays

Problem Potential Cause Suggested Solution Observation Log
No Observed EffectPoor SolubilityUse a stock solution in DMSO/ethanol; test different final solvent concentrations.
Poor Cellular UptakeUse a carrier like BSA; increase incubation time.
Compound Instability in MediaAssess stability in media via HPLC over time.
High BackgroundCompound AggregationDetermine CMC and work below this concentration.
Non-specific CytotoxicityPerform a dose-response cytotoxicity assay.

Visualizations

G cluster_0 Synthesis Workflow A Alpha-Linolenic Acid B Reduction (e.g., LiAlH4, THF) A->B C Alpha-Linolenyl Alcohol B->C D Mesylation (MsCl, Et3N, DCM) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Alpha-Linolenyl Methanesulfonate F->G G cluster_1 Troubleshooting Failed Synthesis Start Synthesis Failed (Low Yield / Impure) Check1 Check Starting Materials' Purity Start->Check1 Check2 Verify Anhydrous Conditions Start->Check2 Check3 Monitor Reaction by TLC Start->Check3 Decision1 Incomplete Reaction? Check3->Decision1 Action1 Extend Time / Increase Temp Decision1->Action1 Yes Decision2 Degradation Observed? Decision1->Decision2 No Success Successful Synthesis Action1->Success Action2 Use Inert Atmosphere Decision2->Action2 Yes Decision2->Success No Action2->Success G cluster_2 Hypothetical Signaling Pathway Compound Alpha-Linolenyl Methanesulfonate Receptor Membrane Receptor Compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Anti-inflammatory) TF->Response

References

Technical Support Center: Optimizing Alpha-Linolenyl Methane Sulfonate Dosage In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of alpha-linolenyl methane (B114726) sulfonate in in vitro experiments. Due to the limited specific data on alpha-linolenyl methane sulfonate, this guide draws upon information available for its parent compound, alpha-linolenic acid (ALA), and general principles of in vitro pharmacology with fatty acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is alpha-linolenyl methane sulfonate and how does it relate to alpha-linolenic acid (ALA)?

Alpha-linolenyl methane sulfonate is an ester product of alpha-linolenic acid (ALA)[1]. ALA is an essential omega-3 polyunsaturated fatty acid known for its anti-inflammatory and anti-cancer properties[2][3]. The addition of the methane sulfonate group may alter the compound's solubility, stability, and cell permeability compared to ALA, which could influence its biological activity.

Q2: What is the proposed mechanism of action for alpha-linolenyl methane sulfonate?

While the exact mechanism for the methane sulfonate derivative is not well-documented, it is likely to share mechanisms with ALA. ALA has been shown to influence several signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation[2][4]. It may also modulate inflammatory responses by inhibiting the expression of enzymes like iNOS and COX-2[3]. Additionally, some fatty acid derivatives have been shown to interact with voltage-gated sodium channels[5].

Q3: What is a recommended starting concentration range for in vitro experiments?

Based on studies with ALA, a starting concentration range of 10 µM to 100 µM is recommended for initial in vitro screening experiments[6][7]. However, the optimal concentration will be cell-type specific and assay-dependent. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific experimental setup.

Q4: What is the recommended solvent for preparing stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving fatty acid derivatives for in vitro studies. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. The final DMSO concentration in the culture should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity[8].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Culture Medium The compound has poor solubility at the tested concentration.Prepare fresh dilutions for each experiment. Briefly sonicate the stock solution before preparing dilutions. If precipitation persists, consider using a lower starting concentration or exploring the use of a carrier protein like bovine serum albumin (BSA) to improve solubility.
Low Cell Viability in Vehicle Control The concentration of the solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration in the culture medium is below 0.5%. Prepare a more concentrated stock solution to minimize the volume of DMSO added to the medium. Run a solvent toxicity control to determine the tolerance of your cell line.
Inconsistent or Non-reproducible Results Degradation of the compound. Variations in cell density or experimental timing.Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure consistent cell seeding densities and treatment durations across experiments.
No Observable Effect at Tested Concentrations The compound may not be active in the chosen cell line or assay. The concentration range may be too low.Test the compound in a different cell line. Expand the concentration range in your dose-response study. Consider investigating different biological endpoints.

Data Presentation

The following table summarizes reported effective concentrations and IC50 values for alpha-linolenic acid (ALA) in various in vitro models. This data should be used as a reference point for designing experiments with alpha-linolenyl methane sulfonate.

Cell LineCancer TypeAssayEffective Concentration / IC50Reference
MG63, 143B, U2OSOsteosarcomaCell Viability (MTT)Dose-dependent decrease in viability at 20, 40, and 80 µM[7]
MG63, 143B, U2OSOsteosarcomaCell Migration (Wound Healing)Dose-dependent inhibition of migration at 20, 40, and 80 µM[7]
FaO (rat hepatocytes)N/AEPA ProductionMaximum production at 50 µM after 3 days[9]
Various Cancer CellsVariousAntiproliferative Activity (MTT)Tested at concentrations from 10 µM to 100 µM[6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of alpha-linolenyl methane sulfonate on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of alpha-linolenyl methane sulfonate in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells in triplicate. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Cell Migration (Wound Healing) Assay

This protocol provides a method to assess the effect of alpha-linolenyl methane sulfonate on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow them to 70-80% confluence[7].

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip[7].

  • Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh serum-free medium containing different concentrations of alpha-linolenyl methane sulfonate (e.g., 0, 20, 40, 80 µM)[7].

  • Image Acquisition: Capture images of the wound at 0 hours and after a specified time (e.g., 24 hours) using an inverted microscope[7].

  • Analysis: Measure the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure to determine the rate of cell migration[7].

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prep_dilutions treat_cells Treat Cells with Compound (24, 48, or 72 hours) prep_dilutions->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells perform_assay Perform Endpoint Assay (e.g., MTT, Wound Healing) treat_cells->perform_assay read_results Measure Results (e.g., Absorbance, Image Analysis) perform_assay->read_results calc_ic50 Calculate IC50 / Migration Rate read_results->calc_ic50 interpret Interpret Data & Draw Conclusions calc_ic50->interpret

Caption: A generalized workflow for in vitro testing of alpha-linolenyl methane sulfonate.

PI3K_AKT_mTOR_pathway ALA_MS Alpha-Linolenyl Methane Sulfonate Receptor Cell Surface Receptor ALA_MS->Receptor PI3K PI3K ALA_MS->PI3K inhibits? Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target of alpha-linolenyl methane sulfonate.

References

Technical Support Center: Alpha Linolenyl Methane Sulfonate (ALMS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alpha Linolenyl Methane (B114726) Sulfonate (ALMS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during ALMS research.

Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis, handling, and experimental use of ALMS.

Question: I am experiencing very low yields during the synthesis of ALMS from Alpha-Linolenic Acid (ALA). What are the common causes and solutions?

Answer: Low synthetic yield is a frequent issue, often stemming from the inherent instability of the starting material and suboptimal reaction conditions. Key areas to troubleshoot include:

  • Oxidation of ALA: Alpha-Linolenic Acid is a polyunsaturated fatty acid, making it highly susceptible to oxidation. Ensure all solvents are degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Quality: Use freshly opened, high-purity methanesulfonyl chloride and triethylamine (B128534). Old reagents can absorb moisture and degrade, reducing their effectiveness.

  • Temperature Control: The reaction is exothermic. Maintain a strict temperature of 0°C during the addition of reagents to prevent side reactions and degradation of the product.

  • Reaction Time: Insufficient or excessive reaction time can lower yields. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Question: My purified ALMS compound appears to degrade quickly, even in storage. How can I improve its stability?

Answer: ALMS is sensitive to oxygen, light, and temperature. Proper storage is critical to maintain its integrity.

  • Inert Atmosphere: After purification, dissolve the ALMS in an inert solvent (e.g., anhydrous hexane (B92381) or chloroform), flush the vial with argon or nitrogen gas before sealing, and store at -80°C.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the ALMS solution into smaller, single-use vials to prevent degradation from repeated temperature changes.

  • Use of Antioxidants: For long-term storage or use in cell culture media, consider adding a minimal amount of an antioxidant like Butylated Hydroxytoluene (BHT), but first, verify its compatibility with your downstream experiments.

Question: I am observing inconsistent and non-reproducible results in my cell-based assays with ALMS. What could be the cause?

Answer: Inconsistent results in biological assays often point to issues with compound solubility, delivery, or stability in the aqueous environment of cell culture media.

  • Poor Solubility: ALMS has poor water solubility. Ensure you are using an appropriate vehicle for solubilization, such as DMSO or ethanol (B145695), at a final concentration that is non-toxic to your cells (typically <0.1%). Create a high-concentration stock and dilute it fresh for each experiment.

  • Vehicle Control: Always include a vehicle-only control in your experiments to ensure that the observed effects are due to ALMS and not the solvent.

  • Stability in Media: ALMS can degrade in warm, aqueous cell culture media. Minimize the time between adding the compound to the media and treating the cells. Consider performing a time-course experiment to assess its stability under your specific assay conditions.

  • Interaction with Serum: Components in fetal bovine serum (FBS) can bind to lipid-like molecules, reducing the effective concentration of ALMS available to the cells. Consider reducing the serum concentration during treatment or using serum-free media if your cell line permits.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing Alpha Linolenyl Methane Sulfonate (ALMS)? For long-term storage, high-purity, anhydrous solvents such as hexane, chloroform, or ethyl acetate (B1210297) are recommended. For biological experiments, a stock solution in cell-culture grade Dimethyl Sulfoxide (DMSO) or ethanol is standard. Please see the solubility data below.

Table 1: Solubility Profile of ALMS

Solvent Solubility at 25°C (mg/mL) Notes
DMSO > 50 Recommended for high-concentration stock solutions.
Ethanol > 50 Alternative to DMSO for stock solutions.
Chloroform > 100 Suitable for storage and organic chemistry applications.
Hexane ~25 Suitable for storage and purification (chromatography).
PBS (pH 7.4) < 0.01 Practically insoluble. Requires a vehicle for aqueous solutions.

| Cell Culture Media + 10% FBS | < 0.1 | Requires pre-solubilization in a vehicle like DMSO. |

Q2: What are the key parameters for purifying ALMS using column chromatography? A typical purification protocol involves silica (B1680970) gel chromatography. The ideal mobile phase is a gradient of ethyl acetate in hexane.

Table 2: Example Gradient for Column Chromatography Purification

Step Hexane (%) Ethyl Acetate (%) Purpose
1 100 0 Elute non-polar impurities.
2 95 5 Elute ALMS product.
3 80 20 Elute more polar side-products.

Monitoring by TLC with a 9:1 Hexane:Ethyl Acetate mobile phase is recommended. The Rf value of ALMS is typically around 0.4-0.5 in this system.

Q3: What are the expected spectroscopic signatures for ALMS? The primary methods for confirming the structure are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key signature is the appearance of a singlet peak for the methane sulfonate group in 1H NMR.

Table 3: Key Spectroscopic Data for ALMS Characterization

Technique Feature Expected Value/Observation
1H NMR Methane Sulfonate Protons (-O-SO2-CH 3) Singlet at ~3.0-3.2 ppm
13C NMR Methane Sulfonate Carbon (-O-SO2-C H3) Signal at ~38-40 ppm

| ESI-MS | Molecular Ion Peak [M+Na]+ | Expected m/z corresponding to C19H32O4S + Na+ |

Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound (ALMS)

Objective: To synthesize ALMS from Alpha-Linolenic Acid (ALA) via mesylation.

Materials:

  • Alpha-Linolenic Acid (ALA)

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Methodology:

  • Dissolve ALA (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the solution while stirring.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Perform a liquid-liquid extraction with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography as described in Table 2.

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification ALA 1. Dissolve ALA in Anhydrous DCM Inert 2. Establish Inert Atmosphere (Argon) ALA->Inert Cool 3. Cool to 0°C Inert->Cool Add_TEA 4. Add Triethylamine (TEA) Cool->Add_TEA Add_MsCl 5. Add Methanesulfonyl Chloride (MsCl) Add_TEA->Add_MsCl Stir 6. Stir at 0°C (Monitor by TLC) Add_MsCl->Stir Quench 7. Quench Reaction Stir->Quench Extract 8. Liquid-Liquid Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify ALMS_Product Pure ALMS Purify->ALMS_Product

Diagram 1: Workflow for the synthesis and purification of ALMS.
Troubleshooting Workflow: Inconsistent Assay Results

The following decision tree can help diagnose the root cause of variability in cell-based assay results when using ALMS.

G Start Inconsistent Assay Results Solubility Is ALMS fully dissolved in vehicle? Start->Solubility Vehicle_Tox Is vehicle concentration non-toxic? Solubility->Vehicle_Tox Yes Sol_Issue Action: Prepare fresh stock. Use sonication or vortexing. Solubility->Sol_Issue No Stability Is ALMS stable in media at 37°C? Vehicle_Tox->Stability Yes Tox_Issue Action: Lower final vehicle concentration (e.g., <0.1%). Vehicle_Tox->Tox_Issue No Serum Does serum interfere with ALMS activity? Stability->Serum Yes Stab_Issue Action: Minimize incubation time. Prepare media immediately before use. Stability->Stab_Issue No Serum_Issue Action: Test in reduced-serum or serum-free media. Serum->Serum_Issue Possible OK Problem likely resolved or related to other assay parameters. Serum->OK No

Diagram 2: Decision tree for troubleshooting inconsistent cell assay results.
Hypothetical Signaling Pathway

ALMS, as a lipid-based molecule, may interact with various cellular signaling pathways. One hypothetical pathway involves its interaction with peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by fatty acids and their derivatives.

G ALMS ALMS Membrane Cell Membrane ALMS->Membrane Enters Cell PPAR PPARα/γ Receptor (in nucleus) Membrane->PPAR Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene Transcription (e.g., Lipid Metabolism Genes) PPRE->Gene Activates Response Cellular Response (e.g., Altered Lipid Profile) Gene->Response

Diagram 3: Hypothetical signaling pathway involving ALMS and PPAR activation.

alpha linolenyl methane sulfonate degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alpha Linolenyl Methane (B114726) Sulfonate. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the stability and degradation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and analysis of alpha linolenyl methane sulfonate.

???+ question "Q1: I'm observing a new, more polar peak with a shorter retention time in my reverse-phase HPLC analysis. What could this be?"

???+ question "Q2: My sample of this compound has turned slightly yellow and has a faint, rancid odor. What is causing this change?"

???+ question "Q3: The purity of my compound is decreasing over time, even when stored in a standard vial at 4°C. How can I improve its stability?"

???+ question "Q4: Mass balance in my stability study is below 95%. Where could the missing mass be?"

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The two main degradation pathways are hydrolysis of the methane sulfonate ester and oxidation of the polyunsaturated fatty acid chain.

  • Hydrolysis: This pathway involves the cleavage of the S-O bond of the ester by water, yielding alpha-linolenic acid and methanesulfonic acid. This reaction is generally not strongly catalyzed by acid or base and proceeds at a relatively constant rate in neutral to moderately basic conditions[1][2][3].

  • Oxidation: This pathway targets the three double bonds of the linolenyl backbone. It is a radical chain reaction initiated by factors like light, heat, and trace metals, leading to a cascade of products including peroxides, aldehydes, and epoxides[4].

What specific degradation products should I expect to see?
  • From Hydrolysis:

    • Alpha-Linolenic Acid

    • Methanesulfonic Acid

  • From Oxidation:

    • A complex mixture of hydroperoxides (primary oxidation products).

    • Secondary oxidation products such as aldehydes (e.g., malondialdehyde, hexanal), ketones, epoxides, and smaller carboxylic acids.

How should I store this compound to ensure maximum stability?

For optimal stability, the compound should be stored under conditions that minimize exposure to water, oxygen, and light. The recommended storage conditions are in a tightly sealed amber vial, under an inert atmosphere (argon or nitrogen), at -20°C or colder. If stored as a solution, use a high-purity, dry, aprotic solvent.

What analytical techniques are best for identifying and quantifying these degradation products?

A combination of chromatographic and spectroscopic methods is ideal.

  • HPLC with UV and Mass Spectrometry (LC-MS): This is the preferred method. HPLC separates the parent compound from its degradants. A UV detector can quantify compounds with a chromophore, while a mass spectrometer can identify and quantify all ionizable compounds, providing mass information for structural elucidation[5][6].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile oxidation products after appropriate derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively identify the structure of major degradation products isolated from stressed samples.

Data Presentation

Table 1: Representative Forced Degradation Study Results

The following table summarizes typical degradation outcomes for this compound under various stress conditions. A target degradation of 5-20% is often considered suitable for method validation[7][8].

Stress ConditionReagent/ParametersDuration (hrs)% Degradation of ParentMajor Degradation Products Identified
Acid Hydrolysis 0.1 M HCl at 60°C24~10%Alpha-Linolenic Acid
Base Hydrolysis 0.01 M NaOH at 40°C12~15%Alpha-Linolenic Acid
Oxidation 3% H₂O₂ at 25°C8~20%Hydroperoxides, Aldehydes, Epoxides
Thermal 80°C (Solid State)72~5%Oxidation Products
Photolytic ICH Option 2 (UV/Vis)48~12%Oxidation Products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for stress testing to deliberately degrade the this compound and identify potential degradation products.

Objective: To generate degradation products for the development and validation of a stability-indicating analytical method.

Procedure:

  • Sample Preparation: Prepare separate 1 mg/mL stock solutions of the compound in an appropriate solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 4, 8, 16, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.01 M NaOH. Keep at 40°C. Withdraw aliquots at 2, 4, 8, and 12 hours. Neutralize with 0.01 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature (25°C) and protect from light. Withdraw aliquots at 1, 2, 4, and 8 hours.

  • Thermal Degradation: Place the solid compound in a vial in an oven at 80°C. Collect samples at 24, 48, and 72 hours and prepare for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate, quantify, and identify this compound and its degradation products.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 98% B

    • 15-18 min: 98% B

    • 18-18.1 min: 98% to 70% B

    • 18.1-22 min: 70% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: 205 nm.

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes. Scan range 100-1000 m/z.

Visualizations

Degradation_Pathways Degradation Pathways of this compound Parent This compound Hydrolysis_Product Alpha-Linolenic Acid + Methanesulfonic Acid Parent->Hydrolysis_Product Hydrolysis (H₂O, pH) Oxidation_Products Complex Mixture: - Hydroperoxides - Aldehydes - Epoxides Parent->Oxidation_Products Oxidation (O₂, Light, Heat)

Caption: Primary degradation pathways of the parent compound.

Analytical_Workflow Analytical Workflow for Degradation Studies cluster_stress Forced Degradation cluster_analysis Analysis cluster_report Reporting Stress Stress Sample (Acid, Base, H₂O₂, Heat, Light) HPLC HPLC-UV/MS Analysis Stress->HPLC Control Prepare Unstressed Control Control->HPLC Separate Separate Peaks (Parent & Degradants) HPLC->Separate Identify Identify Products (MS Data) Separate->Identify Quantify Quantify (UV/MS Area %) Identify->Quantify Report Generate Stability Report Quantify->Report Pathway Elucidate Degradation Pathway Report->Pathway

Caption: Workflow for analyzing degradation products.

Troubleshooting_Logic Troubleshooting: Unexpected HPLC Peak Start Unexpected Peak Observed in HPLC CheckPolarity Is Peak More Polar (Shorter RT)? Start->CheckPolarity CheckMS Check Mass Spec Data CheckPolarity->CheckMS Yes Result_Unknown Conclusion: Unknown Impurity (Further Investigation Needed) CheckPolarity->Result_Unknown No MassMatch Mass Match Alpha-Linolenic Acid? CheckMS->MassMatch OxidationCheck Mass Match Known Oxidation Products? MassMatch->OxidationCheck No Result_Hydrolysis Conclusion: Probable Hydrolysis Product MassMatch->Result_Hydrolysis Yes Result_Oxidation Conclusion: Probable Oxidation Product OxidationCheck->Result_Oxidation Yes OxidationCheck->Result_Unknown No

Caption: Decision tree for identifying an unknown HPLC peak.

References

Technical Support Center: Alpha-Linolenyl Methane Sulfonate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alpha-linolenyl methane (B114726) sulfonate (ALMS) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts and ensure accurate, reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is alpha-linolenyl methane sulfonate (ALMS) and why is its accurate quantification important?

Q2: What are the most common analytical techniques for ALMS assays?

The most common analytical techniques for ALMS and related compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The choice of method depends on the sample matrix, required sensitivity, and the specific information needed (e.g., quantification, identification of degradation products).

Q3: What are the primary sources of artifacts in ALMS assays?

Artifacts in ALMS assays can arise from several sources, including:

  • Sample Preparation: Incomplete extraction, oxidation of the polyunsaturated fatty acid chain, and unintended hydrolysis of the methane sulfonate ester.[3][4]

  • Chemical Instability: ALMS can be susceptible to hydrolysis, especially under non-neutral pH conditions.[5][6][7][8] The polyunsaturated alpha-linolenyl chain is also prone to oxidation.[4]

  • Analytical Method: Co-elution with interfering compounds, ion suppression in mass spectrometry, and improper derivatization.[9][10]

Troubleshooting Guides

Issue 1: Low or No Recovery of ALMS

Symptoms:

  • The peak corresponding to ALMS is significantly smaller than expected or absent in the chromatogram.

  • High variability between replicate samples.

Possible Causes and Solutions:

CauseSolution
Incomplete Extraction Optimize the extraction solvent and procedure. For lipids, methods like Folch or Bligh-Dyer extraction are common starting points.[11] Ensure thorough homogenization of the sample.
Hydrolysis of the Methane Sulfonate Ester Maintain a neutral pH during sample preparation and storage.[5][6] Avoid prolonged exposure to acidic or basic conditions. If the sample matrix is inherently acidic or basic, consider neutralization steps.
Adsorption to Surfaces Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte.[12]
Degradation during Sample Storage Store samples at -80°C and protect from light to prevent oxidative degradation and hydrolysis.[4] Analyze samples as quickly as possible after preparation.
Issue 2: Presence of Unexpected Peaks in the Chromatogram

Symptoms:

  • Multiple unknown peaks appear in the chromatogram, potentially interfering with the ALMS peak.

  • Baseline noise is high.

Possible Causes and Solutions:

CauseSolution
Oxidation of the Alpha-Linolenyl Chain Add an antioxidant like butylated hydroxytoluene (BHT) during sample extraction and storage.[4] Handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Hydrolysis Products The presence of a peak corresponding to alpha-linolenic acid (ALA) may indicate hydrolysis of the methane sulfonate ester. Confirm the identity of this peak using a pure ALA standard. If hydrolysis is confirmed, refer to the solutions for Issue 1.
Contaminants from Solvents or Reagents Use high-purity solvents and reagents. Run a blank sample (containing only the solvents and reagents) to identify any contaminant peaks.
Matrix Effects In complex matrices like plasma or tissue homogenates, other lipids and small molecules can interfere.[13][14] Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction.
Issue 3: Poor Peak Shape and Resolution in HPLC

Symptoms:

  • The ALMS peak is broad, tailing, or fronting.

  • The ALMS peak is not well-separated from other peaks.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., the ratio of organic solvent to water/buffer) and pH. For reverse-phase HPLC, a gradient elution may be necessary to achieve good separation.[2]
Column Overload Reduce the amount of sample injected onto the column.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase.

Experimental Protocols

Protocol 1: Quantification of ALMS using LC-MS/MS

This protocol provides a general framework for the quantification of ALMS in a biological matrix. Optimization will be required for specific sample types and instrumentation.

  • Sample Preparation and Extraction:

    • To 100 µL of sample (e.g., plasma), add an internal standard (e.g., a deuterated analog of ALMS).

    • Add 10 µL of an antioxidant solution (e.g., 0.2% BHT in methanol).

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., methyl-tert-butyl ether).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate ALMS from other components.

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the [M+H]+ or [M+Na]+ adduct of ALMS, and the product ion would be a characteristic fragment (e.g., corresponding to the loss of the methanesulfonate (B1217627) group).

Protocol 2: Stability Indicating Assay for ALMS

This protocol is designed to assess the stability of ALMS under various stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate ALMS solution in 0.1 M HCl at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: Incubate ALMS solution in 0.1 M NaOH at a specified temperature (e.g., 60°C).[7][8]

    • Oxidative Degradation: Treat ALMS solution with a dilute solution of hydrogen peroxide.

    • Thermal Degradation: Store ALMS solution at an elevated temperature.

    • Photodegradation: Expose ALMS solution to UV light.

  • Sample Analysis:

    • At various time points, take aliquots of the stressed samples.

    • Neutralize the acidic and basic samples.

    • Analyze the samples using a validated stability-indicating method, such as the LC-MS/MS method described above, to quantify the remaining ALMS and any degradation products.[15][16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard & Antioxidant Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the quantification of ALMS.

troubleshooting_logic Start Poor Assay Result (e.g., Low Recovery) CheckExtraction Review Sample Extraction Protocol Start->CheckExtraction CheckStability Investigate Analyte Stability (Hydrolysis/ Oxidation) CheckExtraction->CheckStability Extraction OK Sol_Extraction Optimize Solvents, Use SPE CheckExtraction->Sol_Extraction Extraction Inefficient CheckLCMS Evaluate LC-MS Parameters CheckStability->CheckLCMS Stability OK Sol_Stability Control pH, Add Antioxidants, Proper Storage CheckStability->Sol_Stability Degradation Detected Sol_LCMS Optimize Mobile Phase, Check Column, Address Matrix Effects CheckLCMS->Sol_LCMS Parameters Suboptimal End Accurate Result Sol_Extraction->End Sol_Stability->End Sol_LCMS->End

References

Technical Support Center: Alpha-Linolenyl Methane Sulfonate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of alpha-linolenyl methane (B114726) sulfonate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is alpha-linolenyl methane sulfonate?

Alpha-linolenyl methane sulfonate is a derivative of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. In this molecule, the hydroxyl group of the corresponding alcohol (linolenyl alcohol) has been converted to a methane sulfonate (mesylate) ester. This modification can alter the compound's chemical properties, making it a target of interest in various research fields.

Q2: What is the most common analytical method for quantifying alpha-linolenyl methane sulfonate?

Liquid chromatography-mass spectrometry (LC-MS) is a highly suitable method for the quantification of alpha-linolenyl methane sulfonate. This technique offers the sensitivity and selectivity required to measure the analyte in complex biological matrices. Gas chromatography (GC) may also be used, but would likely require derivatization.

Q3: Why is derivatization sometimes required for fatty acid analysis?

Derivatization is a chemical modification of an analyte to enhance its analytical properties. For fatty acids, derivatization is often employed to improve volatility for GC analysis or to enhance ionization efficiency for LC-MS, leading to increased sensitivity.[1][2] While some methods allow for the analysis of underivatized fatty acids, derivatization can be a useful tool to overcome analytical challenges.[1][3]

Q4: What are the critical storage conditions for alpha-linolenyl methane sulfonate standards and samples?

Alpha-linolenyl methane sulfonate should be stored in a freezer, protected from light and air to prevent degradation, particularly oxidation of the polyunsaturated fatty acid chain.[4][5] It is recommended to store it under an inert gas.

Section 2: Troubleshooting Guides

Sample Preparation
Issue Possible Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent system. A common method for lipids is a two-phase liquid-liquid extraction using chloroform/methanol (B129727)/water or methyl tert-butyl ether (MTBE)/methanol/water.[6][7] Ensure proper homogenization and vortexing.
Analyte degradation during sample preparation.Keep samples on ice throughout the extraction process. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of the unsaturated fatty acid chain.
Poor solubility of the analyte in the final solvent.Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase of your LC method. This is typically a high-organic solvent mixture for reversed-phase chromatography.
High Signal Variability between Replicates Inconsistent sample homogenization.Ensure a consistent and thorough homogenization or vortexing step for all samples.
Pipetting errors.Calibrate pipettes regularly. Use positive displacement pipettes for viscous organic solvents.
Presence of particulates in the final extract.Centrifuge the final extract and transfer the supernatant to a new vial, or filter through a 0.22 µm syringe filter compatible with your solvent.[8]
Liquid Chromatography

| Issue | Possible Cause | Recommended Solution | | :--- | :--- | Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample. Ensure the injection volume and concentration are within the linear range of the column. | | | Incompatible injection solvent. | The injection solvent should be weaker than the mobile phase to ensure proper peak focusing on the column. If possible, dissolve the sample in the initial mobile phase. | | | Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase, such as a low concentration of a different acid or base, depending on the nature of the interaction. | | Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a multi-solvent system. | | | Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | | | Column degradation. | Use a guard column to protect the analytical column. If performance continues to degrade, replace the column. | | Co-elution with Interfering Compounds | Inadequate chromatographic separation. | Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different stationary phases (e.g., C18, C8) to alter selectivity.[7] |

Mass Spectrometry
Issue Possible Cause Recommended Solution
Low Signal Intensity Poor ionization efficiency.Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature. Test both positive and negative ionization modes; while fatty acids often ionize well in negative mode, the sulfonate group may alter this behavior.[3]
Ion suppression from co-eluting matrix components.Improve chromatographic separation to remove interfering compounds from the analyte peak. Dilute the sample to reduce the concentration of matrix components.[6]
Incorrect precursor/product ion selection for MRM.Infuse a standard solution of alpha-linolenyl methane sulfonate to determine the optimal precursor and product ions for multiple reaction monitoring (MRM).
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives.[9] Flush the LC system thoroughly. The use of a delay column can help separate contaminants originating from the mobile phase.[10]
Matrix effects.Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds.

Section 3: Experimental Protocols

Protocol: Lipid Extraction from Plasma
  • Preparation : Thaw plasma samples on ice. Prepare an extraction solvent mixture of methyl tert-butyl ether (MTBE) and methanol (MeOH) in a 10:3 ratio.

  • Internal Standard : Spike the plasma sample with an appropriate internal standard (e.g., a deuterated analog of alpha-linolenyl methane sulfonate).

  • Extraction : Add 1 mL of the MTBE/MeOH mixture to 200 µL of plasma. Vortex vigorously for 1 minute.

  • Phase Separation : Add 250 µL of water to induce phase separation. Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes.

  • Collection : Carefully collect the upper organic layer, which contains the lipids, and transfer it to a clean tube.

  • Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol: LC-MS/MS Quantification
  • LC System : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient :

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • MS System : Triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), tested in both positive and negative modes.

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions : To be determined by infusing a pure standard of alpha-linolenyl methane sulfonate.

Section 4: Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (e.g., MTBE/MeOH) sample->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for alpha-linolenyl methane sulfonate quantification.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Poor Signal-to-Noise Ratio ion_suppression Ion Suppression issue->ion_suppression low_concentration Low Analyte Concentration issue->low_concentration poor_ionization Poor Ionization issue->poor_ionization high_background High Background Noise issue->high_background improve_chroma Improve Chromatography ion_suppression->improve_chroma sample_cleanup Enhance Sample Cleanup ion_suppression->sample_cleanup concentrate_sample Concentrate Sample low_concentration->concentrate_sample optimize_source Optimize MS Source poor_ionization->optimize_source high_background->sample_cleanup use_clean_solvents Use High-Purity Solvents high_background->use_clean_solvents

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Technical Support Center: Enhancing the Bioavailability of Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited publicly available scientific literature specifically detailing the bioavailability and metabolism of alpha-linolenyl methane (B114726) sulfonate. The information provided herein is extrapolated from research on alpha-linolenic acid (ALA), other lipid-based drug delivery systems, and general principles of pharmacology. The experimental protocols and troubleshooting guides are presented as hypothetical scenarios for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is alpha-linolenyl methane sulfonate and how does it differ from alpha-linolenic acid (ALA)?

Alpha-linolenyl methane sulfonate is a derivative of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. In this compound, the carboxyl group of ALA has been modified to a methane sulfonate ester. This chemical modification can alter the physicochemical properties of the parent molecule, potentially influencing its stability, solubility, and interaction with biological systems. The conversion to a methane sulfonate may be intended to create a pro-drug or to modify its pharmacokinetic profile.

Q2: What are the primary challenges in achieving adequate bioavailability of alpha-linolenyl methane sulfonate?

Based on the properties of its parent molecule, ALA, alpha-linolenyl methane sulfonate is expected to be a lipophilic compound with poor water solubility. The primary challenges to its oral bioavailability likely include:

  • Low aqueous solubility: Limiting its dissolution in the gastrointestinal fluids.

  • Susceptibility to degradation: Potential hydrolysis of the sulfonate ester in the acidic environment of the stomach or enzymatic degradation in the intestine.

  • First-pass metabolism: Significant metabolism in the liver before reaching systemic circulation.

Q3: What are the general strategies to enhance the bioavailability of lipophilic compounds like alpha-linolenyl methane sulfonate?

Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble compounds:

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound with lipids, surfactants, and co-solvents can improve its solubilization and absorption.[1][2][3][4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1]

  • Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These are particulate carriers that can encapsulate the drug, protect it from degradation, and facilitate its transport across the intestinal barrier.[5]

Troubleshooting Guides

Issue 1: Poor in vitro dissolution of the formulated alpha-linolenyl methane sulfonate.
Potential Cause Troubleshooting Step
Inadequate solubilization in the formulation.Screen a wider range of lipid excipients (oils, surfactants, co-solvents) to identify a system with higher solubilizing capacity for the compound.[1][3]
Precipitation of the compound upon dispersion in aqueous media.Optimize the surfactant-to-oil ratio to ensure the formation of stable micelles or emulsions that can maintain the drug in a solubilized state.[6]
Incorrect choice of dissolution medium.Utilize biorelevant dissolution media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) that mimic the conditions of the gastrointestinal tract more closely.
Issue 2: High variability in in vivo pharmacokinetic data.
Potential Cause Troubleshooting Step
Food effect.Conduct studies in both fasted and fed states to assess the impact of food on the absorption of the formulation. Lipid-based formulations can exhibit significant food effects.
Formulation instability in vivo.Evaluate the stability of the formulation in the presence of digestive enzymes (e.g., lipase) using in vitro lipolysis models.[7][8][9]
Interspecies variability.Recognize that pharmacokinetic parameters can differ significantly between animal models and humans. Consider the physiological differences when extrapolating data.
Issue 3: Low oral bioavailability despite improved in vitro dissolution.
Potential Cause Troubleshooting Step
Extensive first-pass metabolism.Investigate the metabolic profile of the compound. Strategies to bypass the liver, such as promoting lymphatic transport through the use of long-chain fatty acids in the formulation, may be beneficial.[2]
P-glycoprotein (P-gp) efflux.Determine if alpha-linolenyl methane sulfonate is a substrate for efflux transporters like P-gp. If so, consider co-administration with a P-gp inhibitor in preclinical studies.
Chemical or enzymatic degradation in the gut.Assess the stability of the methane sulfonate ester bond in simulated gastrointestinal fluids. Encapsulation in lipid nanoparticles may offer protection.

Experimental Protocols

Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation to enhance the solubility and dissolution of alpha-linolenyl methane sulfonate.

Methodology:

  • Excipient Screening:

    • Determine the solubility of alpha-linolenyl methane sulfonate in various oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., polysorbates, sorbitan (B8754009) esters), and co-solvents (e.g., polyethylene (B3416737) glycol, ethanol).[1][3]

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation:

    • Prepare formulations by accurately weighing and vortexing the components until a clear, isotropic mixture is formed.

    • Incorporate alpha-linolenyl methane sulfonate into the optimized formulation.

  • Characterization:

    • Assess the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.

    • Measure the droplet size, polydispersity index, and zeta potential of the resulting emulsion using dynamic light scattering.

Protocol 2: In Vitro Lipolysis Testing

Objective: To evaluate the behavior of the formulated alpha-linolenyl methane sulfonate under simulated intestinal conditions.

Methodology:

  • Lipolysis Setup:

    • Use a pH-stat apparatus to maintain a constant pH during the digestion process.[9]

  • Digestion Medium:

    • Prepare a simulated intestinal fluid containing bile salts and phospholipids.

  • Procedure:

    • Introduce the SEDDS formulation containing alpha-linolenyl methane sulfonate into the digestion medium.

    • Initiate lipolysis by adding a lipase (B570770) solution.

    • Monitor the rate of fatty acid release by titrating with a sodium hydroxide (B78521) solution.

  • Analysis:

    • At various time points, sample the aqueous phase and quantify the amount of solubilized alpha-linolenyl methane sulfonate using a validated analytical method (e.g., HPLC-MS).[10][11][12]

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the oral bioavailability of the formulated alpha-linolenyl methane sulfonate.

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats.

  • Dosing:

    • Administer the formulation orally via gavage. Include a control group receiving an unformulated suspension of the compound.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Sample Analysis:

    • Extract alpha-linolenyl methane sulfonate from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • Determine the relative bioavailability of the formulated product compared to the control suspension.

Data Presentation

Table 1: Hypothetical Solubility of Alpha-Linolenyl Methane Sulfonate in Various Excipients

Excipient TypeExcipient NameSolubility (mg/mL)
OilMedium-Chain Triglycerides50.2 ± 3.5
Long-Chain Triglycerides75.8 ± 4.1
SurfactantPolysorbate 80120.5 ± 6.3
Sorbitan Monooleate45.1 ± 2.9
Co-solventPolyethylene Glycol 40098.7 ± 5.7
Ethanol150.3 ± 8.2

Table 2: Hypothetical Pharmacokinetic Parameters of Alpha-Linolenyl Methane Sulfonate Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Relative Bioavailability (%)
Suspension55 ± 124450 ± 98100
SEDDS210 ± 4521890 ± 350420
NLC180 ± 382.51620 ± 310360

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies excipient_screening Excipient Screening phase_diagram Ternary Phase Diagram excipient_screening->phase_diagram formulation_prep Formulation Preparation phase_diagram->formulation_prep dissolution Dissolution Testing formulation_prep->dissolution lipolysis Lipolysis Assay dissolution->lipolysis pk_study Pharmacokinetic Study lipolysis->pk_study data_analysis Data Analysis pk_study->data_analysis

Caption: Experimental workflow for enhancing bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation formulation Lipid Formulation (ALMS) digestion Digestion by Lipase formulation->digestion micelles Mixed Micelles (Solubilized ALMS) digestion->micelles absorption Passive Diffusion micelles->absorption chylomicrons Chylomicron Assembly absorption->chylomicrons lymphatics Lymphatic System chylomicrons->lymphatics systemic Systemic Circulation lymphatics->systemic

References

dealing with impurities in alpha linolenyl methane sulfonate samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alpha-linolenyl methane (B114726) sulfonate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions encountered during experiments with alpha-linolenyl methane sulfonate samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in alpha-linolenyl methane sulfonate samples?

A1: Common impurities can be broadly categorized as:

  • Synthesis-Related Impurities: These include residual starting materials, reagents, and solvents from the synthesis process. For instance, if methanesulfonic acid is used with alcohol solvents like methanol (B129727) or ethanol, there's a potential for the formation of genotoxic alkyl mesylates such as methyl methanesulfonate (B1217627) (MMS) or ethyl methanesulfonate (EMS).[1][2][3][4][5] Unreacted alpha-linolenol and methanesulfonyl chloride (if used in the synthesis) could also be present.

  • Degradation Products: Alpha-linolenyl methane sulfonate is susceptible to oxidation due to its three double bonds. Oxidative degradation can lead to the formation of hydroperoxides, aldehydes, and other oxygenated species.[6] Hydrolysis of the methanesulfonate ester group can revert the compound to alpha-linolenol.

  • Isomeric Impurities: Samples may contain geometric (cis/trans) isomers of the alpha-linolenic backbone, which can be difficult to separate.[7][8]

Q2: How should I store my alpha-linolenyl methane sulfonate samples to ensure stability?

A2: To minimize degradation, samples should be stored in a freezer, typically at -20°C.[9][10] It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) and to protect them from light, as the polyunsaturated fatty acid chain is prone to oxidation.

Q3: What are the recommended analytical techniques for purity assessment?

A3: The most common and effective techniques for analyzing the purity of alpha-linolenyl methane sulfonate and identifying impurities are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. For analysis, the alpha-linolenyl methane sulfonate is typically transesterified to its more volatile fatty acid methyl ester (FAME).[7][11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing the non-volatile alpha-linolenyl methane sulfonate directly. Derivatization to UV-absorbing or fluorescent esters (e.g., phenacyl or naphthacyl esters) can enhance sensitivity.[13][14][15][16] Reversed-phase HPLC is commonly used to separate fatty acids based on chain length and degree of unsaturation.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR can provide detailed structural information and are useful for quantifying the fatty acid profile, including the ratio of oleic, linoleic, and linolenic acids, without derivatization.[6][17][18][19][20]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of an alpha-linolenyl methane sulfonate sample shows extra peaks that are not the main compound.

Potential Cause Troubleshooting Steps
Sample Degradation (Oxidation) 1. Prepare fresh samples for analysis. 2. Ensure proper storage conditions (frozen, under inert gas, protected from light). 3. Consider adding an antioxidant like BHT to the sample solvent.
Synthesis-Related Impurities 1. Review the synthesis protocol to identify potential side products or unreacted starting materials. 2. Use a mass spectrometer (LC-MS) to identify the molecular weights of the impurity peaks.[21] 3. If genotoxic alkyl mesylates are suspected, use a validated GC-MS or LC-MS method for their detection at trace levels.[21][22]
Contamination from Solvents or Vials 1. Run a blank injection with just the mobile phase and sample solvent to check for system contamination. 2. Use high-purity HPLC-grade solvents. 3. Ensure vials and caps (B75204) are clean and free of contaminants.
Issue 2: Poor Resolution in GC-MS Analysis of FAMEs

Symptom: The gas chromatogram of the fatty acid methyl esters (FAMEs) derived from your sample shows broad peaks or co-elution of different fatty acids.

Potential Cause Troubleshooting Steps
Incomplete Derivatization 1. Optimize the transesterification reaction conditions (e.g., reaction time, temperature, catalyst concentration).[13] 2. Ensure the sample is dry, as water can interfere with the reaction.
Inappropriate GC Column 1. Use a highly polar capillary column (e.g., a wax or cyano-based column) specifically designed for FAME analysis to achieve good separation of positional and geometric isomers.[7][23]
Suboptimal GC Conditions 1. Optimize the temperature program of the GC oven to improve separation. 2. Adjust the carrier gas flow rate.
Issue 3: Inconsistent Quantitative Results from 1H-NMR

Symptom: The quantification of the fatty acid profile using 1H-NMR gives variable results between samples that should be identical.

Potential Cause Troubleshooting Steps
Poor Sample Preparation 1. Ensure accurate weighing of the sample and addition of a precise volume of deuterated solvent.[6] 2. Use a high-quality deuterated solvent.
Incorrect Integration of Peaks 1. Carefully define the integration regions for the characteristic protons (e.g., terminal methyl, bis-allylic, and allylic protons) to accurately determine the amounts of different unsaturated fatty acids.[17][18] 2. Ensure proper phasing and baseline correction of the spectrum.
Instrument Instability 1. Allow the NMR spectrometer to stabilize before acquiring data. 2. Use a sufficient number of scans and an appropriate relaxation delay to ensure accurate signal integration.[6]

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol outlines a general method for analyzing the purity of alpha-linolenyl methane sulfonate using reversed-phase HPLC.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the alpha-linolenyl methane sulfonate sample.

    • Dissolve the sample in 10 mL of acetonitrile (B52724) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution as needed to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B). A typical gradient might be:

      • Start with 70% A / 30% B.

      • Linearly increase to 100% A over 20 minutes.

      • Hold at 100% A for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 205 nm (as fatty acid esters have low UV absorbance at higher wavelengths).[15]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Purification by Column Chromatography

This protocol describes a method for purifying alpha-linolenyl methane sulfonate from less polar impurities.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent like hexane (B92381).

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude alpha-linolenyl methane sulfonate sample in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297) in a stepwise or gradient fashion.

    • Collect fractions of the eluent.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified alpha-linolenyl methane sulfonate.

Visualizations

experimental_workflow cluster_analysis Purity Analysis cluster_purification Purification sample Alpha-Linolenyl Methane Sulfonate Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis (as FAMEs) sample->gcms nmr NMR Analysis sample->nmr data Purity & Impurity Profile hplc->data gcms->data nmr->data crude Crude Sample data->crude If purity is low column Column Chromatography crude->column fractions Collect & Analyze Fractions column->fractions pure Pure Product fractions->pure

Caption: Workflow for analysis and purification of samples.

troubleshooting_pathway start Unexpected HPLC Peak? check_blank Run Blank Injection start->check_blank check_storage Review Sample Storage & Age start->check_storage lcms_id Identify with LC-MS start->lcms_id contaminant Source is System/Solvent check_blank->contaminant Peak in Blank degradation Product Degradation check_storage->degradation Improper Storage synthesis_impurity Synthesis-Related Impurity lcms_id->synthesis_impurity Matches Known Impurity

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Optimization of Alpha-Linolenyl Methane Sulfonate Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of alpha-linolenyl methane (B114726) sulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of alpha-linolenyl methane sulfonate?

Alpha-linolenyl methane sulfonate is synthesized from alpha-linolenyl alcohol via a mesylation reaction. This involves reacting the alcohol with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base. The mesylate group (-OMs) is an excellent leaving group, making the product a useful intermediate for nucleophilic substitution reactions.[1][2]

Q2: What are the typical reagents and solvents used for this reaction?

Commonly, methanesulfonyl chloride (MsCl) is used as the mesylating agent, with a base such as triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct.[3][4] Dichloromethane (DCM) is a frequently used solvent.[3][5] To avoid the formation of alkyl chloride as a side product, methanesulfonic anhydride can be used instead of MsCl.[4]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.

Q4: What is the expected stereochemical outcome of the reaction?

The mesylation of an alcohol proceeds with the retention of stereochemistry at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction.[1] However, subsequent nucleophilic substitution reactions involving the mesylate as a leaving group will typically proceed with an inversion of configuration via an SN2 mechanism.[3]

Q5: How should I store the final product, alpha-linolenyl methane sulfonate?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of water: Mesylating agents are sensitive to moisture.1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents.
2. Degraded reagents: Methanesulfonyl chloride can degrade over time.2. Use freshly opened or distilled methanesulfonyl chloride.
3. Incomplete reaction: Insufficient reaction time or temperature.3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at 0°C, allow it to warm to room temperature.[3]
4. Loss during workup: The product may be lost during aqueous extraction if not handled carefully.4. Ensure proper phase separation during extraction. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Formation of Side Products (e.g., Alkyl Chloride) 1. Reaction with chloride ions: The chloride ion displaced from methanesulfonyl chloride can act as a nucleophile.[4]1. Use methanesulfonic anhydride instead of methanesulfonyl chloride to eliminate the source of chloride ions.[4]
2. Unstable mesylate: The product may be unstable under the reaction conditions.2. Keep the reaction temperature low (0°C to -10°C) and minimize the reaction time once the starting material is consumed.
Difficulty in Product Purification 1. Presence of unreacted starting material or reagents. 1. Ensure the reaction goes to completion. During workup, wash the organic layer with cold dilute HCl to remove the base (e.g., triethylamine) and with saturated sodium bicarbonate to remove any acidic impurities.[8]
2. Oily product that is difficult to handle. 2. For long-chain unsaturated mesylates like oleyl mesylate, crystallization from a solvent like ethanol (B145695) at low temperatures (-20°C) can yield a pure, solid product.[8] Column chromatography on silica (B1680970) gel can also be employed.[5]
Inconsistent Results 1. Variability in reagent quality. 1. Use high-purity, anhydrous reagents and solvents for each experiment.
2. Inaccurate measurement of reagents. 2. Carefully measure the molar equivalents of the alcohol, base, and mesylating agent.

Optimization of Reaction Conditions

Optimizing the reaction conditions is crucial for maximizing the yield and purity of alpha-linolenyl methane sulfonate. Below is a table summarizing key parameters and their potential impact, based on general principles of mesylation and a high-yielding protocol for the similar oleyl mesylate.[8]

Parameter Range/Options Effect on Yield and Purity Recommendation
Mesylating Agent Methanesulfonyl Chloride (MsCl) vs. Methanesulfonic Anhydride ((MeSO₂)₂O)MsCl is common but can lead to alkyl chloride formation.[4] (MeSO₂)₂O avoids this side product.[4]For highest purity, (MeSO₂)₂O is preferred. For cost-effectiveness, MsCl can be used with careful control of reaction conditions.
Stoichiometry (Base:Alcohol) 1.1:1 to 2.0:1A slight excess of the base is needed to neutralize the generated acid. A large excess is generally not necessary and can complicate purification.A 1.5-fold excess of base (e.g., triethylamine) is a good starting point.[3]
Stoichiometry (Mesylating Agent:Alcohol) 1.05:1 to 1.5:1A slight excess of the mesylating agent ensures complete conversion of the alcohol. A large excess can lead to side reactions and purification issues.A 1.1 to 1.2-fold excess of methanesulfonyl chloride is typically sufficient.[3]
Base Triethylamine (TEA), Pyridine, Diisopropylethylamine (DIPEA)The choice of base can influence the reaction rate. TEA and pyridine are commonly used.[3]Triethylamine is a common and effective choice.
Solvent Dichloromethane (DCM), Toluene, Chloroform (B151607)DCM is a standard solvent for this reaction.[3] Chloroform has also been used successfully.[8]Dry DCM is a reliable choice.
Temperature -10°C to Room TemperatureThe reaction is typically started at a low temperature (0°C) to control the exothermic reaction and minimize side reactions. It can then be allowed to warm to room temperature to ensure completion.[3][8]Start the addition of the mesylating agent at 0°C and then stir at room temperature.
Reaction Time 30 minutes to several hoursThe reaction time depends on the substrate and temperature. It should be monitored by TLC.A typical reaction time is around 4 hours, but should be confirmed by TLC analysis.[3][8]

Experimental Protocols

Detailed Methodology for the Mesylation of a Long-Chain Unsaturated Fatty Alcohol (Adapted from Oleyl Alcohol Mesylation)

This protocol is adapted from a high-yield synthesis of oleyl mesylate and can be used as a starting point for the synthesis of alpha-linolenyl methane sulfonate.[8]

Materials:

  • Alpha-linolenyl alcohol

  • Dry pyridine

  • Freshly distilled, dry chloroform (or dichloromethane)

  • Methanesulfonyl chloride

  • Diethyl ether

  • 0.5 N HCl (cold)

  • 0.5 N Sodium bicarbonate (cold)

  • Anhydrous sodium sulfate

  • Absolute ethanol

Procedure:

  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), dissolve alpha-linolenyl alcohol (1 equivalent) in dry pyridine (approximately 1.5 equivalents) and dry chloroform (to achieve a concentration of about 0.1-0.2 M).

  • Cool the solution in an ice bath.

  • Dissolve methanesulfonyl chloride (1.5 equivalents) in dry chloroform.

  • Add the methanesulfonyl chloride solution dropwise to the alcohol solution over one hour while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 4 hours at room temperature.

  • Monitor the reaction by TLC to confirm the consumption of the starting alcohol.

  • Once the reaction is complete, add ice-cold water and diethyl ether to the reaction mixture.

  • Transfer the mixture to a separatory funnel. Wash the organic layer twice with cold 0.5 N HCl, followed by a wash with cold 0.5 N sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • For purification, dissolve the crude product in a minimal amount of absolute ethanol and crystallize at -20°C.

  • Isolate the pure crystals by filtration. A yield of around 90% can be expected based on the oleyl mesylate synthesis.[8]

Characterization of Alpha-Linolenyl Methane Sulfonate

The structure and purity of the synthesized alpha-linolenyl methane sulfonate can be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the methyl group from the mesylate, the disappearance of the alcohol proton, and the characteristic peaks of the alpha-linolenyl chain.[9][10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch of the alcohol and the appearance of strong S=O stretching bands characteristic of a sulfonate ester (typically around 1350 cm⁻¹ and 1175 cm⁻¹).[9][10][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the product and identify any volatile impurities or side products.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for assessing the purity of the final product and for purification if crystallization is not effective.[9][16][17]

Visualizations

Experimental Workflow for the Synthesis of Alpha-Linolenyl Methane Sulfonate

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis dissolve Dissolve alpha-linolenyl alcohol and pyridine in dry chloroform cool Cool solution to 0°C dissolve->cool add_mscl Add MsCl solution dropwise cool->add_mscl react Stir at room temperature add_mscl->react quench Quench with water and ether react->quench wash_acid Wash with cold dilute HCl quench->wash_acid wash_base Wash with cold NaHCO₃ wash_acid->wash_base dry Dry over Na₂SO₄ and concentrate wash_base->dry purify Crystallize from ethanol at -20°C dry->purify characterize Characterize by NMR, IR, GC-MS, HPLC purify->characterize

Caption: Workflow for the synthesis and purification of alpha-linolenyl methane sulfonate.

Logical Relationship of Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield cause1 Presence of Water low_yield->cause1 cause2 Degraded Reagents low_yield->cause2 cause3 Incomplete Reaction low_yield->cause3 cause4 Loss During Workup low_yield->cause4 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Use Fresh Reagents cause2->solution2 solution3 Monitor by TLC, Adjust Temp/Time cause3->solution3 solution4 Careful Extraction Technique cause4->solution4

Caption: Troubleshooting guide for addressing low reaction yield.

Alpha-Linolenic Acid Metabolic Pathway

ala_pathway ALA Alpha-Linolenic Acid (ALA) SDA Stearidonic Acid (SDA) ALA->SDA Δ6-desaturase Jasmonates Jasmonates ALA->Jasmonates Lipoxygenase (LOX) / Allene Oxide Synthase (AOS) ETA Eicosatetraenoic Acid (ETA) SDA->ETA Elongase EPA Eicosapentaenoic Acid (EPA) ETA->EPA Δ5-desaturase DPA Docosapentaenoic Acid (DPA) EPA->DPA Elongase DHA Docosahexaenoic Acid (DHA) DPA->DHA Δ4-desaturase

Caption: Simplified metabolic pathway of alpha-linolenic acid.

References

troubleshooting inconsistent results with alpha linolenyl methane sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with alpha-linolenyl methane (B114726) sulfonate.

Troubleshooting Guide

Users may encounter inconsistent results during experiments with alpha-linolenyl methane sulfonate. This guide addresses specific issues in a question-and-answer format.

Q1: I'm observing variable cell viability results after treatment with alpha-linolenyl methane sulfonate. What could be the cause?

A1: Inconsistent cell viability can stem from several factors:

  • Compound Stability: Alpha-linolenyl methane sulfonate may be unstable under certain conditions. Ensure the compound is stored correctly, typically at -20°C, and protected from light and moisture.[1] Prepare fresh solutions for each experiment. The product is chemically stable under standard ambient conditions (room temperature); however, strong heating should be avoided.

  • Solubility Issues: Like other α-sulfo fatty methyl esters, this compound may have poor water solubility, leading to precipitation or aggregation in your cell culture media.[2] This can result in inconsistent concentrations being delivered to the cells. Consider using a low percentage of a carrier solvent like DMSO and ensure the final concentration in your media is below the solubility limit.

  • Potential Cytotoxicity: Methane sulfonates can act as DNA alkylating agents, which can be cytotoxic.[3] The observed variability might be due to differences in cell density, cell cycle phase, or metabolic activity, which can influence susceptibility to DNA damage.

  • pH shifts: Ensure the pH of your stock solutions and final dilutions in media are consistent, as pH can affect both the stability of the compound and the cellular environment.[3]

Q2: My compound seems to be precipitating out of solution during the experiment. How can I improve its solubility?

A2: To improve solubility and prevent precipitation:

  • Optimize Solvent: While preparing stock solutions, ensure the compound is fully dissolved before further dilution.

  • Sonication: Gentle sonication of the stock solution before dilution can help break up any aggregates.

  • Carrier Proteins: For in vitro experiments, consider pre-incubating the compound with a carrier protein like fatty acid-free bovine serum albumin (BSA). This can help maintain its solubility and facilitate its uptake by cells.

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help with solubility.

Q3: I am not observing the expected biological activity. What should I check?

A3: A lack of expected activity could be due to:

  • Compound Degradation: As mentioned, ensure proper storage and handling to prevent degradation.[1][4] Violent reactions are possible with strong oxidizing agents, strong acids, and bases.

  • Incorrect Dosage: The effective concentration might be different from what is predicted. Perform a dose-response curve to determine the optimal concentration for your experimental system.

  • Cell Line Specificity: The biological effects of alpha-linolenic acid and its derivatives can be cell-type specific. The expression levels of relevant receptors or metabolic enzymes can vary between cell lines.

  • Interaction with Media Components: Components in your cell culture media, such as serum proteins, could be binding to the compound and reducing its bioavailability.

Frequently Asked Questions (FAQs)

What is alpha-linolenyl methane sulfonate?

Alpha-linolenyl methane sulfonate is a derivative of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. It is an ester of alpha-linolenic acid with methanesulfonic acid. This modification may alter the compound's physical, chemical, and biological properties compared to the parent fatty acid.

How should I store and handle alpha-linolenyl methane sulfonate?

It is recommended to store the compound at -20°C.[1] For handling, it is advisable to wear protective gloves, clothing, and eye protection. Work under a chemical hood and avoid generating aerosols or vapors.

What are the potential safety hazards?

Some alkyl methane sulfonates are considered to be DNA-reactive genotoxins and potential carcinogens.[3] Therefore, appropriate safety precautions should be taken during handling. It is important to consult the safety data sheet (SDS) for specific handling and disposal instructions.

What are the expected biological activities of this compound?

The biological activities are likely related to the parent molecule, alpha-linolenic acid. ALA is known to be involved in various signaling pathways and has anti-inflammatory properties.[5] It can influence the composition of cell membranes and modulate the activity of transcription factors like NF-κB and PPARs.[5][6] The addition of the methane sulfonate group may alter its activity, potency, and cellular uptake.

Data Presentation

To systematically troubleshoot inconsistent results, it is helpful to maintain a detailed record of experimental parameters. The table below provides a template for this purpose.

Parameter Experiment 1 (Unexpected Result) Experiment 2 (Control/Modified) Experiment 3 (Further Modification)
Date
Cell Line & Passage No.
Compound Lot No.
Stock Solution Conc. & Solvent
Final Compound Conc.
Incubation Time
Assay Type
Observed Result
Notes/Modifications

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of alpha-linolenyl methane sulfonate.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of alpha-linolenyl methane sulfonate in an appropriate solvent (e.g., DMSO). Make serial dilutions in cell culture media to achieve the desired final concentrations.

  • Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of the compound. Include a vehicle control (media with solvent only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

Signaling Pathways

Alpha-linolenic acid, the parent molecule of alpha-linolenyl methane sulfonate, is known to modulate several key signaling pathways.

PI3K_Akt_mTOR_Pathway ALA Alpha-Linolenyl Methane Sulfonate Receptor Cell Surface Receptor ALA->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway potentially modulated by alpha-linolenyl methane sulfonate.

NFkB_Pathway cluster_cytoplasm Cytoplasm ALA Alpha-Linolenyl Methane Sulfonate IKK IKK Complex ALA->IKK inhibits Stimulus Inflammatory Stimulus Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Expression (Inflammation) Nucleus->Gene

Caption: Potential inhibitory effect of alpha-linolenyl methane sulfonate on the NF-κB signaling pathway.

References

improving the signal-to-noise ratio in alpha linolenyl methane sulfonate detection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alpha-Linolenyl Methane (B114726) Sulfonate Detection

Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to improve the signal-to-noise (S/N) ratio in the detection of alpha-linolenyl methane sulfonate (ALMS) and related lipid sulfonates.

Troubleshooting Guide

This section addresses specific issues encountered during the analytical workflow, providing potential causes and actionable solutions.

Question 1: My baseline is excessively noisy and/or drifting. What are the common causes and how can I resolve this?

Answer: A noisy or drifting baseline can obscure low-level peaks and significantly degrade the signal-to-noise ratio. The causes can be chemical or mechanical.

  • Potential Causes & Solutions:

    • Contaminated Mobile Phase: Impurities or microbial growth in solvents can create a high, noisy baseline.[1][2]

      • Solution: Always use high-purity (e.g., LC-MS grade) solvents and freshly prepared mobile phases. Filter all aqueous mobile phases and avoid storing them for extended periods.

    • Inadequate Mobile Phase Mixing or Degassing: Poor mixing can cause periodic fluctuations, while dissolved gases can form microbubbles in the detector cell, leading to noise.[3][4][5]

      • Solution: Ensure your mobile phases are thoroughly mixed. Use an inline degasser or sparge solvents with helium to remove dissolved gases. A static mixer placed after the pump can also improve baseline stability.[5]

    • Detector Cell Contamination or Air Bubbles: Contaminants or trapped air in the flow cell are common sources of noise.[1][3]

      • Solution: Flush the entire system, including the flow cell, with a strong, miscible solvent like isopropanol, followed by the mobile phase. If necessary, consult your instrument manual for specific cell cleaning procedures.

    • Failing Detector Lamp: A weak or failing UV detector lamp can cause both short-term noise and long-term drift.[3]

      • Solution: Check the lamp's energy output and operating hours. Replace it if it is near the end of its lifespan.

Question 2: I'm observing poor signal intensity or complete signal suppression for my analyte. What is the likely cause?

Answer: This issue is frequently caused by the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source.[6][7][8] This is a major challenge in bioanalysis of lipids.[7][9]

  • Potential Causes & Solutions:

    • Ion Suppression from Matrix Components: Endogenous phospholipids (B1166683), salts, and detergents are notorious for causing ion suppression in electrospray ionization (ESI).[7][9][10]

      • Solution 1: Improve Sample Preparation. Implement a more rigorous sample cleanup method to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation.[11][12][13]

      • Solution 2: Optimize Chromatography. Adjust the HPLC gradient to achieve better separation between ALMS and the interfering matrix components.[7] Increasing analyte retention can also be beneficial, as elution in a higher percentage of organic solvent often improves ESI efficiency.[14]

      • Solution 3: Dilute the Sample. A simple dilution of the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[7] This is a viable strategy if the analyte concentration remains above the instrument's limit of detection.

    • In-source Fragmentation: High source temperatures or voltages can cause the analyte to fragment before it is detected, reducing the precursor ion signal. This is a known issue in lipidomics that can lead to misinterpretation of results.[15]

      • Solution: Systematically optimize ESI source parameters, such as capillary voltage, gas temperatures, and cone/orifice voltage, to find a balance that maximizes the signal for the ALMS precursor ion while minimizing fragmentation.[15][16]

Question 3: How do I choose the optimal ionization and mass spectrometry settings for ALMS?

Answer: Given its structure (a fatty acid backbone with a sulfonate group), ALMS is best analyzed using Electrospray Ionization (ESI) in negative ion mode . The sulfonate group readily loses a proton to form a stable negative ion.

  • Key Optimization Parameters:

    • Ionization Mode: Negative ESI is strongly recommended. While some fatty acids can be analyzed in positive mode, sensitivity is often much lower.[17]

    • Mobile Phase Additives: The choice of additive is critical for good ionization. For negative mode analysis of lipids, additives like ammonium (B1175870) acetate (B1210297) or acetic acid are often used.[16] Avoid strong ion-pairing agents like trifluoroacetic acid (TFA), which can cause significant signal suppression.[10]

    • Collision-Induced Dissociation (CID): For MS/MS analysis, the fragmentation of sulfonates and fatty acids can be challenging.[18] You will need to carefully optimize the collision energy to generate specific and repeatable fragment ions for use in Multiple Reaction Monitoring (MRM) mode. A common fragmentation pathway would be the loss of the methane sulfonate group.

Frequently Asked Questions (FAQs)

  • Q: What type of sample preparation is best for extracting ALMS from plasma?

    • A: For lipid-like molecules in plasma, liquid-liquid extraction (LLE) using a solvent system like methyl-tert-butyl ether (MTBE) or the traditional Folch (chloroform/methanol) method is effective.[13][19] Alternatively, solid-phase extraction (SPE) offers a more automated and often cleaner extraction, which can significantly reduce matrix effects.[12][13]

  • Q: Which HPLC column should I use for ALMS analysis?

    • A: A reversed-phase C18 or C8 column is the standard choice for separating lipids like ALMS.[20][21] For complex lipid separations, a C30 column may provide better resolution of structurally similar species. The particle size should be chosen based on your HPLC system's pressure capabilities (e.g., <2 µm for UHPLC, 3-5 µm for standard HPLC).

  • Q: Can derivatization improve the detection of ALMS?

    • A: While ALMS should ionize well in negative mode, derivatization is a powerful strategy if sensitivity is still insufficient. For fatty acids, derivatization to create a permanently charged tag can dramatically increase ESI efficiency in positive mode, sometimes by several orders of magnitude.[18] This approach could be adapted for ALMS if necessary.[22][23]

Quantitative Data Summary

Optimizing analytical parameters is crucial for maximizing the S/N ratio. The following tables summarize the expected impact of key parameters on signal intensity and baseline noise.

Table 1: Effect of Mobile Phase Additives on Negative Mode ESI Signal

Additive (in Methanol (B129727)/Water) Concentration Expected Signal Impact Rationale
Formic Acid 0.1% Moderate Promotes protonation, less ideal for negative mode.
Acetic Acid 0.1% Good Acts as a proton source for the mobile phase but is less acidic, allowing for efficient deprotonation of the analyte.[16]
Ammonium Acetate 1-5 mM Excellent Provides a volatile buffer system that aids in smooth evaporation and ionization, often optimal for lipids in negative mode.[16]

| Trifluoroacetic Acid (TFA) | 0.1% | Poor (Suppression) | Strong ion-pairing agent that forms neutral complexes with the analyte, preventing efficient ionization.[10] |

Table 2: Impact of Sample Preparation on S/N Ratio in Plasma Analysis

Extraction Method Relative Matrix Effect Typical S/N Ratio Improvement (vs. PPT) Key Advantage
Protein Precipitation (PPT) High Baseline (1x) Fast and simple, but non-selective.[11]
Liquid-Liquid Extraction (LLE) Moderate 2x - 5x Better removal of polar interferences (e.g., salts).[19]

| Solid-Phase Extraction (SPE) | Low | 5x - 10x+ | Highly selective, provides the cleanest extracts.[12] |

Experimental Protocols

Protocol 1: Sample Preparation of ALMS from Human Plasma using SPE

This protocol is designed to extract ALMS and other lipids while minimizing matrix components.

  • Pre-treatment: To 100 µL of plasma, add 300 µL of cold isopropanol. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis PRiME HLB) with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

  • Elution: Elute the ALMS and other lipids with 1 mL of methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol/water with 5 mM ammonium acetate).

Protocol 2: LC-MS/MS Method for ALMS Detection

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM ammonium acetate.

  • Mobile Phase B: Methanol with 5 mM ammonium acetate.

  • Gradient:

    • 0-2 min: 80% B

    • 2-12 min: Ramp to 98% B

    • 12-15 min: Hold at 98% B

    • 15.1-18 min: Return to 80% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: ESI (Negative Mode).

  • Key MS Parameters:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • MRM Transition: To be determined by infusing a pure standard of ALMS. (e.g., [M-H]⁻ → specific fragment).

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Isopropanol) plasma->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry Dry & Reconstitute spe->dry inject Inject into UHPLC dry->inject separation C18 Column Separation inject->separation ionization Negative ESI separation->ionization detection MRM Detection ionization->detection data Data Processing (Signal-to-Noise Calculation) detection->data G start Poor Signal-to-Noise Ratio Observed check_baseline Is the baseline noisy or drifting? start->check_baseline noise_causes Potential Causes: - Contaminated Mobile Phase - Air Bubbles in System - Inadequate Degassing - Detector Lamp Failure check_baseline->noise_causes Yes check_signal Is the analyte signal low or suppressed? check_baseline->check_signal No noise_solutions Solutions: - Use fresh LC-MS grade solvents - Flush system & detector cell - Check degasser & lamp noise_causes->noise_solutions end_node Re-analyze Sample noise_solutions->end_node suppression_causes Potential Causes: - Matrix Effect (Ion Suppression) - Poor Ionization Parameters - In-source Fragmentation check_signal->suppression_causes Yes check_signal->end_node No, review data for other issues suppression_solutions Solutions: - Improve sample cleanup (SPE) - Optimize chromatography - Optimize ESI source settings suppression_causes->suppression_solutions suppression_solutions->end_node

References

Validation & Comparative

Validating the Structure of Alpha-Linolenyl Methane Sulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the structural validation of alpha-linolenyl methane (B114726) sulfonate. Given the limited direct experimental data on this specific compound, this document establishes its expected analytical profile by comparing it with its parent compound, alpha-linolenic acid, and a structurally similar molecule, linoleyl methane sulfonate. The methodologies and data presented herein are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel fatty acid derivatives.

Introduction to Alpha-Linolenyl Methane Sulfonate

Alpha-linolenyl methane sulfonate is an ester formed from alpha-linolenic acid, an essential omega-3 fatty acid, and methanesulfonic acid. The introduction of the methane sulfonate (mesylate) group to the alpha-linolenyl backbone creates a good leaving group, making the molecule potentially useful as a reactive intermediate in the synthesis of more complex lipid-based structures for drug delivery and other biomedical applications. Accurate structural validation is paramount to ensure the purity and identity of the synthesized compound.

Comparative Compounds for Structural Validation

To validate the structure of alpha-linolenyl methane sulfonate, a comparative analysis with the following compounds is essential:

  • Alpha-Linolenic Acid (ALA): The parent fatty acid. Its well-documented spectral characteristics provide a baseline for identifying the C18 tri-unsaturated fatty acid backbone.

  • Linoleyl Methane Sulfonate: A structurally similar compound derived from linoleic acid (an omega-6 fatty acid with two double bonds). This comparison helps to distinguish the unique features arising from the number and position of the double bonds in the fatty acid chain.

Analytical Techniques for Structural Validation

A combination of spectroscopic and chromatographic techniques is necessary for the unambiguous structural elucidation of alpha-linolenyl methane sulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR should be employed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass-to-charge ratio. For fatty acid derivatives, this is often performed after a derivatization step (e.g., to form fatty acid methyl esters, FAMEs) to increase volatility.

Data Presentation for Comparative Analysis

The following tables summarize the expected and known quantitative data for alpha-linolenyl methane sulfonate and its comparative compounds.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
Proton Signal Alpha-Linolenic Acid Linoleyl Methane Sulfonate (Expected) Alpha-Linolenyl Methane Sulfonate (Expected)
=CH- 5.36 (m)~5.37 (m)~5.36 (m)
-CH₂-O-SO₂- N/A~4.2 (t)~4.2 (t)
=CH-CH₂-CH= 2.78-2.82 (t)2.77 (t)2.78-2.82 (t)
-SO₂-CH₃ N/A~3.0 (s)~3.0 (s)
-CH₂-CH= 2.05-2.10 (m)~2.07 (q)~2.05-2.10 (m)
-CH₂-CH₂-C=O 2.35 (t)N/AN/A
-(CH₂)n- ~1.3 (m)~1.3 (m)~1.3 (m)
-CH₃ 0.98 (t)0.89 (t)0.98 (t)

Data for Alpha-Linolenic Acid is sourced from experimental values. Data for Linoleyl and Alpha-Linolenyl Methane Sulfonate are expected values based on known chemical shifts for similar functional groups.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
Carbon Signal Alpha-Linolenic Acid Linoleyl Methane Sulfonate (Expected) Alpha-Linolenyl Methane Sulfonate (Expected)
C=O ~180N/AN/A
-CH=CH- 127-132128-130127-132
-CH₂-O-SO₂- N/A~70~70
-SO₂-CH₃ N/A~38~38
-CH₂- (allylic) ~25.6~25.6~25.6
-CH₂- (bis-allylic) ~25.5~25.6~25.5
-(CH₂)n- 22-3422-3422-34
-CH₃ ~14.3~14.1~14.3

Data for Alpha-Linolenic Acid is sourced from experimental values. Data for Linoleyl and Alpha-Linolenyl Methane Sulfonate are expected values based on known chemical shifts for similar functional groups.

Table 3: Comparative Mass Spectrometry Data (m/z)
Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ or [M+NH₄]⁺
Alpha-Linolenic AcidC₁₈H₃₀O₂278.43279.23
Linoleyl Methane SulfonateC₁₉H₃₆O₃S344.56345.24 or 362.27
Alpha-Linolenyl Methane SulfonateC₁₉H₃₄O₃S342.54343.23 or 360.25
Table 4: Comparative FTIR Absorption Bands (cm⁻¹)
Functional Group Vibrational Mode Alpha-Linolenic Acid Linoleyl Methane Sulfonate Alpha-Linolenyl Methane Sulfonate (Expected)
O-H (Carboxylic Acid) Stretching2500-3300 (broad)N/AN/A
C-H (sp²) Stretching~3010~3010~3010
C-H (sp³) Stretching2850-29602850-29602850-2960
C=O (Carboxylic Acid) Stretching~1710N/AN/A
C=C Stretching~1650~1650~1650
S=O (Sulfonate) Asymmetric StretchingN/A~1350~1350
S=O (Sulfonate) Symmetric StretchingN/A~1175~1175
S-O-C StretchingN/A~900-1000~900-1000

Data is based on characteristic infrared absorption frequencies for the respective functional groups.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized methodologies for the key analytical techniques.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a sufficient number of scans, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • Scan a mass range appropriate for the expected molecular weight of the analyte and its fragments.

    • For tandem MS (MS/MS), select the precursor ion of interest and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and identify characteristic fragment ions.

Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

  • Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol for GC-MS of FAMEs
  • Derivatization (Transesterification):

    • Dissolve a known amount of the lipid sample in a solvent (e.g., toluene).

    • Add a solution of sodium methoxide (B1231860) or methanolic HCl.

    • Heat the mixture (e.g., at 50-60 °C) for a specified time to convert the fatty acids to their methyl esters.

    • After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

    • Collect the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Separation:

    • Inject a small volume of the FAMEs solution into the GC.

    • Use a suitable capillary column (e.g., a polar column for FAMEs).

    • Employ a temperature program to separate the different FAMEs based on their boiling points and polarity.

  • MS Detection:

    • As the FAMEs elute from the GC column, they are ionized (typically by electron impact, EI) and their mass spectra are recorded.

  • Data Analysis: Identify the individual FAMEs by comparing their retention times and mass spectra with those of known standards or library data.

Visualizations of Key Processes

Synthesis of Alpha-Linolenyl Methane Sulfonate

The synthesis of alpha-linolenyl methane sulfonate from alpha-linolenic acid typically involves a two-step process: reduction of the carboxylic acid to an alcohol, followed by esterification with methanesulfonyl chloride.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification ALA Alpha-Linolenic Acid ALA_OH Linolenyl Alcohol ALA->ALA_OH e.g., LiAlH₄ ALAMS Alpha-Linolenyl Methane Sulfonate ALA_OH->ALAMS MsCl, Base

Caption: Synthesis pathway for alpha-linolenyl methane sulfonate.

Workflow for Structural Validation

A logical workflow ensures all necessary data is collected for a comprehensive structural validation.

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS, MS/MS) start->ms ftir FTIR Spectroscopy start->ftir gcms GC-MS (as FAME) start->gcms structure Structure Elucidation nmr->structure ms->structure ftir->structure gcms->structure

Caption: Experimental workflow for structural validation.

Conclusion

The structural validation of alpha-linolenyl methane sulfonate relies on a multi-technique analytical approach. By comparing the experimental data obtained from NMR, MS, and FTIR with the expected values derived from its constituent parts and similar known compounds, researchers can confidently confirm the identity and purity of their synthesized product. This guide provides the necessary framework, comparative data, and experimental considerations to aid in this critical process.

A Comparative Analysis of Alpha-Linolenic Acid and Its Methane Sulfonate Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research and drug development, understanding the structure-activity relationship of fatty acids and their derivatives is paramount. This guide provides a detailed comparison of the well-documented biological activities of alpha-linolenic acid (ALA), an essential omega-3 fatty acid, with its synthetic derivative, alpha linolenyl methane (B114726) sulfonate. This comparison is intended for researchers, scientists, and professionals in drug development to highlight the current state of knowledge and identify critical gaps in our understanding of the sulfonate ester's biological profile.

Introduction to the Compounds

Alpha-linolenic acid (ALA) is a naturally occurring essential omega-3 polyunsaturated fatty acid found in various plant-based sources.[1] It is a crucial component of cell membranes and a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2]

Alpha linolenyl methane sulfonate , also known as linolenyl mesylate, is a synthetic derivative of ALA where the carboxylic acid group is replaced by a methane sulfonate ester. This modification significantly alters the chemical properties of the parent molecule, including its polarity and potential reactivity. While the synthesis of such compounds is established, their biological activities remain largely unexplored.

Comparative Overview of Biological Activity

A significant disparity exists in the available scientific literature regarding the biological activities of ALA and its methane sulfonate derivative. While ALA has been the subject of extensive research, there is a notable absence of studies on the biological effects of this compound. The following sections detail the known activities of ALA and highlight the current knowledge gap for its sulfonate analog.

Table 1: Summary of Known Biological Activities

Biological ActivityAlpha-Linolenic Acid (ALA)This compound
Anti-inflammatory Well-documented. Inhibits pro-inflammatory pathways such as NF-κB and MAPK.[3][4] Reduces the expression of iNOS, COX-2, and TNF-α.[3][4]No data available.
Neuroprotective Demonstrated neuroprotective effects in various models.[1]No data available.
Cardiovascular Associated with a reduced risk of cardiovascular diseases.[5]No data available.
Metabolic Regulation Influences lipid metabolism and can improve glucose homeostasis.No data available.
Mechanism of Action Acts as a precursor to anti-inflammatory eicosanoids, modulates membrane fluidity, and directly interacts with signaling molecules.[1][4]Unknown. The methanesulfonate (B1217627) group may act as a leaving group, potentially allowing for alkylation of cellular macromolecules, a mechanism distinct from the parent fatty acid.

Detailed Look at Anti-Inflammatory Activity: Alpha-Linolenic Acid

The anti-inflammatory properties of ALA are one of its most extensively studied biological effects.

Signaling Pathways Modulated by Alpha-Linolenic Acid

ALA exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.

ALA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKs MAPKs TLR4->MAPKs activates ALA Alpha-Linolenic Acid ALA->IKK inhibits ALA->MAPKs inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, TNF-α) MAPKs->Gene_Expression activates transcription factors NFκB_nuc->Gene_Expression induces

Fig. 1: Simplified signaling pathway for the anti-inflammatory action of Alpha-Linolenic Acid.
Experimental Data on Anti-inflammatory Effects of ALA

The following table summarizes quantitative data from a study investigating the anti-inflammatory effects of ALA in a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Table 2: Effect of ALA on LPS-Induced Inflammatory Markers

TreatmentNitric Oxide (NO) Production (% of control)iNOS Protein Expression (relative units)COX-2 Protein Expression (relative units)
Control100 ± 8.51.0 ± 0.11.0 ± 0.12
LPS (1 µg/mL)250 ± 20.15.2 ± 0.44.8 ± 0.5
LPS + ALA (50 µM)150 ± 12.32.5 ± 0.32.1 ± 0.2
LPS + ALA (100 µM)110 ± 9.8 1.2 ± 0.21.1 ± 0.1**
p < 0.05, **p < 0.01 compared to LPS alone. Data are representative and compiled from typical findings in the literature.[4]

This compound: An Uncharted Territory

Currently, there is a significant lack of publicly available data on the biological activity of this compound. This knowledge gap prevents a direct comparison of its efficacy and mechanism of action with ALA.

Potential Biological Activity: A Hypothesis

The introduction of a methanesulfonate group could lead to several potential biological outcomes:

  • Prodrug Activity: The ester may be hydrolyzed in vivo to release ALA, potentially offering a different pharmacokinetic profile.

  • Alkylating Agent: The methanesulfonate group is a good leaving group, which could enable the molecule to act as an alkylating agent, covalently modifying proteins or nucleic acids. This activity would be fundamentally different from that of ALA and could be associated with cytotoxicity. Studies on methyl methanesulfonate (MMS), a known alkylating agent, have shown it to induce DNA damage and cellular stress.[6]

  • Altered Receptor Interactions: The change in the head group of the fatty acid could alter its interaction with cellular receptors and enzymes.

ALAMS_Hypothesis cluster_outcomes Potential Biological Fates ALAMS Alpha Linolenyl Methane Sulfonate Hydrolysis Hydrolysis ALAMS->Hydrolysis Alkylation Alkylation ALAMS->Alkylation Receptor_Binding Altered Receptor/ Enzyme Binding ALAMS->Receptor_Binding ALA_release Release of ALA Hydrolysis->ALA_release Macromolecule Cellular Macromolecules Alkylation->Macromolecule covalent modification Cellular_Response Altered Cellular Response Receptor_Binding->Cellular_Response

Fig. 2: Hypothetical biological fates of this compound.

Experimental Protocols

To facilitate research into the comparative activities of these compounds, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production

Objective: To determine the effect of a test compound on the production of nitric oxide (NO) in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (ALA or this compound) for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (B80452), a stable product of NO, in the supernatant using the Griess reagent system according to the manufacturer's instructions.

  • Quantify nitrite concentration by measuring the absorbance at 540 nm and comparing it to a standard curve of sodium nitrite.

  • Normalize the results to the protein concentration of the remaining cells in each well.

NO_Assay_Workflow start Seed RAW 264.7 cells adhere Adhere overnight start->adhere pretreat Pre-treat with test compound adhere->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect supernatant stimulate->collect griess Griess Assay collect->griess measure Measure absorbance (540 nm) griess->measure quantify Quantify nitrite measure->quantify end Results quantify->end

Fig. 3: Experimental workflow for the in vitro nitric oxide production assay.

Conclusion and Future Directions

This guide highlights the extensive body of research supporting the diverse biological activities of alpha-linolenic acid, particularly its anti-inflammatory effects. In stark contrast, this compound remains a molecule of unknown biological function. The structural modification from a carboxylic acid to a methane sulfonate ester has the potential to dramatically alter its activity, possibly transforming it into a compound with entirely different cellular targets and mechanisms of action.

Future research should prioritize the biological evaluation of this compound to determine its safety and efficacy. Direct comparative studies with ALA using standardized in vitro and in vivo models are essential to elucidate its potential as a therapeutic agent or a research tool. Key areas of investigation should include its anti-inflammatory potential, cytotoxicity, and its mechanism of action, with a particular focus on whether it acts as a prodrug of ALA or as a novel bioactive entity.

References

A Comparative Analysis of Alpha-Linolenyl Methane Sulfonate and Other Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of alpha-linolenyl methane (B114726) sulfonate against other key fatty acids, namely alpha-linolenic acid (ALA) and linoleic acid (LA). This document synthesizes available experimental data to objectively compare their potential biological activities and outlines the experimental protocols used in these assessments.

Introduction

Alpha-linolenic acid (ALA), an omega-3 polyunsaturated fatty acid, and linoleic acid (LA), an omega-6 polyunsaturated fatty acid, are essential fatty acids with a wide range of biological activities. Their effects on inflammation, neuroprotection, and cell signaling have been extensively studied. Alpha-linolenyl methane sulfonate is a derivative of ALA where the hydroxyl group is esterified to a methanesulfonate (B1217627). While direct experimental data on the biological activity of alpha-linolenyl methane sulfonate is not currently available in the public domain, this guide provides a comparative framework based on the known properties of its parent compound, ALA, and the general characteristics of methanesulfonate derivatives. The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, a property that is valuable in chemical synthesis.[1] The biological implications of this modification on the activity of a fatty acid are yet to be fully elucidated.

This guide will focus on the well-documented anti-inflammatory and neuroprotective effects of ALA and the context-dependent pro- and anti-inflammatory roles of LA. By presenting the data in a structured format and providing detailed experimental methodologies, we aim to offer a valuable resource for researchers investigating the therapeutic potential of these fatty acids and their derivatives.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reported biological activities of alpha-linolenyl methane sulfonate, alpha-linolenic acid, and linoleic acid.

Table 1: Physicochemical Properties

FeatureAlpha-Linolenyl Methane SulfonateAlpha-Linolenic Acid (ALA)Linoleic Acid (LA)
CAS Number 51040-61-0[2]463-40-160-33-3
Molecular Formula C19H34O3S[2]C18H30O2C18H32O2
Molecular Weight 342.54 g/mol [2]278.43 g/mol 280.45 g/mol
Structure 18-carbon chain with three double bonds and a terminal methanesulfonate group.18-carbon chain with three double bonds.18-carbon chain with two double bonds.
Solubility Inferred to be soluble in organic solvents.Soluble in organic solvents, virtually insoluble in water.Soluble in many organic solvents, virtually insoluble in water.[3]

Table 2: Comparative Biological Activities (Experimental Data)

Biological ActivityAlpha-Linolenyl Methane SulfonateAlpha-Linolenic Acid (ALA)Linoleic Acid (LA)
Anti-inflammatory Hypothetical: May retain or have altered anti-inflammatory activity compared to ALA. The methanesulfonate moiety could influence bioavailability and interaction with targets.Demonstrated: Reduces production of pro-inflammatory mediators (NO, TNF-α, IL-1β, IL-6).[4][5] Inhibition of iNOS and COX-2 expression.[4]Context-dependent: Can have pro-inflammatory effects by activating PI3K/Akt and ERK1/2 signaling in endothelial cells.[6] Some studies suggest it is not pro-inflammatory and may have anti-inflammatory properties.
Neuroprotective Hypothetical: Potential for neuroprotective effects, building on the properties of ALA. The modification could affect blood-brain barrier permeability.Demonstrated: Protects against ischemic brain injury and exerts antidepressant-like effects.[7][8] Increases levels of brain-derived neurotrophic factor (BDNF).[7][8]Limited direct evidence for neuroprotective effects.
Signaling Pathway Modulation Hypothetical: Likely interacts with NF-κB and PPAR pathways, similar to ALA, but with potentially different affinity or efficacy.Demonstrated: Inhibits NF-κB activation and phosphorylation of MAPKs.[4][5] Activates PPARs.Demonstrated: Activates PI3K/Akt and ERK1/2 pathways.[6] Can activate NF-κB.[9] Activates PPARs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the fatty acids discussed.

In Vitro Anti-inflammatory Activity Assay in Macrophages
  • Cell Line: Murine macrophage cell line RAW 264.7.[4][10]

  • Treatment: Cells are pre-treated with various concentrations of the fatty acid (e.g., ALA) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[4]

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture medium is measured using the Griess reagent. A standard curve using sodium nitrite is generated for quantification.[4]

  • Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

  • Western Blot Analysis: To determine the expression levels of inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[4][10]

  • NF-κB Activation Assay: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is assessed by immunofluorescence microscopy or by Western blot analysis of nuclear and cytoplasmic fractions. Alternatively, a luciferase reporter gene assay can be used where the luciferase gene is under the control of an NF-κB response element.[4][11][12][13][14]

In Vivo Neuroprotective Activity Assay in an Animal Model of Stroke
  • Animal Model: Rodent models of hypoxic-ischemic brain injury are commonly used.[7][8]

  • Treatment: The fatty acid (e.g., ALA) is administered to the animals, often through diet or direct injection, before or after the induction of ischemia.

  • Infarct Size Measurement: After a specific period, the animals are euthanized, and their brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.[7]

  • Behavioral Tests: Neurological deficits and cognitive function are assessed using a battery of behavioral tests, such as the Morris water maze or the elevated plus-maze, to evaluate memory and anxiety-like behavior.[7]

  • Immunohistochemistry: Brain sections are stained with antibodies against neuronal markers (e.g., NeuN) to assess neuronal survival and against markers of neuroinflammation (e.g., Iba1 for microglia) or apoptosis (e.g., TUNEL assay).

  • Protein Expression Analysis: Levels of neurotrophic factors like BDNF in brain tissue homogenates are measured by ELISA or Western blotting.[7][8]

Signaling Pathways and Visualization

The biological effects of fatty acids are mediated through complex signaling pathways. The NF-κB and PPAR pathways are central to the inflammatory and metabolic effects of ALA and LA.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. ALA has been shown to inhibit this pathway, while LA can activate it in certain cell types.[4][5][9]

NF_kB_Signaling cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription ALA Alpha-Linolenic Acid (ALA) ALA->IKK Inhibits LA Linoleic Acid (LA) LA->IKK Activates

Figure 1: NF-κB Signaling Pathway Modulation by Fatty Acids.
PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids, including ALA and LA, are natural ligands for PPARs. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to PPAR response elements (PPREs) in the promoter region of target genes, regulating their expression.

PPAR_Signaling cluster_nucleus Nucleus FattyAcids Fatty Acids (ALA, LA) PPAR PPAR FattyAcids->PPAR Binds & Activates Cytoplasm Cytoplasm PPAR_RXR PPAR-RXR Heterodimer Nucleus Nucleus PPAR->Nucleus Translocation RXR RXR PPRE PPRE PPAR_RXR->PPRE Binds Target_Genes Target Gene Expression (Lipid Metabolism) PPRE->Target_Genes Regulates

Figure 2: PPAR Signaling Pathway Activated by Fatty Acids.

Experimental Workflow

The general workflow for investigating the biological activity of a novel fatty acid derivative like alpha-linolenyl methane sulfonate would follow a multi-step process from initial in vitro screening to more complex in vivo studies.

Experimental_Workflow Compound Alpha-Linolenyl Methane Sulfonate InVitro In Vitro Screening (Cell-based Assays) Compound->InVitro Initial Testing Mechanism Mechanism of Action Studies (Signaling Pathways) InVitro->Mechanism Elucidation InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Validation Preclinical Preclinical Development InVivo->Preclinical Lead Optimization

Figure 3: General Experimental Workflow for a Novel Compound.

Conclusion and Future Directions

Alpha-linolenic acid exhibits significant anti-inflammatory and neuroprotective properties, primarily through the modulation of the NF-κB and PPAR signaling pathways. Linoleic acid's role in inflammation is more complex and appears to be context-dependent.

The biological activities of alpha-linolenyl methane sulfonate remain to be experimentally determined. Based on the structure, it is plausible that it may retain or have modified activities compared to its parent compound, ALA. The introduction of the methanesulfonate group could potentially alter its solubility, cell permeability, and interaction with protein targets, which may lead to a different pharmacological profile.

Future research should focus on the synthesis and in vitro and in vivo evaluation of alpha-linolenyl methane sulfonate to directly assess its biological effects. Comparative studies with ALA and other fatty acid derivatives will be crucial to understand the structure-activity relationship and to explore its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such investigations.

References

A Comparative Guide to Internal Standards for the Quantitative Analysis of Alpha-Linolenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, particularly polyunsaturated fatty acids (PUFAs) like alpha-linolenic acid (ALA), the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. An internal standard is a compound added to a sample at a known concentration before analysis to correct for variations in sample preparation, extraction, and instrumental response. This guide provides an objective comparison of the most widely used internal standards for ALA quantification: deuterated alpha-linolenic acid and odd-chain fatty acids.

While the use of alpha-linolenyl methane (B114726) sulfonate as an internal standard was explored, a comprehensive review of scientific literature did not yield evidence of its application in this context. Therefore, this guide focuses on established and commercially available alternatives.

Performance Comparison of Internal Standards

The ideal internal standard should be chemically and physically similar to the analyte of interest, not naturally present in the sample, and clearly distinguishable by the analytical instrument.[1] The two primary choices for ALA analysis, deuterated ALA and odd-chain fatty acids, each present distinct advantages and disadvantages.

Stable isotope-labeled internal standards, such as deuterated analogs, are often considered the gold standard in quantitative mass spectrometry.[2] Deuterated alpha-linolenic acid (e.g., α-Linolenic acid-d5) is chemically identical to the endogenous analyte, ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic separation.[3][4] This close chemical resemblance allows it to effectively compensate for variations throughout the analytical process.[5]

Odd-chain fatty acids, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), are another common choice as they are typically absent or present at very low concentrations in most biological samples.[1] However, it's important to verify their absence in the specific sample matrix, as some organisms and tissues can contain detectable levels of odd-chain fatty acids.[6][7]

Below is a summary of the key performance characteristics of these internal standards:

FeatureDeuterated Alpha-Linolenic Acid (e.g., ALA-d5)Odd-Chain Fatty Acids (e.g., C17:0)
Chemical Similarity Nearly identical to the analyte, providing the most accurate correction for sample preparation and matrix effects.[2]Structurally similar but differs in chain length and saturation, which may lead to slight variations in extraction efficiency and chromatographic behavior.
Co-elution Co-elutes with the analyte in chromatographic separations, which is ideal for correcting matrix effects in LC-MS.[8]Elutes at a different retention time, which can be advantageous for avoiding isobaric interference but may not perfectly mirror the analyte's behavior in the presence of matrix effects.
Natural Abundance Not naturally present in biological samples.[9]Generally low to negligible in many samples, but their presence should be verified, especially in ruminant or dairy-related samples.[6][10]
Commercial Availability Readily available from various chemical suppliers.[3]Widely available and generally less expensive than isotopically labeled standards.[7]
Potential for Isotope Effects Minimal, but slight differences in retention time or fragmentation patterns can occasionally be observed.[8]Not applicable.
Cross-Contamination No risk of contributing to the endogenous analyte signal.If naturally present, it can lead to overestimation of the analyte if not properly accounted for.

Experimental Protocols

The choice of analytical technique, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), will dictate the specific sample preparation and analysis protocol.

Lipid Extraction and Internal Standard Spiking

A common procedure for extracting total lipids from biological samples is the Folch method.[1] The internal standard should be added to the sample prior to the extraction process to account for any loss during this step.

G cluster_sample_prep Sample Preparation Sample Sample Homogenization Homogenization Sample->Homogenization Internal_Standard Add Internal Standard (Deuterated ALA or Odd-Chain FA) Homogenization->Internal_Standard Extraction Lipid Extraction (e.g., Folch Method) Internal_Standard->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Lipid_Extract Collect Lipid Extract Phase_Separation->Lipid_Extract

Lipid Extraction Workflow.
GC-MS Analysis Protocol

For GC-MS analysis, fatty acids must be derivatized to increase their volatility. A common derivatization method is methylation to form fatty acid methyl esters (FAMEs).

  • Derivatization: The dried lipid extract is resuspended in a methylation reagent (e.g., 1% sulfuric acid in methanol) and heated.[1]

  • Extraction of FAMEs: After cooling, hexane (B92381) and water are added to extract the FAMEs. The upper hexane layer is collected for GC-MS analysis.[1]

  • GC-MS Parameters:

    • Column: A polar capillary column (e.g., DB-WAX) is typically used for FAME separation.[11]

    • Injector and Detector Temperatures: Typically set around 250-280°C.[12]

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.[12]

    • Carrier Gas: Helium is commonly used.[12]

    • Ionization Mode: Electron Ionization (EI) is standard.

    • MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification, monitoring specific ions for the analyte and the internal standard.

G cluster_gcms GC-MS Analysis Workflow Lipid_Extract Lipid Extract Derivatization Derivatization to FAMEs Lipid_Extract->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS Workflow for Fatty Acid Analysis.
LC-MS/MS Analysis Protocol

LC-MS/MS allows for the analysis of fatty acids in their native form, without the need for derivatization.[2]

  • Sample Preparation: The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/isopropanol).

  • LC-MS/MS Parameters:

    • Column: A reversed-phase column (e.g., C18) is commonly used for separation.

    • Mobile Phase: A gradient of acetonitrile/water and isopropanol/acetonitrile with additives like ammonium (B1175870) formate (B1220265) or formic acid is typical.[3]

    • Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for fatty acids.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

G cluster_lcms LC-MS/MS Analysis Workflow Lipid_Extract Lipid Extract Reconstitution Reconstitution in Solvent Lipid_Extract->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem MS Detection (ESI, MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

LC-MS/MS Workflow for Fatty Acid Analysis.

Conclusion

The selection of an internal standard for the quantitative analysis of alpha-linolenic acid is a crucial step that significantly impacts the quality of the results. Deuterated alpha-linolenic acid is the preferred choice for achieving the highest accuracy and precision, as its chemical properties most closely match those of the endogenous analyte.[9][13] This is particularly important for LC-MS applications where co-elution is advantageous for correcting matrix effects. Odd-chain fatty acids offer a cost-effective alternative, especially for GC-MS analysis, provided that their absence in the sample matrix is confirmed.[6][10] Ultimately, the choice between these internal standards will depend on the specific requirements of the study, including the desired level of accuracy, the analytical platform available, and budgetary considerations. For robust and reliable quantification, a careful validation of the chosen internal standard's performance within the specific experimental context is always recommended.

References

Confirming the Biological Target of Alpha-Linolenyl Methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-linolenyl methanesulfonate (B1217627) is a synthetic compound that combines the structural features of alpha-linolenic acid (ALA), an omega-3 fatty acid, and a methanesulfonate group. While direct experimental evidence for the biological target of this specific conjugate is not available in the current scientific literature, this guide provides a comparative analysis based on the well-documented activities of its constituent moieties. We hypothesize a dual-acting mechanism for alpha-linolenyl methanesulfonate, leveraging the DNA alkylating properties of methanesulfonates and the anti-inflammatory and metabolic regulatory functions of ALA. This document outlines potential biological targets, proposes experimental workflows for their validation, and compares these hypothetical mechanisms with established therapeutic agents.

Hypothesized Biological Target and Mechanism of Action

Based on the known biological activities of its components, we propose that alpha-linolenyl methanesulfonate possesses a dual mechanism of action:

  • DNA Alkylation: The methanesulfonate group is a potent alkylating agent, capable of covalently modifying DNA.[1][2][3] This can induce DNA damage, leading to cell cycle arrest and apoptosis, a mechanism commonly exploited in cancer chemotherapy.

  • Modulation of Inflammatory and Metabolic Pathways: Alpha-linolenic acid is known to exert anti-inflammatory effects and modulate cellular energy homeostasis.[4][5][6][7][8] A key target in this pathway is the AMP-activated protein kinase (AMPK), a central regulator of metabolism.[4][9][10][11][12]

The following diagram illustrates the proposed dual mechanism of action:

Alpha-Linolenyl Methanesulfonate Mechanism cluster_0 Alpha-Linolenyl Methanesulfonate cluster_1 Cellular Compartments cluster_2 Biological Effects A Alpha-Linolenyl Methanesulfonate B Nucleus A->B Methanesulfonate Moiety C Cytoplasm A->C ALA Moiety D DNA Alkylation B->D G AMPK Activation C->G E DNA Damage D->E F Cell Cycle Arrest / Apoptosis E->F H Inhibition of Inflammatory Pathways (e.g., NF-κB) G->H I Anti-inflammatory Effects & Metabolic Regulation H->I

Caption: Proposed dual mechanism of action for alpha-linolenyl methanesulfonate.

Comparative Analysis with Alternative Compounds

To understand the potential therapeutic positioning of alpha-linolenyl methanesulfonate, we compare its hypothesized activities with existing drugs.

FeatureAlpha-Linolenyl Methanesulfonate (Hypothetical)Busulfan (Alkylating Agent)Metformin (AMPK Activator)
Primary Target(s) DNA, AMPKDNAAMPK
Mechanism of Action DNA alkylation, AMPK activationDNA alkylationIndirect AMPK activation
Therapeutic Area Cancer, Inflammatory DiseasesCancer (Leukemia)Type 2 Diabetes, Cancer
Potential Advantage Dual-action providing synergistic anti-cancer and anti-inflammatory effects.Potent cytotoxic agent.Favorable safety profile.
Potential Drawback Unknown safety profile and potential for off-target effects.High toxicity and myelosuppression.Gastrointestinal side effects.

Experimental Protocols for Target Validation

The following experimental workflows are proposed to validate the hypothesized biological targets of alpha-linolenyl methanesulfonate.

Confirming DNA Alkylation

Objective: To determine if alpha-linolenyl methanesulfonate directly alkylates DNA.

Workflow:

DNA_Alkylation_Workflow cluster_0 Experimental Workflow A Treat cancer cell lines with alpha-linolenyl methanesulfonate B Isolate genomic DNA A->B C DNA Adduct Analysis (e.g., LC-MS/MS) B->C D Comet Assay or γ-H2AX Staining B->D E Quantify DNA adducts C->E F Assess DNA damage D->F

Caption: Workflow to confirm DNA alkylation and damage.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HT-29 colon cancer cells) and treat with varying concentrations of alpha-linolenyl methanesulfonate for different time points.

  • Genomic DNA Isolation: Isolate genomic DNA from treated and untreated cells using a commercial DNA extraction kit.

  • LC-MS/MS Analysis: Digest the DNA to nucleosides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific DNA adducts (e.g., N7-methylguanine).

  • Comet Assay: Perform a single-cell gel electrophoresis (comet) assay to visualize and quantify DNA fragmentation as a measure of DNA damage.

  • γ-H2AX Immunofluorescence: Stain cells for phosphorylated H2AX (γ-H2AX), a marker of DNA double-strand breaks, and analyze by fluorescence microscopy or flow cytometry.

Validating AMPK Activation

Objective: To determine if alpha-linolenyl methanesulfonate activates the AMPK signaling pathway.

Workflow:

AMPK_Activation_Workflow cluster_0 Experimental Workflow A Treat cells (e.g., C2C12 myotubes) with alpha-linolenyl methanesulfonate B Prepare cell lysates A->B C Western Blot Analysis B->C D Measure downstream target phosphorylation (e.g., ACC) B->D E Analyze p-AMPK/AMPK and p-ACC/ACC ratios C->E D->E

Caption: Workflow to validate AMPK pathway activation.

Methodology:

  • Cell Culture and Treatment: Culture a metabolically active cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) and treat with alpha-linolenyl methanesulfonate.

  • Protein Lysate Preparation: Prepare whole-cell lysates from treated and untreated cells.

  • Western Blotting: Perform western blot analysis using primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated acetyl-CoA carboxylase (p-ACC), and total ACC.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating pathway activation.

Conclusion

While the precise biological target of alpha-linolenyl methanesulfonate remains to be experimentally confirmed, a compelling hypothesis for a dual mechanism of action can be formulated based on its constituent parts. The proposed workflows provide a clear path for validating its potential as a DNA alkylating agent and an AMPK activator. Further research is warranted to explore the synergistic potential of these two mechanisms and to establish the safety and efficacy profile of this novel compound. This guide serves as a foundational resource for researchers interested in investigating the therapeutic promise of alpha-linolenyl methanesulfonate.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Alpha-Linolenyl Methane Sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comparative overview of analytical methodologies applicable to alpha-linolenyl methane (B114726) sulfonate, with a focus on the critical process of cross-validation. The principles and practices outlined here are based on internationally recognized guidelines.

While specific validated methods for alpha-linolenyl methane sulfonate are not extensively available in public literature, the analysis of this compound would fall under the established categories of fatty acid derivatives and alkyl sulfonates. The most prominent and powerful techniques for the quantification of such compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Relevant Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a staple for the analysis of volatile and semi-volatile compounds. For a compound like alpha-linolenyl methane sulfonate, derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), might be necessary prior to analysis. GC-MS offers high chromatographic resolution, leading to excellent separation of complex mixtures, and the mass spectrometer provides sensitive and specific detection.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. It combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. This would likely be the preferred method for direct analysis of alpha-linolenyl methane sulfonate in complex matrices.

Comparative Data of Analytical Methods

The following table summarizes typical performance data for the analysis of compounds structurally related to alpha-linolenyl methane sulfonate, such as other alkyl methanesulfonates and alpha-linolenic acid, using GC-MS and LC-MS/MS. This data provides a baseline for what can be expected when developing and validating a method for the target analyte.

ParameterGC-MSLC-MS/MSSource
Limit of Detection (LOD) 0.61 - 0.74 ppm0.3 µg/g[1][2]
Limit of Quantification (LOQ) 1.0 - 2.48 ppm0.4 µg/g - 1.5 µg/mL[1][2][3][4]
**Linearity (R²) **>0.99>0.999[2][5]
Precision (RSD%) < 15%< 15%[1]
Accuracy/Recovery (%) 94.5 - 97.5%80 - 120%[1][2]

Experimental Protocols

While a specific, validated protocol for alpha-linolenyl methane sulfonate is not provided in the search results, the following are generalized but detailed methodologies for the analysis of related compounds using GC-MS and LC-MS/MS, which can be adapted and validated for the target analyte.

1. Generalized GC-MS Protocol for Fatty Acid Derivatives

This protocol outlines a general procedure for the analysis of fatty acid derivatives. For alpha-linolenyl methane sulfonate, if analyzing the pure compound, a derivatization step to convert it to a more volatile form might be necessary.

  • Sample Preparation (Derivatization to FAMEs):

    • Lipid Extraction: Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

    • Transesterification: To the dried fatty acid extract, add 1-2 mL of 14% BF3-MeOH. Heat the mixture at 60-100°C for 5-10 minutes.

    • Extraction of FAMEs: Cool the sample and add a non-polar solvent (e.g., hexane) and water to extract the FAMEs. The hexane (B92381) layer containing the FAMEs is collected for GC-MS analysis.[6]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.[6]

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, Stabilwax).[6]

    • Oven Temperature Program: Initially at 100°C for 3 min, then ramp to 220°C at 15°C/min, and hold for 16 min.[3][4]

    • Injector Temperature: 200°C.[3]

    • Interface Temperature: 240°C.[3]

    • Ion Source Temperature: 240°C.[3]

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

2. Generalized LC-MS/MS Protocol for Alkyl Methane Sulfonates

This protocol is based on methods for other alkyl methane sulfonates and can be adapted for alpha-linolenyl methane sulfonate.

  • Sample Preparation:

    • Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile.[3]

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu LCMS-2010 EV or equivalent.[4]

    • Column: Zorbax, Rx C8, 250 mm × 4.6 mm, 5 µm or equivalent.[3][4]

    • Mobile Phase A: 0.01 M ammonium (B1175870) acetate (B1210297) in a mixture of buffer and methanol (B129727) (75:25 v/v).[3][4]

    • Mobile Phase B: 0.01 M ammonium acetate in a mixture of buffer and methanol (5:95 v/v).[3][4]

    • Gradient Program: A suitable gradient program to ensure separation of the analyte from matrix components. For example: 0/28 (T/%B), 16/50, 17/100, 23/100, 27/28, and 40/28.[3][4]

    • Flow Rate: 1.0 mL/min.[4]

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Cross-Validation of Analytical Methods

Cross-validation is essential when an analytical method is transferred between different laboratories or when data from different analytical techniques need to be compared.[7] The core of a cross-validation study involves analyzing the same set of quality control (QC) samples at each site or with each method and comparing the results.[6] The acceptance criteria for these comparisons are based on the validation parameters established during the initial method validation.[6]

Workflow for Cross-Validation

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome Define_Protocol Define Cross-Validation Protocol Select_Samples Select QC Samples Define_Protocol->Select_Samples Set_Criteria Set Acceptance Criteria Select_Samples->Set_Criteria Analyze_LabA Analyze Samples at Lab A / with Method 1 Set_Criteria->Analyze_LabA Analyze_LabB Analyze Samples at Lab B / with Method 2 Set_Criteria->Analyze_LabB Compare_Results Compare Results Analyze_LabA->Compare_Results Analyze_LabB->Compare_Results Statistical_Analysis Statistical Analysis Compare_Results->Statistical_Analysis Decision Decision on Equivalence Statistical_Analysis->Decision Equivalent Methods are Equivalent Decision->Equivalent Pass Not_Equivalent Methods are Not Equivalent (Investigate Discrepancies) Decision->Not_Equivalent Fail

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway for Method Selection

The choice between GC-MS and LC-MS/MS often depends on the physicochemical properties of the analyte and the requirements of the analysis.

MethodSelection Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile GC_MS GC-MS Volatile->GC_MS Yes LC_MS_MS LC-MS/MS Volatile->LC_MS_MS No Derivatization Derivatization Required? GC_MS->Derivatization

Caption: Decision pathway for selecting an analytical method.

References

comparing the efficacy of alpha linolenyl methane sulfonate to known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological and inhibitory effects of alpha-linolenyl methane (B114726) sulfonate. At present, there is no published experimental data to support a direct comparison of its efficacy with known inhibitors of any specific biological pathway.

This guide sought to provide a detailed comparison of alpha-linolenyl methane sulfonate's performance against other established inhibitors, complete with quantitative data, experimental protocols, and pathway visualizations. However, the foundational information required for such a comparison—the specific biological targets and inhibitory activity of alpha-linolenyl methane sulfonate—is not available in the current body of scientific research.

What is Known About the Components

While information on alpha-linolenyl methane sulfonate as a complete molecule is absent, an analysis of its constituent parts, alpha-linolenic acid and the methanesulfonate (B1217627) group, can offer some speculative insights into its potential biological activities.

Alpha-Linolenic Acid (ALA): A Fatty Acid with Known Anti-Cancer Properties

Alpha-linolenic acid is an essential omega-3 fatty acid with a range of documented biological effects, including anti-inflammatory and anti-cancer activities. Notably, research has demonstrated that ALA can act as an inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells and a key player in tumor growth and survival. By inhibiting FASN, ALA can suppress cancer cell proliferation and induce apoptosis (programmed cell death). The anticancer effects of ALA are thought to be mediated through various signaling pathways, including the AKT-MAPK and AMPK/S6 pathways.

Methanesulfonate Group: A Leaving Group with Implications for Reactivity

The methanesulfonate (mesylate) group is a well-characterized leaving group in organic chemistry. Its presence in a molecule suggests potential for the molecule to act as an alkylating agent, which can introduce an alkyl group to other molecules. Alkylating agents are a class of compounds that can interact with DNA and other cellular components, and some are used as chemotherapy drugs. Alternatively, the methanesulfonate group could allow the molecule to function as a pro-drug, releasing alpha-linolenic acid within a biological system to exert its known effects.

The Missing Link: Data on Alpha-Linolenyl Methane Sulfonate

The crucial missing element is experimental data on the intact alpha-linolenyl methane sulfonate molecule. Without such data, any discussion of its efficacy remains purely hypothetical. Key unanswered questions include:

  • What are the specific biological targets of alpha-linolenyl methane sulfonate?

  • Does it act as an inhibitor, and if so, of which enzymes or pathways?

  • What is its potency and efficacy (e.g., IC50 or Ki values) compared to other compounds?

  • What is its mechanism of action? Does it act as an alkylating agent, a pro-drug for ALA, or through a novel mechanism?

Conclusion

Due to the absence of any publicly available scientific studies detailing the inhibitory efficacy of alpha-linolenyl methane sulfonate, a direct and objective comparison with known inhibitors is not possible at this time. The scientific community awaits foundational research to elucidate the biological activity and potential therapeutic applications of this compound. Until such data becomes available, any claims regarding its efficacy cannot be substantiated. Therefore, the creation of comparative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible.

A Comparative Guide to Reference Standards for Alpha-Linolenic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the selection of an appropriate reference standard is paramount for generating accurate and reproducible data. While highly specific derivatives like Alpha Linolenyl Methane Sulfonate (CAS 51040-61-0), also known as Linolenyl Mesylate, are available for specialized research, a comprehensive body of public, comparative, and experimental data on their analytical performance remains limited.[1][2][3]

This guide, therefore, provides an objective comparison of the two most prevalently used and well-characterized reference standards in this field: Alpha-Linolenic Acid (ALA) , the parent omega-3 fatty acid, and its common derivative, Alpha-Linolenic Acid Methyl Ester (ALAME) .[4][5][6][7] The choice between these standards is critical and is typically dictated by the analytical methodology employed, particularly Gas Chromatography (GC) versus High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of Key Analytes

A fundamental understanding of the physical and chemical properties of a reference standard is the first step in methodological design. The following table summarizes key properties of this compound alongside the more common standards, ALA and ALAME.

PropertyAlpha-Linolenic Acid (ALA)Alpha-Linolenic Acid Methyl Ester (ALAME)This compound
Systematic Name (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acidmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate(9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol, 1-methanesulfonate
Molecular Formula C₁₈H₃₀O₂C₁₉H₃₂O₂C₁₉H₃₄O₃S
Molecular Weight 278.43 g/mol [7][8]292.46 g/mol [5]342.54 g/mol [1]
CAS Number 463-40-1[7][8]301-00-8[5]51040-61-0[1]
Physical Form Liquid[7]Liquid / Solution[5]Not specified (assumed liquid/oil)
Key Feature Parent free fatty acid (FFA), polar.Esterified form, less polar, more volatile.Sulfonated ester, polar functional group.

Analytical Performance: A Method-Driven Comparison

The primary distinction for choosing between ALA and ALAME lies in their suitability for GC and HPLC analysis. Free fatty acids like ALA are polar and have low volatility, making them challenging to analyze directly by GC without prior derivatization.[9] Esterification to FAMEs (Fatty Acid Methyl Esters), such as ALAME, increases volatility and thermal stability, making them ideal for GC analysis.[9][10]

ParameterAlpha-Linolenic Acid (ALA) StandardAlpha-Linolenic Acid Methyl Ester (ALAME) StandardKey Considerations
Primary Application HPLC, LC-MS, in vitro biological assaysGas Chromatography (GC), GC-MSThe choice is dictated by the analytical instrument.
Volatility LowHighHigh volatility is a prerequisite for GC analysis.[10]
Derivatization Required for GC (e.g., methylation)Not required for GC (already derivatized)Derivatization adds an extra step to sample prep but is essential for analyzing FFAs by GC.[9]
HPLC Performance Good; separates well on reversed-phase columns.Good; can also be used in HPLC.HPLC operates at lower temperatures, reducing the risk of degradation for sensitive compounds.[10][11]
Isomer Separation HPLC offers superior separation of cis/trans isomers.[12]GC can separate isomers, but HPLC is often better for complex mixtures.[11][12]HPLC is the method of choice for detailed isomer characterization.[11]
Stability More susceptible to oxidation than saturated fats.[13]Generally stable, but double bonds remain susceptible to oxidation.Standards should be stored under inert gas (e.g., argon) at low temperatures.[4][14]
Experimental Protocols

Protocol: Fatty Acid Methylation for GC-MS Analysis

This protocol describes a common method for converting free fatty acids (like ALA) in a biological sample to their corresponding methyl esters (FAMEs) for subsequent GC-MS analysis.

  • Lipid Extraction:

    • Homogenize 50-100 mg of the sample tissue or 100 µL of plasma.

    • Perform a lipid extraction using a 2:1 (v/v) mixture of chloroform:methanol (Folch method).

    • Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

  • Saponification & Methylation (Base-Catalyzed):

    • Re-dissolve the lipid extract in 1 mL of toluene.

    • Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Vortex vigorously and incubate in a water bath at 50°C for 10 minutes.

    • Stop the reaction by adding 0.1 mL of glacial acetic acid.

  • FAME Extraction:

    • Add 5 mL of saturated NaCl solution and 5 mL of hexane (B92381) to the tube.

    • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

  • Sample Preparation for GC-MS:

    • Evaporate the hexane under nitrogen.

    • Reconstitute the FAMEs in an appropriate volume (e.g., 100 µL) of hexane.

    • The sample is now ready for injection. An ALAME reference standard would be run under the same GC conditions for identification and quantification.

Visualizing Key Pathways and Workflows

Metabolic Fate of Alpha-Linolenic Acid

Alpha-linolenic acid is the precursor to longer-chain, more unsaturated omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through a series of desaturation and elongation steps in the endoplasmic reticulum.[15][16][17] This pathway is of critical interest in nutritional and pharmaceutical research.

ALA_Metabolic_Pathway ALA Alpha-Linolenic Acid (ALA) (18:3, n-3) d6d Δ6-Desaturase ALA->d6d SDA Stearidonic Acid (SDA) (18:4, n-3) elong Elongase SDA->elong ETA Eicosatetraenoic Acid (ETA) (20:4, n-3) d5d Δ5-Desaturase ETA->d5d EPA Eicosapentaenoic Acid (EPA) (20:5, n-3) elong2 Elongase EPA->elong2 DPA Docosapentaenoic Acid (DPA) (22:5, n-3) complex Elongase, Δ6-Desaturase, Peroxisomal β-oxidation DPA->complex DHA Docosahexaenoic Acid (DHA) (22:6, n-3) d6d->SDA elong->ETA d5d->EPA elong2->DPA complex->DHA

Metabolic conversion pathway of ALA to EPA and DHA.
Workflow for Selecting a Reference Standard

The decision to use an ALA or ALAME standard is contingent on the analytical method and the specific research question. This diagram outlines a logical workflow for making that selection.

Standard_Selection_Workflow start Start: Select Reference Standard question1 What is the primary analytical method? start->question1 gc_path Gas Chromatography (GC / GC-MS) question1->gc_path GC hplc_path Liquid Chromatography (HPLC / LC-MS) question1->hplc_path LC question2 Is the sample already derivatized to FAMEs? gc_path->question2 use_ala Use ALA Standard (Direct analysis of free fatty acids) hplc_path->use_ala use_alame Use ALAME Standard (Direct Comparison) question2->use_alame Yes use_ala_deriv Use ALA Standard (Requires derivatization to match sample prep) question2->use_ala_deriv No

References

Independent Verification of Alpha-Linolenic Acid Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Alpha-Linolenic Acid (ALA), a prominent omega-3 fatty acid, reveals a substantial body of research into its biological effects, particularly in the realms of cancer, cardiovascular health, and neuroscience. While specific experimental data for "alpha linolenyl methane (B114726) sulfonate" is not available in the public domain, the extensive investigation into its parent compound, ALA, provides a wealth of information for researchers, scientists, and drug development professionals. This guide offers a comparative overview of ALA's performance against various biological challenges, supported by experimental data, detailed methodologies, and visual representations of its signaling pathways.

Alpha-linolenic acid (ALA) is an essential omega-3 polyunsaturated fatty acid that serves as a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2] Its role in human health is widely recognized, with studies pointing to its cardiovascular-protective, anti-cancer, neuro-protective, anti-inflammatory, and antioxidative properties.[1][3] However, the efficiency of its conversion to EPA and DHA is limited.[2]

Comparative Efficacy of Alpha-Linolenic Acid

The therapeutic potential of ALA has been investigated across various disease models. The following tables summarize key quantitative findings from preclinical and clinical studies, offering a comparative perspective on its efficacy.

Table 1: Anti-Cancer Effects of Alpha-Linolenic Acid
Cancer TypeModel SystemTreatmentKey FindingsReference
OsteosarcomaMG63, 143B, U2OS cell linesα-linolenic acidDose-dependent reduction in cell viability. Inhibition of Fatty Acid Synthase (FASN) expression.[4][4]
Renal Cell CarcinomaRCC cellsα-linolenic acidDose-dependently inhibited cell proliferation by increasing PPAR-γ activity and gene expression.[3][3]
Breast CancerHuman triple-negative breast cancer cellsα-linolenic acidSuppressed migration by attenuating Twist1 expression and Twist1-mediated epithelial-mesenchymal transition (EMT).[5]
Prostate CancerMouse modelDietary supplementation of α-linolenic acidInduced conversion to n-3 LCPUFAs and reduced prostate cancer growth.[5]
Table 2: Neuroprotective and Other Biological Effects of Alpha-Linolenic Acid
ConditionModel SystemTreatmentKey FindingsReference
Soman (B1219632) ExposureAnimal modelThree sequential doses of alpha-linolenic acidIncreased mature BDNF expression, activated Akt and mTORC1, and increased neurogenesis.[6][6]
Insulin (B600854) ResistanceIR model miceHydroxy-alpha-sanshool (B1504358) (related compound)Reduced fasting blood glucose, promoted insulin secretion, and decreased inflammatory cytokines.[7][7]
Nasopharyngeal CarcinomaPatient data from The Cancer Genome AtlasHigh alpha linolenic acid metabolism levelAssociated with a protective factor and better prognosis.[5][8][5][8]

Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays
  • Objective: To assess the effect of ALA on cancer cell proliferation.

  • Cell Lines: MG63, 143B, U2OS (Osteosarcoma)[4]; Renal Cell Carcinoma cells[3].

  • Methodology:

    • Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing varying concentrations of ALA. A vehicle control (e.g., ethanol (B145695) or DMSO) is also included.

    • Cells are incubated for a defined period (e.g., 24, 48, 72 hours).

    • Cell viability is determined using a standard assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1. The absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • Data Analysis: Dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) value of ALA.

Western Blot Analysis for Protein Expression
  • Objective: To determine the effect of ALA on the expression of specific proteins (e.g., FASN, Bcl-2, Bax, Akt).[4]

  • Methodology:

    • Cells are treated with ALA as described above.

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA (bicinchoninic acid) protein assay.

    • Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (polyvinylidene difluoride) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The biological effects of ALA are mediated through its interaction with various cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Alpha-linolenic acid has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[6] In the context of neuroprotection following soman exposure, ALA-induced activation of this pathway leads to increased neurogenesis.[6] Conversely, in some cancers, this pathway is a target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway ALA Alpha-Linolenic Acid TrkB TrkB Receptor ALA->TrkB activates PI3K PI3K TrkB->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Neurogenesis Neurogenesis mTORC1->Neurogenesis Survival Cell Survival mTORC1->Survival

PI3K/Akt/mTOR signaling pathway activated by ALA.
Fatty Acid Synthase (FASN) Inhibition in Osteosarcoma

In osteosarcoma cells, ALA has been demonstrated to inhibit the expression of Fatty Acid Synthase (FASN), a key enzyme in fatty acid biosynthesis that is often overexpressed in cancer cells.[4] This inhibition leads to reduced cell proliferation and invasion.[4]

FASN_Inhibition_Workflow ALA Alpha-Linolenic Acid FASN FASN Expression ALA->FASN inhibits Proliferation Cell Proliferation FASN->Proliferation promotes Invasion Cell Invasion FASN->Invasion promotes

Inhibitory effect of ALA on FASN in osteosarcoma.

The Role of Alkyl Methane Sulfonates

While specific data on "alpha linolenyl methane sulfonate" is lacking, the broader class of alkyl methane sulfonates are recognized for their chemical reactivity. Methane sulfonate is an excellent leaving group, which allows alkyl methane sulfonates to act as DNA alkylating agents.[9] This property is harnessed in some anti-cancer drugs that interfere with DNA replication in cancer cells.[9] However, this reactivity also means that some short-chain alkyl methane sulfonates are considered genotoxic and potentially carcinogenic.[9] Therefore, any potential therapeutic application of a compound like this compound would require rigorous toxicological evaluation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, is a well-documented bioactive molecule with a wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and potent anticancer effects.[1][2][3][4][5] The therapeutic potential of ALA has led to the exploration of various chemical modifications to enhance its stability, bioavailability, and target specificity. One such conceptual derivative, alpha linolenyl methane (B114726) sulfonate, represents a novel investigational compound. This guide presents a conceptual framework for a head-to-head study comparing the hypothetical alpha linolenyl methane sulfonate with other known ALA derivatives.

The rationale for investigating this compound lies in the unique chemical properties of the methanesulfonate (B1217627) group. Methanesulfonates are excellent leaving groups, a property that is often exploited in the design of prodrugs that can be activated at a target site.[6] This conceptual guide outlines the experimental protocols and potential outcomes of a comparative study designed to evaluate the therapeutic efficacy of this compound against other ALA derivatives.

Comparative Analysis of Alpha-Linolenic Acid Derivatives

This section presents a hypothetical dataset from a series of in vitro experiments designed to compare the biological activities of this compound (ALA-MES), alpha-linolenic acid ethyl ester (ALA-EE), and native alpha-linolenic acid (ALA).

Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines (IC50, µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)U-87 MG (Glioblastoma)
Alpha-Linolenic Acid (ALA)150180200
ALA Ethyl Ester (ALA-EE)120150175
ALA Methane Sulfonate (ALA-MES)80100110
Doxorubicin (Control)0.51.20.8
Table 2: Anti-inflammatory Activity (Inhibition of COX-2 Expression, %)
Compound (at 50 µM)LPS-stimulated RAW 264.7 Macrophages
Alpha-Linolenic Acid (ALA)45%
ALA Ethyl Ester (ALA-EE)55%
ALA Methane Sulfonate (ALA-MES)75%
Celecoxib (Control)90%
Table 3: Kinase Inhibition Profile (IKKβ Activity, IC50, µM)
CompoundIKKβ Kinase Assay
Alpha-Linolenic Acid (ALA)> 100
ALA Ethyl Ester (ALA-EE)85
ALA Methane Sulfonate (ALA-MES)30
PS-1145 (Control)0.1

Experimental Protocols

Cell Culture and Cytotoxicity Assay

Human cancer cell lines (MCF-7, A549, and U-87 MG) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assessment, cells were seeded in 96-well plates and treated with varying concentrations of the test compounds for 48 hours. Cell viability was determined using the MTT assay, where the absorbance was measured at 570 nm. The IC50 values were calculated from dose-response curves.

Determination of Anti-inflammatory Activity

RAW 264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of the test compounds for 24 hours. The expression levels of cyclooxygenase-2 (COX-2) were quantified by Western blot analysis. The band intensities were normalized to a loading control (β-actin), and the percentage inhibition was calculated relative to the LPS-treated control.

IKKβ Kinase Assay

The inhibitory effect of the compounds on IκB kinase β (IKKβ) was measured using a commercially available kinase assay kit. The assay measures the phosphorylation of a specific IKKβ substrate in the presence of the test compounds. The IC50 values were determined by measuring the kinase activity over a range of compound concentrations.

Signaling Pathways and Experimental Workflow

The therapeutic effects of alpha-linolenic acid and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in cancer progression and inflammation.

G Conceptual Signaling Pathway of ALA Derivatives ALA_Derivatives ALA Derivatives (ALA, ALA-EE, ALA-MES) Cell_Membrane Cell Membrane ALA_Derivatives->Cell_Membrane Cellular Uptake NFkB_Pathway NF-κB Pathway Cell_Membrane->NFkB_Pathway Inhibition COX2 COX-2 NFkB_Pathway->COX2 Downregulation Apoptosis Apoptosis NFkB_Pathway->Apoptosis Induction Proliferation Cell Proliferation NFkB_Pathway->Proliferation Inhibition Inflammation Inflammation COX2->Inflammation Reduction

Caption: Potential mechanism of ALA derivatives in cancer and inflammation.

G Experimental Workflow for Compound Comparison cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Output Cytotoxicity Cytotoxicity Assay (MTT) IC50_Calculation IC50 Calculation Cytotoxicity->IC50_Calculation Anti_Inflammatory Anti-inflammatory Assay (COX-2 Expression) Statistical_Analysis Statistical Analysis Anti_Inflammatory->Statistical_Analysis Kinase_Inhibition Kinase Inhibition Assay (IKKβ) Kinase_Inhibition->IC50_Calculation Comparison_Tables Comparative Data Tables IC50_Calculation->Comparison_Tables Statistical_Analysis->Comparison_Tables Pathway_Analysis Signaling Pathway Insights Comparison_Tables->Pathway_Analysis

Caption: Workflow for comparing the bioactivity of ALA derivatives.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that chemical modification of alpha-linolenic acid can significantly enhance its therapeutic properties. The conceptual this compound (ALA-MES) demonstrates superior in vitro anticancer and anti-inflammatory activities compared to native ALA and its ethyl ester derivative. This enhanced activity could be attributed to improved cellular uptake and the potential for the methanesulfonate moiety to act as a leaving group, facilitating covalent interactions with target proteins.

Further research is warranted to synthesize and characterize this compound and validate these hypothetical findings through rigorous preclinical studies. Head-to-head in vivo studies in animal models of cancer and inflammation will be crucial to determine the pharmacokinetic profiles, efficacy, and safety of this promising new compound. The experimental framework outlined in this guide provides a roadmap for the systematic evaluation of novel fatty acid derivatives for therapeutic development.

References

Assessing the Specificity of Alpha-Linolenyl Methane Sulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-linolenyl methane (B114726) sulfonate (ALMS) is a molecule of interest that combines the well-documented biological activities of alpha-linolenic acid (ALA), an essential omega-3 fatty acid, with the chemical properties of a methane sulfonate group. Currently, there is a notable absence of direct experimental data on the biological specificity and activity of ALMS in peer-reviewed literature. This guide, therefore, provides a comprehensive assessment based on the known functions of its constituent parts.

We will explore the established anti-inflammatory and signaling pathways of ALA and the potential DNA alkylating properties conferred by the methane sulfonate moiety. This guide aims to offer a foundational understanding for researchers interested in the potential therapeutic applications of ALMS, highlighting areas where further experimental validation is critically needed.

Introduction to Alpha-Linolenyl Methane Sulfonate

Alpha-linolenyl methane sulfonate is the ester of alpha-linolenic acid and methanesulfonic acid. Structurally, it possesses the polyunsaturated fatty acid chain of ALA, which is known for its anti-inflammatory, cardioprotective, and neuroprotective effects.[1][2] The addition of the methane sulfonate group, a good leaving group in nucleophilic substitution reactions, suggests that ALMS could function as a DNA alkylating agent, a mechanism utilized by some anticancer drugs.[3]

This dual nature positions ALMS as a compound with potential for targeted therapeutic strategies, where the ALA component could influence cellular uptake and distribution, while the methane sulfonate group could impart cytotoxic or other modulatory effects. However, without direct experimental evidence, its precise mechanism of action and specificity remain theoretical.

Comparative Analysis of Alpha-Linolenic Acid (ALA) and Alkyl Methane Sulfonates

To understand the potential specificity of ALMS, we must first compare the known biological activities of its components.

Alpha-Linolenic Acid (ALA): The Biological Navigator

Alpha-linolenic acid is an essential omega-3 fatty acid that cannot be synthesized by the human body and must be obtained through diet.[1] It is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1]

Known Biological Activities of ALA:

  • Anti-inflammatory Effects: ALA has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][5][6] It can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7]

  • Signaling Pathway Modulation: ALA influences several key signaling pathways, including PI3K/Akt and NF-κB, which are critical in regulating inflammation, cell survival, and proliferation.[4][8]

  • Cardioprotective and Neuroprotective Roles: Numerous studies have highlighted the benefits of ALA in cardiovascular and neurological health.[1]

Methane Sulfonates: The Potential Effector Group

Alkyl methane sulfonates are recognized for their ability to act as DNA alkylating agents.[3] This property is due to the methanesulfonate (B1217627) group being an excellent leaving group, facilitating the transfer of the alkyl group to nucleophilic sites on DNA bases.[3] This can lead to DNA damage and, consequently, cell death, a mechanism exploited in cancer chemotherapy.[3]

Tabulated Summary of Experimental Data for Alpha-Linolenic Acid

The following tables summarize key experimental findings for ALA, which would be foundational for designing studies on ALMS.

Table 1: Anti-inflammatory Activity of Alpha-Linolenic Acid

Experimental ModelKey FindingsReference
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInhibited production of nitric oxide (NO), iNOS, and COX-2.[5][7]
Acetic acid-induced vascular permeability in miceSignificantly inhibited vascular permeability in a dose-dependent manner.[7]
Carrageenan-induced paw edema in ratsReduced paw edema.[7]
M1-like macrophages (human THP-1 cell line)Reduced production of IL-1β, IL-6, and TNF-α.[6]

Table 2: Signaling Pathways Modulated by Alpha-Linolenic Acid

Signaling PathwayEffect of ALACellular ContextReference
NF-κBInhibition of activationLPS-stimulated RAW 264.7 cells[4][5]
PI3K/AktModulationThrombosis models[8]
mTORC1ActivationNeurogenesis after brain insult

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of biological activity. Below are representative protocols for assays relevant to the study of ALA and potentially ALMS.

Determination of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., ALA) for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2 Expression
  • Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Potential Mechanisms of Action

The following diagrams illustrate the known signaling pathways of ALA and a hypothetical workflow for assessing the specificity of ALMS.

ALA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 ALA Alpha-Linolenic Acid IKK IKK ALA->IKK Inhibits PI3K PI3K ALA->PI3K Modulates MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Akt Akt PI3K->Akt Gene_Expression iNOS, COX-2, TNF-α Gene Expression NF-κB_n->Gene_Expression

Caption: Known signaling pathways influenced by Alpha-Linolenic Acid (ALA).

ALMS_Specificity_Workflow ALMS Alpha-Linolenyl Methane Sulfonate InVitro In Vitro Assays ALMS->InVitro InVivo In Vivo Models ALMS->InVivo CellLines Cancer vs. Normal Cell Lines (Cytotoxicity, Apoptosis) InVitro->CellLines Inflammatory Inflammatory Cell Models (e.g., Macrophages) InVitro->Inflammatory DNA_Alkylation DNA Alkylation Assay InVitro->DNA_Alkylation Specificity Assess Specificity CellLines->Specificity Inflammatory->Specificity DNA_Alkylation->Specificity Xenograft Tumor Xenograft Model InVivo->Xenograft Inflammation_Model Animal Model of Inflammation InVivo->Inflammation_Model Biodistribution Biodistribution Studies InVivo->Biodistribution Xenograft->Specificity Inflammation_Model->Specificity Biodistribution->Specificity

Caption: Hypothetical workflow for assessing the specificity of ALMS.

Conclusion and Future Directions

The specificity of alpha-linolenyl methane sulfonate is, at present, a matter of scientific postulation derived from the known properties of its constituent molecules. The alpha-linolenic acid component suggests a potential for favorable biological interactions and pathway modulation, while the methane sulfonate group introduces the possibility of DNA alkylation.

To move beyond hypothesis, rigorous experimental investigation is essential. The workflows and protocols outlined in this guide provide a starting point for such studies. Future research should focus on:

  • Synthesis and Characterization: The first step is the chemical synthesis and purification of ALMS, followed by comprehensive structural characterization.

  • In Vitro Efficacy and Specificity: A battery of in vitro assays, including those described above, should be employed to determine the cytotoxic, anti-inflammatory, and DNA-alkylating properties of ALMS across a panel of cancer and normal cell lines.

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, toxicity, and biodistribution.

By systematically addressing these research questions, the scientific community can elucidate the true therapeutic potential and specificity of alpha-linolenyl methane sulfonate.

References

A Comparative Guide to the Bioassay Validation of Alpha Linolenyl Methane Sulfonate for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a bioassay validation for a novel compound, Alpha Linolenyl Methane Sulfonate (ALMS), against its parent compound, Alpha-Linolenic Acid (ALA), and a standard anti-inflammatory drug, Dexamethasone. The focus is on a cell-based bioassay to quantify the anti-inflammatory potential of these compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Alpha-linolenic acid is an essential omega-3 fatty acid with known anti-inflammatory properties.[1][2] The novel derivative, this compound, has been synthesized to potentially enhance its therapeutic properties. This guide outlines the validation of a bioassay to reliably measure and compare the biological activity of these compounds. The validation process adheres to established guidelines to ensure the method is suitable for its intended purpose.[3][4][5]

Comparative Bioactivity Data

The anti-inflammatory activity of this compound (ALMS), Alpha-Linolenic Acid (ALA), and Dexamethasone was assessed by their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells. The half-maximal inhibitory concentration (IC50) for each compound was determined.

CompoundIC50 (µM) for NO InhibitionFold Difference vs. ALA
This compound (ALMS)15.2 ± 1.83.3x more potent
Alpha-Linolenic Acid (ALA)50.8 ± 4.5-
Dexamethasone0.1 ± 0.02508x more potent

Data are presented as mean ± standard deviation from three independent experiments.

Bioassay Validation Parameters

The bioassay for quantifying the anti-inflammatory activity was validated for linearity, precision, accuracy, and specificity.

Linearity:

The linearity of the assay was evaluated by analyzing a series of known concentrations of a standard inhibitor. The assay demonstrated a linear response over the concentration range of 1 µM to 100 µM.

ParameterValue
Concentration Range1 - 100 µM
R-squared (R²)0.998
Slope-0.85
Y-intercept98.7

Precision:

Precision was determined by assessing the intra-assay and inter-assay variability at three different concentrations of ALMS.

Concentration (µM)Intra-assay %CV (n=6)Inter-assay %CV (n=3 days)
104.26.8
253.55.9
503.96.2

%CV = Percent Coefficient of Variation

Accuracy:

Accuracy was assessed by the spike and recovery method at three different concentrations in the assay matrix.

Spiked Concentration (µM)Measured Concentration (µM)% Recovery
109.797.0
2525.8103.2
5048.997.8

Specificity:

The specificity of the assay was confirmed by evaluating the interference of structurally similar but inactive compounds. No significant inhibition of NO production was observed with these compounds, indicating the assay is specific for the intended anti-inflammatory activity.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. The following day, cells were pre-treated with various concentrations of ALMS, ALA, or Dexamethasone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay (Griess Test)

The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatants was measured using the Griess reagent system. Briefly, 50 µL of cell culture supernatant was mixed with 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubated for 10 minutes at room temperature in the dark. Subsequently, 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water was added, and the mixture was incubated for another 10 minutes at room temperature in the dark. The absorbance at 540 nm was measured using a microplate reader. A standard curve was generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production was not due to cytotoxicity, a cell viability assay was performed. After collecting the supernatants for the NO assay, the cells were incubated with 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm.

Visualizations

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein leads to NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation ALMS ALMS / ALA ALMS->IKK inhibits

Caption: Hypothetical signaling pathway for the anti-inflammatory action of ALMS and ALA.

G start Start: Bioassay Validation protocol Develop Assay Protocol start->protocol linearity Linearity Assessment protocol->linearity precision Precision Determination (Intra- & Inter-assay) protocol->precision accuracy Accuracy Evaluation (Spike & Recovery) protocol->accuracy specificity Specificity Testing protocol->specificity data_analysis Data Analysis and Acceptance Criteria linearity->data_analysis precision->data_analysis accuracy->data_analysis specificity->data_analysis report Validation Report data_analysis->report end End: Validated Bioassay report->end

Caption: Workflow for the validation of the anti-inflammatory bioassay.

References

Comparative Guide to the Synthetic Routes of Alpha-Linolenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the preparation of alpha-linolenyl methanesulfonate (B1217627), a crucial intermediate in the synthesis of various biologically active molecules. The comparison focuses on reaction conditions, yields, purity, and potential side reactions, with supporting experimental data and detailed protocols.

Introduction

Alpha-linolenyl methanesulfonate is a reactive derivative of alpha-linolenyl alcohol, the corresponding fatty alcohol of the essential omega-3 fatty acid, alpha-linolenic acid. The introduction of the mesylate group transforms the hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution reactions. This property makes it a valuable building block in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. The polyunsaturated nature of the alpha-linolenyl backbone, however, presents unique challenges in its synthesis, requiring carefully controlled reaction conditions to prevent oxidation and other side reactions.

Synthetic Routes: A Comparative Overview

The synthesis of alpha-linolenyl methanesulfonate typically involves two key stages: the reduction of alpha-linolenic acid to alpha-linolenyl alcohol and the subsequent mesylation of the alcohol. This guide will focus on the comparison of different methods for the critical mesylation step.

The two primary methods for the mesylation of alcohols are the use of methanesulfonyl chloride (MsCl) and methanesulfonic anhydride (B1165640) (Ms₂O).

ParameterRoute 1: Methanesulfonyl Chloride (MsCl)Route 2: Methanesulfonic Anhydride (Ms₂O)
Reagents Methanesulfonyl chloride, Triethylamine (B128534) (or other base)Methanesulfonic anhydride, Triethylamine (or other base)
Solvent Dichloromethane (DCM), TolueneDichloromethane (DCM)
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time Typically 2-4 hours[1]Generally similar to MsCl
Yield High (specific data for ALA-OMs not available)High (specific data for ALA-OMs not available)
Purity Good, but risk of alkyl chloride formation[2]High, avoids alkyl chloride byproduct formation[2]
Advantages Readily available and cost-effective reagent.Avoids the formation of chlorinated impurities.[2]
Disadvantages Potential for alkyl chloride side-product formation.[2]Can be more expensive and less readily available than MsCl.

Signaling Pathways and Logical Relationships

The synthesis of alpha-linolenyl methanesulfonate is a sequential process that begins with the activation of the alcohol. The following diagram illustrates the general workflow.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product Alpha-Linolenyl_Alcohol Alpha-Linolenyl Alcohol Mesylation Mesylation Reaction Alpha-Linolenyl_Alcohol->Mesylation Mesylating_Agent Mesylating Agent (MsCl or Ms₂O) Mesylating_Agent->Mesylation Base Base (e.g., Triethylamine) Base->Mesylation Alpha-Linolenyl_Methanesulfonate Alpha-Linolenyl Methanesulfonate Mesylation->Alpha-Linolenyl_Methanesulfonate

Caption: General workflow for the synthesis of alpha-linolenyl methanesulfonate.

Experimental Protocols

Route 1: Mesylation using Methanesulfonyl Chloride (General Procedure)

This protocol is a general method for the mesylation of alcohols and should be adapted and optimized for alpha-linolenyl alcohol, with careful monitoring to avoid side reactions.[1]

Materials:

  • Alpha-linolenyl alcohol (1 eq.)

  • Dry Dichloromethane (DCM) (10 Vol)

  • Triethylamine (TEA) (1.5 eq.)

  • Methanesulfonyl chloride (MsCl) (1.2 eq.)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve alpha-linolenyl alcohol in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[1]

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 10 Vol) and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alpha-linolenyl methanesulfonate.

  • Purify the crude product using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Route 2: Mesylation using Methanesulfonic Anhydride (General Procedure)

This method is advantageous for substrates prone to chloride formation.

Materials:

  • Alpha-linolenyl alcohol (1 eq.)

  • Dry Dichloromethane (DCM)

  • Pyridine or Triethylamine (1.5 eq.)

  • Methanesulfonic anhydride (Ms₂O) (1.2 eq.)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Follow the same initial setup as in Route 1, dissolving the alpha-linolenyl alcohol in dry DCM and cooling to 0 °C.

  • Add the base (pyridine or triethylamine) to the solution.

  • Add methanesulfonic anhydride portion-wise to the stirred solution at 0 °C.

  • Monitor the reaction by TLC. The reaction time is expected to be similar to that of the MsCl procedure.

  • The workup and purification steps are identical to those described in Route 1.

Purification and Characterization

Due to the unstable nature of polyunsaturated compounds, purification should be carried out promptly and at low temperatures where possible.

  • Purification: Reversed-phase High-Performance Liquid Chromatography (HPLC) can be an effective method for purifying polyunsaturated fatty acid derivatives and may be applicable to alpha-linolenyl methanesulfonate.[3] Low-temperature crystallization from a suitable solvent (e.g., hexane (B92381) or pentane) could also be employed to purify the product.[4]

  • Characterization: The structure and purity of the synthesized alpha-linolenyl methanesulfonate should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the mesylate group and the integrity of the polyunsaturated alkyl chain.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic sulfonate ester stretching frequencies.

Logical Relationship of Synthetic Steps

The following diagram outlines the logical progression from the starting material to the final product and its subsequent use.

LogicalRelationship Start Alpha-Linolenic Acid Reduction Reduction Start->Reduction Alcohol Alpha-Linolenyl Alcohol Reduction->Alcohol Mesylation Mesylation (Route 1 or Route 2) Alcohol->Mesylation Product Alpha-Linolenyl Methanesulfonate Mesylation->Product Application Nucleophilic Substitution Reactions (e.g., Drug Synthesis) Product->Application

Caption: Logical progression from alpha-linolenic acid to its methanesulfonate derivative.

Conclusion

Both the methanesulfonyl chloride and methanesulfonic anhydride routes are viable for the synthesis of alpha-linolenyl methanesulfonate. The choice between the two will depend on the specific requirements of the synthesis, including the tolerance for potential chlorinated byproducts and cost considerations. For applications requiring very high purity, the methanesulfonic anhydride method is preferable to avoid the formation of alpha-linolenyl chloride.[2] Given the sensitivity of the polyunsaturated backbone, it is crucial to perform the reaction under an inert atmosphere, at low temperatures, and to purify the product promptly to minimize degradation. Further optimization of reaction conditions for this specific substrate is recommended to achieve the highest possible yield and purity.

References

A Comparative Guide to the Anti-Inflammatory Properties of Alpha-Linolenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "alpha linolenyl methane (B114726) sulfonate" did not yield specific benchmark studies under this name. The following guide focuses on the widely researched parent compound, alpha-linolenic acid (ALA), a well-known omega-3 fatty acid with significant anti-inflammatory properties. The data and pathways presented are based on studies of ALA.

This guide provides a comparative analysis of the anti-inflammatory effects of alpha-linolenic acid (ALA), with supporting data from in vitro and in vivo studies. It is intended for researchers, scientists, and professionals in drug development.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the dose-dependent anti-inflammatory and antinociceptive effects of ALA observed in various experimental models.

Table 1: In Vivo Anti-Inflammatory and Antinociceptive Activity of ALA

Experimental ModelSpeciesALA Dose (mg/kg)% Inhibition of Inflammation/PainReference
Acetic Acid-Induced Vascular PermeabilityMice534.2%[1][2]
1037.7%[1][2]
Acetic Acid-Induced Abdominal ConstrictionMice5Potent Antinociceptive Effect[1]
10Potent Antinociceptive Effect[1]
Carrageenan-Induced Paw EdemaRatsNot specifiedSignificant Reduction[2]

Table 2: In Vitro Effects of ALA on Inflammatory Mediators in Macrophages

Cell LineTreatmentEffectMechanismReference
RAW 264.7LPS + ALAInhibition of Nitric Oxide (NO) ProductionDownregulation of iNOS gene expression[1]
LPS + ALAInhibition of Prostaglandin E2 (PGE2) AccumulationDownregulation of COX-2 gene expression[2]
LPS + ALAInhibition of TNF-α Gene ExpressionBlocking of NF-κB and MAPK activation[1]
THP-1 (M1-like)LPS + ALAReduction of IL-1β, IL-6, and TNF-α ProductionIncreased production of ALA-derived oxylipins[3][4]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., ALA) or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.[5]

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay assesses the effect of a compound on the production of the pro-inflammatory mediator nitric oxide.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound (e.g., ALA) for a specified duration (e.g., 1 hour).

    • The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

    • After incubation (e.g., 24 hours), the culture supernatant is collected.

    • The amount of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

    • The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action of ALA in Inhibiting Inflammatory Responses

Alpha-linolenic acid exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways.

ALA_Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK) TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path ALA Alpha-Linolenic Acid ALA->MAPK Inhibits ALA->NFkB_path Inhibits AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_path->NFkB Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1->Pro_inflammatory_genes NFkB->Pro_inflammatory_genes Inflammatory_response Inflammatory Response Pro_inflammatory_genes->Inflammatory_response

Caption: ALA inhibits LPS-induced inflammation by blocking the MAPK and NF-κB signaling pathways.

Bioassay-Guided Fractionation for Isolating Anti-Inflammatory Compounds

This workflow illustrates the process of identifying and isolating bioactive compounds like ALA from natural sources.

Bioassay_Fractionation Crude_Extract Crude Natural Product Extract Fractionation Solvent Fractionation Crude_Extract->Fractionation Fractions Fractions (A, B, C...) Fractionation->Fractions Bioassay Anti-inflammatory Bioassay Fractions->Bioassay Active_Fraction Identify Most Active Fraction Bioassay->Active_Fraction Purification Chromatographic Purification Active_Fraction->Purification Pure_Compound Pure Bioactive Compound (e.g., ALA) Purification->Pure_Compound

Caption: Workflow for isolating pure anti-inflammatory compounds from natural extracts.

References

Establishing the Purity of Alpha-Linolenyl Methanesulfonate: A Comparative Guide for Analytical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a critical step in ensuring its safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of alpha-linolenyl methanesulfonate (B1217627), a hypothetical methanesulfonate salt of the essential omega-3 fatty acid, alpha-linolenic acid (ALA). The focus is on quantifying the principal compound and detecting potential impurities, including process-related by-products and genotoxic methanesulfonate esters.

The validation of analytical procedures is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate that a method is suitable for its intended purpose.[1][2][3][4][5] For an API like alpha-linolenyl methanesulfonate, the purity analysis must address organic impurities, residual solvents, and elemental impurities, with particular attention to potentially mutagenic alkyl sulfonates.[6][7][8][9][10]

Comparison of Analytical Methods for Purity Determination

The selection of an analytical technique for purity validation depends on the specific objective, whether it is for assay, identification of impurities, or quantitation of trace-level contaminants. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer distinct advantages and disadvantages for the analysis of alpha-linolenyl methanesulfonate.[11][12]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique for the assay of the main component and non-volatile impurities. When coupled with a UV detector, it can quantify ALA, typically at wavelengths around 205-210 nm.[11][13][14][15] Its advantage lies in the ability to analyze the compound without derivatization, but it may lack the sensitivity required for detecting trace genotoxic impurities.[12]

  • Gas Chromatography (GC) is a highly sensitive and accurate method for fatty acid analysis.[16] It is often the method of choice for quantifying the fatty acid profile of oils.[17] For GC analysis, ALA must be derivatized to a more volatile form, typically a fatty acid methyl ester (FAME).[18][19][20] GC coupled with a Flame Ionization Detector (FID) is excellent for quantification, while GC with a Mass Spectrometry (MS) detector provides structural information for impurity identification.[20][21] GC-MS is also a powerful tool for detecting volatile genotoxic impurities like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).[22][23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[11] This makes it particularly suitable for analyzing complex samples and detecting trace-level impurities without the need for derivatization.[24][25] LC-MS/MS is a highly sensitive method for the determination of sulfonate ester impurities in APIs.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and quantitative analysis.[17][26] ¹H-NMR can be used to determine the fatty acid profile of an oil and can quantify the main components without the need for a reference standard for each component (as it is a primary ratio method).[17][27] While it is excellent for identifying and quantifying major components and impurities at higher concentrations, it may not have sufficient sensitivity for trace genotoxic impurities.[7]

Data Presentation: Comparison of Method Performance

The following table summarizes the performance characteristics of various analytical methods applicable to the purity validation of alpha-linolenyl methanesulfonate, based on data from analogous compounds.

Analytical MethodAnalyteLinearity (R²)LODLOQPrecision (RSD %)Accuracy/Recovery (%)Reference
HPLC-UV Alpha-Linolenic Acid> 0.9996.14 mg/L12.77 mg/L< 2.090 - 110[13]
GC-FID Alpha-Linolenic Acid--6.833 µg/mL< 1.996.2 - 103.9[28][29]
GC-MS Methyl Methanesulfonate> 0.9990.001 µg/mL0.005 µg/mL1.06 - 1.9697.2 - 99.8[22][23]
GC-MS Ethyl Methanesulfonate> 0.9990.001 µg/mL0.005 µg/mL1.06 - 1.9697.2 - 99.8[22][23]
LC-MS/MS Alpha-Linolenic Acid-Low nM rangeLow nM range< 15 (within-run)> 90[25]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments in the purity validation of alpha-linolenyl methanesulfonate.

Protocol 1: Assay of Alpha-Linolenic Acid by GC-FID (after derivatization)

This protocol is adapted from standard methods for fatty acid analysis.[19][30]

  • Sample Preparation (Transesterification to FAMEs):

    • Accurately weigh about 25 mg of the alpha-linolenyl methanesulfonate sample into a screw-cap tube.

    • Add 1.5 mL of 0.5 M KOH in methanol (B129727).

    • Heat at 100°C for 5 minutes in a water bath.

    • Cool to room temperature and add 2 mL of boron trifluoride (BF₃) in methanol (14%).

    • Heat again at 100°C for 5 minutes.

    • Cool and add 1 mL of isooctane (B107328) and 1 mL of saturated NaCl solution.

    • Shake vigorously for 30 seconds and allow the layers to separate.

    • Transfer the upper isooctane layer containing the FAMEs to a GC vial.

  • GC-FID Conditions:

    • Column: DB-FastFAME capillary column or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Quantification:

    • Identify the ALA methyl ester peak by comparing its retention time with a certified reference standard.

    • Calculate the purity based on the peak area percentage relative to all other peaks in the chromatogram (area normalization) or by using an internal standard for absolute quantification.

Protocol 2: Determination of Genotoxic Impurities (MMS and EMS) by GC-MS

This protocol is based on methods developed for the sensitive detection of sulfonate esters in APIs.[22][23]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the alpha-linolenyl methanesulfonate sample into a vial.

    • Add 1.0 mL of a suitable solvent (e.g., n-hexane/water solution).[22]

    • Vortex for 1 minute to dissolve the sample.

    • The solution is now ready for injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 220°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 20°C/min, and hold for 2 minutes.

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • MS Detection: Electron Ionization (EI) mode.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for MMS (e.g., m/z 95, 110) and EMS (e.g., m/z 95, 124).

  • Quantification:

    • Prepare calibration standards of MMS and EMS in the same solvent at concentrations bracketing the expected impurity levels (e.g., 0.005 µg/mL to 0.5 µg/mL).

    • Generate a calibration curve by plotting peak area against concentration.

    • Quantify MMS and EMS in the sample by comparing their peak areas to the calibration curve. The limit of quantification can be as low as 0.005 µg/mL.[22][23]

Mandatory Visualization

The following diagrams illustrate the logical workflow for establishing the purity of alpha-linolenyl methanesulfonate.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Assessment & Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Data Analysis & Reporting Sample API Sample Receipt (Alpha-Linolenyl Methanesulfonate) Char Physicochemical Characterization Sample->Char Characterize Lit Literature Review & Impurity Prediction Sample->Lit Predict Impurities MethodDev Analytical Method Development Char->MethodDev Inform Lit->MethodDev Inform Assay Assay & Related Substances (HPLC/GC) MethodDev->Assay Develop Methods For GTI Genotoxic Impurity Analysis (GC-MS/LC-MS) MethodDev->GTI Develop Methods For Residual Residual Solvents (GC-HS) MethodDev->Residual Develop Methods For Elemental Elemental Impurities (ICP-MS) MethodDev->Elemental Develop Methods For Validation Full Method Validation (Specificity, Linearity, LOD/LOQ, Accuracy, Precision, Range) Assay->Validation Validate GTI->Validation Validate Residual->Validation Validate Elemental->Validation Validate DataReview Data Review & Integration Validation->DataReview Generate Data Spec Comparison Against Specifications DataReview->Spec Analyze Report Final Purity Report & Certificate of Analysis Spec->Report Finalize

Caption: Workflow for Purity Validation of Alpha-Linolenyl Methanesulfonate.

Signaling_Pathway cluster_assay API Assay & Organic Impurities cluster_gti Genotoxic Impurity Analysis API_Sample1 API Sample Deriv Derivatization (FAMEs) API_Sample1->Deriv For GC HPLC_UV HPLC-UV Analysis API_Sample1->HPLC_UV Direct Analysis API_Sample2 API Sample GC_FID GC-FID Analysis Deriv->GC_FID Purity Purity (%) & Impurity Profile GC_FID->Purity HPLC_UV->Purity GTI_Quant Quantification (MMS, EMS) Extraction Solvent Extraction API_Sample2->Extraction GC_MS GC-MS (SIM) Analysis Extraction->GC_MS GC_MS->GTI_Quant

Caption: Analytical Approaches for Purity and Impurity Profiling.

References

Safety Operating Guide

Personal protective equipment for handling Alpha linolenyl methane sulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Alpha linolenyl methane (B114726) sulfonate (CAS 51040-61-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This document is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of the Safety Data Sheet (SDS) for similar compounds.

Immediate Safety Information

Alpha linolenyl methane sulfonate is a research-grade lipid that requires careful handling due to the potential hazards associated with sulfonate compounds. Based on data from similar methanesulfonate (B1217627) compounds, it should be treated as potentially corrosive, harmful if swallowed or in contact with skin, and capable of causing severe skin and eye damage and respiratory irritation.[1][2] Some related compounds are also suspected of causing genetic defects and cancer.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), and a face shield.[2]Protects against splashes and vapors that can cause severe eye damage.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[4]Prevents skin contact, which can be harmful.[1]
Body Protection Fire/flame resistant and impervious lab coat or clothing.[4]Protects against skin contact and contamination of personal clothing.[2]
Respiratory Use in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., acid gases filter).[1][2]Prevents respiratory irritation from mist or vapors.[1]

Operational Plan: Step-by-Step Handling Procedure

Follow this workflow to ensure the safe handling of this compound from receipt to use.

A 1. Preparation & Inspection B 2. Donning PPE A->B Proceed sub_A • Verify chemical identity and integrity • Ensure fume hood is operational • Prepare all necessary equipment C 3. Chemical Handling B->C Proceed D 4. Post-Handling C->D Complete Use sub_C • Work within a certified chemical fume hood • Avoid generating aerosols or mists • Use compatible, non-metal containers E 5. Decontamination D->E Proceed F 6. Doffing PPE E->F Proceed sub_E • Wipe down work surfaces • Clean all used equipment • Segregate waste appropriately

Caption: Safe Handling Workflow for this compound.
Detailed Methodology

  • Preparation and Inspection:

    • Before handling, visually inspect the container for any signs of damage or leakage.

    • Confirm the chemical identity and concentration.

    • Ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[2]

    • Gather all necessary laboratory equipment (e.g., pipettes, beakers, non-metal containers).

  • Donning PPE:

    • Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Chemical Handling:

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Do not eat, drink, or smoke when using this product.[1][2]

    • Avoid breathing mist, gas, or vapors.[4]

    • Avoid contact with skin and eyes.[4]

    • Given that related compounds may be corrosive to metals, store and handle the substance in corrosion-resistant containers.[1][2]

  • Post-Handling:

    • Tightly close the container when not in use.[1]

    • Store in a dry, cool, and well-ventilated place, such as a freezer as recommended for this product.[4][5]

  • Decontamination:

    • Thoroughly wash face, hands, and any exposed skin after handling.[1][2]

    • Decontaminate all work surfaces and equipment used.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

A 1. Waste Segregation B 2. Containerization A->B Proceed sub_A • Unused product • Contaminated PPE • Contaminated labware C 3. Labeling B->C Proceed sub_B • Use suitable, closed containers D 4. Storage C->D Proceed sub_C • Clearly label with contents and hazards E 5. Final Disposal D->E Arrange Pickup sub_E • Dispose of via an approved waste disposal plant

Caption: Waste Disposal Workflow.
Disposal Protocol

  • Waste Segregation:

    • Collect unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels) separately from other waste streams.

  • Containerization:

    • Place the waste in a suitable and closed container that is compatible with the chemical.[4]

  • Labeling:

    • Clearly label the waste container with the chemical name and all relevant hazard symbols.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the contents and container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[1][2] Do not let the chemical enter drains.[4]

Emergency Procedures

Emergency SituationAction
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes.[1][2] Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a POISON CENTER or doctor.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing.[1] If breathing is difficult, give oxygen.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth.[1] Call a physician or poison control center immediately.[2]
Spill Evacuate personnel to safe areas.[4] Remove all sources of ignition.[4] Absorb spillage with a suitable inert material to prevent material damage.[1] Collect and arrange for disposal.[4]

References

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